molecular formula C11H12ClNO4 B1420667 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride CAS No. 1160257-48-6

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Cat. No.: B1420667
CAS No.: 1160257-48-6
M. Wt: 257.67 g/mol
InChI Key: IVIRHVSZZCHVNV-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is a useful research compound. Its molecular formula is C11H12ClNO4 and its molecular weight is 257.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-10(11(12)14)17-8-4-5-9(13(15)16)7(2)6-8/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIRHVSZZCHVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC(=C(C=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

Abstract

This guide provides a comprehensive, technically detailed methodology for the , a potentially valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a robust two-stage process. The first stage involves the formation of the precursor, 2-(3-methyl-4-nitrophenoxy)butanoic acid, via a Williamson ether synthesis. The second stage details the conversion of this carboxylic acid into the target acyl chloride using thionyl chloride. This document is intended for an audience of research scientists and professionals in drug development, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and critical safety considerations.

Stage 1: Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic Acid

The initial stage of the synthesis focuses on constructing the core ether linkage and the butanoic acid moiety. This is achieved through a classic Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[1] The strategy involves the nucleophilic substitution reaction between the phenoxide of 3-methyl-4-nitrophenol and an ester of 2-bromobutanoic acid, followed by saponification to yield the desired carboxylic acid.

Foundational Precursors

Success in this synthesis hinges on the quality of two key starting materials:

  • 3-Methyl-4-nitrophenol: This substituted phenol is the source of the aromatic core. It is typically synthesized via the controlled nitration of m-cresol.[2] Several methods exist, including a one-step nitration with nitric acid or a two-step process involving nitrosation followed by oxidation, which is often preferred in industrial settings to control isomer formation.[3][4] This compound serves as a crucial building block for various chemical products, including dyes and antimalarial agents.[2][5]

  • Ethyl 2-bromobutanoate: This α-halo ester serves as the electrophile. It is prepared from 2-bromobutanoic acid, which is itself synthesized by the α-bromination of butanoic acid.[6] The Hell-Volhard-Zelinsky reaction is the standard method for this transformation, using bromine and a phosphorus catalyst (such as PBr₃ or red phosphorus) to selectively brominate the α-carbon of the carboxylic acid.[7][8] The resulting acid is then esterified with ethanol under acidic conditions (Fischer esterification) to yield the required ethyl 2-bromobutanoate.

Experimental Protocol: Two-Step Synthesis of the Carboxylic Acid

Part A: Williamson Ether Synthesis

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-methyl-4-nitrophenol in a suitable polar aprotic solvent such as acetonitrile or DMF.[9][10]

  • Add 1.5 to 2.0 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution.[10] Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the phenol, forming the potassium 3-methyl-4-nitrophenoxide in situ.

  • Nucleophilic Substitution: Add 1.2 to 1.5 equivalents of ethyl 2-bromobutanoate dropwise to the reaction mixture.

  • Heat the mixture to reflux (typically 80-90 °C) and maintain for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl 2-(3-methyl-4-nitrophenoxy)butanoate as an oil.

Part B: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester from the previous step in a mixture of THF, methanol, and water (e.g., a 3:2:1 ratio).[10]

  • Add 3 to 5 equivalents of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

  • Stir the mixture vigorously at room temperature for 3-5 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Carefully acidify the reaction mixture to a pH of 1-2 by adding a 10% hydrochloric acid solution. This will precipitate the carboxylic acid product.

  • Extract the product with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(3-methyl-4-nitrophenoxy)butanoic acid, which can be further purified by recrystallization if necessary.

Mechanistic Discussion: Sₙ2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[11] The phenoxide ion, generated by the base, acts as a potent nucleophile. It performs a "backside attack" on the α-carbon of the ethyl 2-bromobutanoate, which is the electrophilic center.[12] This concerted, single-step process involves the simultaneous formation of the C-O ether bond and the breaking of the C-Br bond, with the bromide ion acting as the leaving group.[1] The use of a primary or secondary alkyl halide (like the 2-bromobutanoate) is critical, as tertiary halides would predominantly lead to elimination (E2) products.[9]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_transition Transition State cluster_products Products phenoxide 3-Methyl-4-nitrophenoxide Ion (Nucleophile) ts [Phenoxide···C···Br]‡ phenoxide->ts Nucleophilic Attack alkyl_halide Ethyl 2-bromobutanoate (Electrophile) alkyl_halide->ts ether Ether-ester Intermediate ts->ether C-O Bond Formation bromide Bromide Ion (Leaving Group) ts->bromide C-Br Bond Fission

Caption: Sₙ2 mechanism of the Williamson ether synthesis.

Data Summary: Synthesis of Carboxylic Acid
ParameterPart A: Ether SynthesisPart B: Saponification
Key Reagents 3-Methyl-4-nitrophenol, K₂CO₃, Ethyl 2-bromobutanoateCrude Ester, LiOH or NaOH, HCl
Solvent Acetonitrile or DMFTHF/Methanol/Water
Temperature Reflux (80-90 °C)Room Temperature
Reaction Time 8-12 hours3-5 hours
Typical Yield 85-95% (Crude)90-98%

Stage 2: Conversion to this compound

The final stage of the synthesis converts the carboxylic acid into the more reactive acyl chloride. Acyl chlorides are highly versatile intermediates, readily undergoing nucleophilic acyl substitution to form esters, amides, and other derivatives.[13]

Principle and Reagent Selection

The conversion of a carboxylic acid to an acyl chloride involves substituting the hydroxyl (-OH) group with a chlorine atom. Several reagents can accomplish this, including phosphorus pentachloride (PCl₅) and oxalyl chloride.[14][15] However, thionyl chloride (SOCl₂) is often the reagent of choice for its practical advantages.[16] The reaction with thionyl chloride produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the product purification.[17][18]

Experimental Protocol: Acyl Chloride Formation

Note: This procedure must be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride and the evolution of HCl gas. All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.[16]

  • Place 1.0 equivalent of 2-(3-methyl-4-nitrophenoxy)butanoic acid into a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (e.g., filled with CaCl₂).

  • Under an inert atmosphere (e.g., nitrogen or argon), add 2 to 3 equivalents of thionyl chloride (SOCl₂) to the flask. A few drops of DMF can be added as a catalyst.

  • Gently heat the reaction mixture to a mild reflux (approximately 70-80 °C) using an oil bath.

  • Maintain the reflux for 2-4 hours. The reaction is typically complete when the evolution of gases (SO₂ and HCl) ceases.

  • After cooling to room temperature, the excess thionyl chloride can be removed by distillation, often under reduced pressure.

  • The crude this compound can then be purified by fractional distillation under high vacuum to yield the final product.

Mechanistic Discussion: Acyl Chloride Formation with SOCl₂

The reaction proceeds through a nucleophilic acyl substitution mechanism.

  • The oxygen of the carboxylic acid's carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.[19][20]

  • Following a rearrangement and the departure of a chloride ion, a highly reactive chlorosulfite intermediate is formed.[21]

  • The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.[13][21]

  • This attack forms a tetrahedral intermediate, which subsequently collapses. The C-O bond breaks, and the leaving group (which decomposes into SO₂ and HCl gas) departs, reforming the carbonyl double bond and yielding the final acyl chloride product.[13]

Acyl_Chloride_Formation RCOOH Carboxylic Acid (R-COOH) Intermediate Chlorosulfite Intermediate RCOOH->Intermediate Nucleophilic Attack on S SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Chloride Chloride Ion (Cl⁻) Intermediate->Chloride Loss of Cl⁻ Product Acyl Chloride (R-COCl) Intermediate->Product Nucleophilic Attack by Cl⁻ Chloride->Product Byproducts Gaseous Byproducts (SO₂ + HCl) Product->Byproducts Elimination

Caption: Mechanism for converting a carboxylic acid to an acyl chloride.

Data Summary: Acyl Chloride Formation
ParameterValue
Key Reagents 2-(3-Methyl-4-nitrophenoxy)butanoic acid, Thionyl chloride (SOCl₂)
Catalyst (Optional) DMF (catalytic amount)
Temperature Reflux (70-80 °C)
Reaction Time 2-4 hours
Purification Fractional distillation under vacuum
Boiling Point 368.3±27.0 °C (Predicted)[22]
Density 1.288±0.06 g/cm³ (Predicted)[22]

Purification and Characterization

Purification Protocol

The final product, being a high-boiling liquid, is best purified by vacuum distillation.[23] This technique allows the substance to boil at a lower temperature, preventing thermal decomposition.

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all joints are properly sealed with vacuum grease.

  • Procedure: Heat the crude product gently under high vacuum. Collect the fraction that distills at the expected boiling point range. Discard the initial lower-boiling forerun (containing residual SOCl₂) and the higher-boiling residue.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical methods:

  • Infrared (IR) Spectroscopy: Look for the characteristic strong C=O stretching band for an acyl chloride, typically found in the region of 1780-1815 cm⁻¹. The C-O ether stretch and the N-O stretches for the nitro group should also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the carbon-hydrogen framework. The chemical shifts and coupling patterns will be unique to the target molecule's structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight (257.67 g/mol ) and provide fragmentation patterns that can further validate the structure.[24]

Safety Considerations

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]

  • Acyl Chlorides: These compounds are lachrymatory (tear-inducing), corrosive, and react with moisture. Handle with care in a fume hood and avoid inhalation of vapors.[25]

  • HCl and SO₂ Gases: The reaction evolves toxic and corrosive gases. The reaction apparatus must be vented into a proper scrubbing system (e.g., a sodium hydroxide solution trap).

  • General Precautions: The nitrated aromatic compound and its derivatives should be handled with care as nitroaromatics can be toxic.[4] Standard laboratory safety practices should be followed throughout the procedure.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • Re-Master. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • BenchChem. (n.d.). Exploring 2-Bromobutyric Acid: Properties, Synthesis, and Applications.
  • Guidechem. (n.d.). 3-Methyl-4-nitrophenol 2581-34-2 wiki.
  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
  • Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • JoVE. (n.d.). Video: Carboxylic Acids to Acid Chlorides.
  • V.Nimc. (n.d.). Williamson Ether Synthesis Explained.
  • Google Patents. (n.d.). CS234889B1 - Process for producing 3-methyl-4-nitroenenol.
  • ChemBK. (n.d.). 3-Methyl-4-nitrophenol.
  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Hexyl 2-Bromobutanoate from Butanoic Acid.
  • Re-Master. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BenchChem. (n.d.). Application of 3-Methyl-4-nitrophenol in Dye Manufacturing: Detailed Application Notes and Protocols.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • ChemicalBook. (n.d.). (+/-)-2-AMINO-4-BROMOBUTANOIC ACID HBR synthesis.
  • Yufeng. (n.d.). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
  • Guidechem. (n.d.). 2-Bromobutyric acid 80-58-0 wiki.
  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide.
  • LookChem. (n.d.). General procedures for the purification of Acid chlorides - Chempedia.
  • LibreTexts. (2023). Preparation of Acyl Chlorides. Chemistry LibreTexts.
  • American Chemical Society. (n.d.). Preparation of 3-methyl-4-nitrophenol. ACS Publications.
  • Wikipedia. (n.d.). 2-Bromobutyric acid.
  • National Institutes of Health. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. PMC - NIH.
  • ChemicalBook. (n.d.). This compound CAS.
  • Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. Eureka.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)-n-butyric acid.
  • Google Patents. (n.d.). A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
  • BLDpharm. (n.d.). 869948-84-5|2-(3-Methyl-4-nitrophenoxy)butanoic acid.
  • Santa Cruz Biotechnology. (n.d.). This compound | SCBT.

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An In-Depth Technical Guide to 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, reactivity, and potential applications.

Introduction

This compound is a reactive acyl chloride derivative. Its structure, featuring a nitrophenoxy moiety, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the acyl chloride group allows for a variety of nucleophilic substitution reactions, enabling the formation of esters, amides, and other derivatives. The nitro group can also be a precursor for an amino group, further expanding its synthetic utility. While specific applications in publicly available literature are scarce, its structural motifs are present in various pharmacologically active compounds, suggesting its potential as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these properties are predicted due to the limited availability of experimental data in peer-reviewed literature.

PropertyValueSource
CAS Number 1160257-48-6[1]
Molecular Formula C₁₁H₁₂ClNO₄[1][2]
Molecular Weight 257.67 g/mol [1][2]
Predicted Boiling Point 368.3 ± 27.0 °C[3]
Predicted Density 1.288 ± 0.06 g/cm³[3]
Appearance Expected to be a liquid or low-melting solidGeneral knowledge of acyl chlorides
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols).General knowledge of acyl chlorides

Synthesis and Mechanism

The synthesis of this compound is a two-step process, starting from commercially available precursors. The overall synthetic pathway is depicted below:

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Chlorination 3-Methyl-4-nitrophenol 3-Methyl-4-nitrophenol Reaction_1 Alkylation 3-Methyl-4-nitrophenol->Reaction_1 Ethyl 2-bromobutanoate Ethyl 2-bromobutanoate Ethyl 2-bromobutanoate->Reaction_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_1 Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction_1 2-(3-Methyl-4-nitrophenoxy)butanoic acid ethyl ester 2-(3-Methyl-4-nitrophenoxy)butanoic acid ethyl ester Reaction_2 Hydrolysis 2-(3-Methyl-4-nitrophenoxy)butanoic acid ethyl ester->Reaction_2 Reaction_1->2-(3-Methyl-4-nitrophenoxy)butanoic acid ethyl ester Base (e.g., LiOH) Base (e.g., LiOH) Base (e.g., LiOH)->Reaction_2 Solvent (e.g., THF/MeOH/H2O) Solvent (e.g., THF/MeOH/H2O) Solvent (e.g., THF/MeOH/H2O)->Reaction_2 2-(3-Methyl-4-nitrophenoxy)butanoic acid 2-(3-Methyl-4-nitrophenoxy)butanoic acid Reaction_3 Acyl Chloride Formation 2-(3-Methyl-4-nitrophenoxy)butanoic acid->Reaction_3 Reaction_2->2-(3-Methyl-4-nitrophenoxy)butanoic acid Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2)->Reaction_3 Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction_3 This compound This compound Reaction_3->this compound

Caption: Synthetic pathway for this compound.

Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic acid (Precursor)

The precursor carboxylic acid is synthesized via a Williamson ether synthesis, a well-established method for forming ethers.[1][4] This reaction involves the deprotonation of a phenol followed by an Sₙ2 reaction with an alkyl halide.[1]

Protocol:

  • Deprotonation: To a solution of 3-methyl-4-nitrophenol in a suitable aprotic solvent such as acetonitrile, add a base like potassium carbonate. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Alkylation: To the phenoxide solution, add ethyl 2-bromobutanoate dropwise. The reaction mixture is then heated under reflux for several hours to facilitate the Sₙ2 reaction, where the phenoxide displaces the bromide ion.[5]

  • Work-up and Ester Hydrolysis: After the reaction is complete, the mixture is cooled and filtered to remove inorganic salts. The solvent is evaporated, and the resulting crude ester is hydrolyzed. This is typically achieved by treating the ester with a base such as lithium hydroxide in a mixture of solvents like THF, methanol, and water.[5]

  • Purification: After hydrolysis, the reaction mixture is acidified with a dilute acid (e.g., 10% HCl) to protonate the carboxylate, causing the carboxylic acid to precipitate. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubbing system (to neutralize the HCl and SO₂ produced), add 2-(3-methyl-4-nitrophenoxy)butanoic acid and a suitable solvent such as toluene.

  • Addition of Thionyl Chloride: Add thionyl chloride (typically 1.5-2.0 equivalents) to the mixture. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: The mixture is heated to reflux and maintained at this temperature until the evolution of gas ceases, indicating the completion of the reaction. The progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

  • Purification: After cooling, the excess thionyl chloride and solvent are removed under reduced pressure. The crude this compound is typically used in the next step without further purification. If necessary, it can be purified by vacuum distillation, though care must be taken due to its reactive nature.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride functional group. This makes it highly susceptible to nucleophilic attack.

Reactivity_Diagram cluster_nucleophiles Nucleophiles cluster_products Products This compound This compound Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid Hydrolysis Ester Ester This compound->Ester Esterification Amide Amide This compound->Amide Amidation H2O Water H2O->Carboxylic Acid R'OH Alcohol R'OH->Ester R'2NH Amine R'2NH->Amide

Caption: Reactivity of this compound with common nucleophiles.

The general mechanism for these reactions is a nucleophilic acyl substitution . This proceeds via a tetrahedral intermediate. The key steps are:

  • Nucleophilic Attack: A nucleophile (e.g., water, alcohol, or amine) attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Formation of a Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.

  • Elimination of the Leaving Group: The lone pair of electrons on the oxygen reforms the pi bond, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation (if applicable): If the nucleophile was neutral (like water or an alcohol), the resulting product will have a positive charge and will be deprotonated to yield the final neutral product.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The specific splitting pattern will depend on the substitution pattern of the aromatic ring.

  • Butanoyl Protons:

    • -O-CH-: A multiplet around 4.5-5.0 ppm.

    • -CH₂-: A multiplet around 1.8-2.2 ppm.

    • -CH₃ (ethyl): A triplet around 0.9-1.2 ppm.

  • Methyl Group on the Ring: A singlet around 2.3-2.6 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (-COCl): A signal in the range of 168-175 ppm.

  • Aromatic Carbons: Signals in the range of 110-160 ppm.

  • -O-CH- Carbon: A signal around 70-80 ppm.

  • Other Aliphatic Carbons: Signals in the range of 10-30 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretch (Acyl Chloride): A strong, sharp absorption band in the region of 1780-1820 cm⁻¹. This is a key diagnostic peak.

  • C-O-C Stretch (Ether): A strong absorption in the range of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

  • NO₂ Stretch (Nitro Group): Two strong absorption bands, one asymmetric around 1500-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Applications in Drug Development

While direct, cited examples of this compound in the synthesis of specific APIs are not prevalent in the public domain, its structural features suggest its utility as a versatile intermediate. Acyl chlorides are frequently used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.[] The nitrophenoxy moiety is also a common feature in various drug candidates.

The potential applications of this compound in drug development can be inferred from the reactivity of its functional groups:

  • Amide Bond Formation: The acyl chloride can be readily reacted with primary or secondary amines to form amides. The amide bond is a cornerstone of many pharmaceutical structures.

  • Ester Formation: Reaction with alcohols or phenols yields esters, which can be used as prodrugs to improve the pharmacokinetic properties of a drug, or as part of the final API structure.

  • Modification of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This opens up a wide range of possibilities for creating diverse chemical libraries for drug screening.

Given its structure, it is plausible that this intermediate could be used in the synthesis of compounds targeting a variety of biological pathways. However, without specific examples, its role remains speculative but promising for medicinal chemistry campaigns.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Key Hazards:

  • Corrosive: As an acyl chloride, it is expected to be corrosive to the skin, eyes, and respiratory tract.

  • Moisture Sensitive: It will react with water, including moisture in the air, to produce hydrochloric acid (HCl), which is also corrosive.

  • Toxicity of Nitrophenols: Nitrophenolic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[7]

Handling and Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis is achievable through standard organic transformations, and its reactivity is governed by the versatile acyl chloride functional group. While specific applications in drug synthesis are not widely reported, its structural components suggest significant potential for the creation of novel pharmaceutical agents. Further research into the applications of this compound could unveil its utility in the development of new therapeutics.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

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  • YouTube. Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

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  • PrepChem. Synthesis of 2-(4-nitrophenyl)-n-butyric acid. [Link]

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An In-depth Technical Guide to 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride, a reactive chemical intermediate with potential applications in organic synthesis and drug discovery. This document details the compound's physicochemical properties, outlines a robust two-step synthesis protocol starting from commercially available precursors, and provides predicted and characteristic spectroscopic data for structural elucidation. Furthermore, it explores the potential biological relevance of this compound class, particularly as aryloxyalkanoic acid derivatives, and discusses critical safety and handling protocols. This guide is intended to serve as a foundational resource for researchers interested in utilizing this and similar molecules in their synthetic and medicinal chemistry programs.

Introduction: The Chemical Landscape of Aryloxyalkanoic Acids

This compound belongs to the broader class of aryloxyalkanoic acids and their derivatives. These scaffolds are of significant interest in the chemical and life sciences. The core structure, consisting of a substituted aromatic ring linked via an ether bond to an alkanoic acid moiety, is a versatile pharmacophore. The specific substitutions on both the aromatic ring and the aliphatic chain allow for fine-tuning of physicochemical properties such as lipophilicity, electronic character, and steric profile, which in turn dictates biological activity.

Historically, phenoxyalkanoic acids are well-known for their potent herbicidal activity.[1][2][3] Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) function as synthetic auxins, inducing uncontrolled growth in broadleaf plants.[2][3] The butyric acid analogues, such as 2,4-DB and MCPB, act as pro-herbicides, being converted to the active acetic acid form within susceptible plants via β-oxidation.[1][3] This metabolic activation provides a basis for selectivity.

Beyond agriculture, the aryloxyalkanoic acid motif has been explored in drug discovery. For instance, fibrates, a class of lipid-lowering drugs, share a similar structural framework and are used to treat hypercholesterolemia.[4] The presence of a carboxylic acid or a reactive derivative like an acyl chloride allows for further chemical modification, making these compounds valuable building blocks for creating libraries of molecules for screening in various therapeutic areas. The nitro group in the target molecule is a strong electron-withdrawing group that can significantly influence the molecule's reactivity and potential biological interactions. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, often mediated through redox processes within cells.[5]

This guide focuses specifically on this compound, providing the necessary technical details for its synthesis, characterization, and safe handling, thereby enabling its exploration in novel research applications.

Physicochemical and Structural Information

A clear understanding of a compound's fundamental properties is critical for its application in research and development. This section summarizes the key identifiers and predicted physicochemical properties for this compound and its essential precursor.

Compound Identification
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 1160257-48-6C₁₁H₁₂ClNO₄257.67
2-(3-Methyl-4-nitrophenoxy)butanoic acid869948-84-5C₁₁H₁₃NO₅239.23[3]
Predicted Physicochemical Properties
PropertyThis compound
Boiling Point 368.3 ± 27.0 °C (Predicted)
Density 1.288 ± 0.06 g/cm³ (Predicted)

Note: Experimental data for these specific compounds is limited in publicly available literature. The properties listed are based on computational predictions.

Synthesis and Mechanism

The synthesis of this compound is most efficiently achieved via a two-step process. The first step involves the formation of the precursor, 2-(3-Methyl-4-nitrophenoxy)butanoic acid, through a Williamson ether synthesis. The second step is the conversion of the carboxylic acid to the target acyl chloride.

Step 1: Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic acid

This synthesis is based on the well-established Williamson ether synthesis, which forms an ether from an organohalide and an alkoxide (in this case, a phenoxide).[1][2] The reaction involves the nucleophilic substitution of a halide by the phenoxide ion.

Synthesis_Step_1 cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate Ester cluster_hydrolysis Hydrolysis cluster_product Product R1 3-Methyl-4-nitrophenol I1 Ethyl 2-(3-Methyl-4-nitrophenoxy)butanoate R1->I1 + R2 R2 Ethyl 2-bromobutanoate Base K₂CO₃ (Base) Solvent Acetonitrile (Solvent) P1 2-(3-Methyl-4-nitrophenoxy)butanoic acid I1->P1 Hydrolysis H_reagents 1. LiOH, THF/MeOH/H₂O 2. HCl (aq)

Caption: Synthesis of the carboxylic acid precursor via Williamson ether synthesis followed by ester hydrolysis.

  • Phenoxide Formation and Alkylation:

    • To a stirred solution of 3-methyl-4-nitrophenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

    • Heat the mixture to reflux for 1 hour to ensure complete formation of the potassium phenoxide.

    • To the refluxing mixture, add ethyl 2-bromobutanoate (1.5 eq) dropwise over 30 minutes.

    • Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

    • Causality: The use of a polar aprotic solvent like acetonitrile favors the S_N2 reaction pathway. Potassium carbonate is a suitable base to deprotonate the phenol without introducing competing nucleophiles. Refluxing ensures a sufficient reaction rate.

  • Work-up and Isolation of the Intermediate Ester:

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-methyl-4-nitrophenoxy)butanoate.

    • The crude ester can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., a 3:2:1 ratio).

    • Add lithium hydroxide (LiOH) (5.0 eq) to the solution and stir at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.

    • Causality: A mixed solvent system is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide. LiOH is a strong base that effectively saponifies the ester to the corresponding carboxylate salt.

  • Work-up and Isolation of the Carboxylic Acid:

    • Remove the organic solvents (THF and MeOH) under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using 10% hydrochloric acid (HCl).

    • The carboxylic acid product should precipitate as a solid. If it oils out, extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(3-Methyl-4-nitrophenoxy)butanoic acid.

Step 2: Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as the byproducts (SO₂ and HCl) are gases, which drives the reaction to completion.

Synthesis_Step_2 R1 2-(3-Methyl-4-nitrophenoxy)butanoic acid Product This compound R1->Product + SOCl₂ Reagent Thionyl Chloride (SOCl₂) Byproducts + SO₂(g) + HCl(g)

Caption: Conversion of the carboxylic acid to the acyl chloride using thionyl chloride.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂), place the 2-(3-Methyl-4-nitrophenoxy)butanoic acid (1.0 eq).

    • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Causality: The reaction must be conducted under anhydrous conditions as acyl chlorides react violently with water. The DMF catalyst accelerates the reaction by forming a Vilsmeier-type intermediate, which is a more potent chlorinating agent.

  • Reaction and Monitoring:

    • Gently heat the mixture to reflux (the boiling point of SOCl₂ is 76 °C).

    • The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporation). It is often beneficial to co-evaporate with an inert, dry solvent like toluene to ensure all volatile reagents are removed.

    • The resulting crude this compound is often used directly in subsequent reactions without further purification due to its high reactivity and sensitivity to moisture. If purification is necessary, vacuum distillation can be attempted, though care must be taken to avoid decomposition.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for monitoring the conversion of the carboxylic acid to the acyl chloride.

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Notes
Carboxylic Acid Precursor O-H (Carboxylic acid)3300-2500 (broad)A very broad and characteristic band.
C=O (Carboxylic acid)~1710Typical carbonyl stretch for a carboxylic acid dimer.
C-O Stretch1320-1210
NO₂ Stretch~1520 (asymmetric), ~1350 (symmetric)Strong absorptions characteristic of a nitro group.
Acyl Chloride Product C=O (Acyl chloride)~1800 The disappearance of the broad O-H and the shift of the C=O to a higher frequency is the key indicator of a successful reaction.[6][7][8]
C-Cl Stretch800-600Often weak and can be difficult to assign definitively.
NO₂ Stretch~1520 (asymmetric), ~1350 (symmetric)These bands will remain in the product spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR chemical shifts provide a powerful tool for structural verification.

  • ~10-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (this peak is broad and may not be observed depending on the solvent and concentration).

  • ~7.8-8.0 ppm (doublet, 1H): Aromatic proton ortho to the nitro group.

  • ~7.0-7.2 ppm (singlet, 1H): Aromatic proton between the nitro and methyl groups.

  • ~6.8-7.0 ppm (doublet, 1H): Aromatic proton ortho to the ether linkage.

  • ~4.5-4.7 ppm (triplet, 1H): The methine proton (CH) alpha to the carbonyl and ether oxygen.

  • ~2.3-2.5 ppm (singlet, 3H): The methyl group on the aromatic ring.

  • ~1.8-2.0 ppm (multiplet, 2H): The methylene protons (CH₂) of the butyl chain.

  • ~0.9-1.1 ppm (triplet, 3H): The terminal methyl group (CH₃) of the butyl chain.

  • ~175-180 ppm: Carbonyl carbon of the carboxylic acid.

  • ~155-160 ppm: Aromatic carbon attached to the ether oxygen.

  • ~140-145 ppm: Aromatic carbon attached to the nitro group.

  • ~125-135 ppm: Other aromatic carbons.

  • ~75-80 ppm: Methine carbon alpha to the ether oxygen.

  • ~25-30 ppm: Methylene carbon of the butyl chain.

  • ~15-20 ppm: Methyl carbon on the aromatic ring.

  • ~10-15 ppm: Terminal methyl carbon of the butyl chain.

Note on Acyl Chloride NMR: Upon conversion to the acyl chloride, the alpha-carbon signal in the ¹³C NMR will shift slightly downfield, and the alpha-proton signal in the ¹H NMR will also experience a downfield shift due to the increased electron-withdrawing nature of the carbonyl group. The carboxylic acid proton signal will disappear.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

  • For the Carboxylic Acid: Expect a molecular ion peak [M]⁺ at m/z = 239. Common fragments would include the loss of the carboxyl group (-45) and the ethyl group (-29).[9][10]

  • For the Acyl Chloride: Expect a molecular ion peak [M]⁺ at m/z = 257, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M peak). Key fragmentation would be the loss of the chlorine radical (-35) to form a stable acylium ion.

Potential Applications in Drug Discovery and Agrochemicals

While specific pharmaceutical applications for this compound are not documented in peer-reviewed literature, its structural motifs suggest several promising avenues for research.

Herbicide Development

As a member of the phenoxyalkanoic acid class, the most direct potential application is in agrochemical research.[1][2][3] The core structure is analogous to known herbicides. The presence and position of the methyl and nitro groups could modulate its herbicidal activity and selectivity profile. Researchers could synthesize and test the corresponding butanoic acid for its effects on various plant species, particularly in comparison to established herbicides like MCPA and 2,4-D.

Application_Logic A This compound B Precursor to Aryloxyalkanoic Acids A->B E Building Block for Medicinal Chemistry A->E C Known Herbicidal Activity (e.g., 2,4-D, MCPA) B->C Structural Analogy D Potential as Novel Herbicide Candidate C->D F Acyl Chloride Reactivity E->F Functional Group I Nitroaromatic Scaffold E->I Structural Feature G Amide/Ester Library Synthesis F->G H Screening for Biological Activity (e.g., Anti-inflammatory, Antimicrobial) G->H J Known Antimicrobial/Anticancer Activity I->J Known Class Activity J->H

Caption: Logical flow from the compound's structure to its potential applications.

Synthetic Building Block in Medicinal Chemistry

The true value for drug development professionals lies in the compound's utility as a reactive intermediate. The acyl chloride functional group is highly reactive towards nucleophiles such as amines, alcohols, and thiols. This allows for the straightforward synthesis of a diverse library of amides, esters, and thioesters.

  • Amide Synthesis: Reaction with primary or secondary amines would yield the corresponding amides. This is a common strategy in drug discovery to introduce new functionalities and modulate properties like solubility, stability, and receptor binding affinity.

  • Ester Synthesis: Reaction with alcohols or phenols would produce a variety of esters. This could be used to create pro-drugs or to explore structure-activity relationships where an ester linkage is desired.

Given that related structures like fibrates have shown hypolipidemic activity and other nitro-containing compounds have demonstrated antimicrobial and anti-inflammatory potential, a library derived from this compound could be screened against a wide range of biological targets.[4][5]

Safety and Handling

This compound, as an acyl chloride, must be handled with extreme care.

  • Corrosivity: Acyl chlorides are corrosive and can cause severe burns upon contact with skin and eyes. They are also lachrymators (cause tearing).

  • Reactivity with Water: They react violently with water, alcohols, and other protic solvents to release corrosive hydrochloric acid gas. This reaction is highly exothermic.

  • Inhalation: Inhalation of vapors can cause severe irritation to the respiratory tract.

Mandatory Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.

  • Inert Atmosphere: Handle and store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and alcohols.

  • Spill and Waste: Spills should be neutralized with a dry, inert material like sodium bicarbonate before being carefully collected. All waste must be disposed of according to institutional and local regulations for reactive chemicals.

Conclusion

This compound is a valuable, albeit understudied, chemical intermediate. Its synthesis is achievable through standard and reliable organic chemistry transformations. While its direct biological applications remain to be explored, its structural similarity to known bioactive molecules, particularly in the agrochemical field, suggests significant potential. For medicinal chemists and drug development professionals, its primary utility lies in its role as a reactive building block for the creation of diverse chemical libraries. The information provided in this guide serves as a critical starting point for any researcher aiming to synthesize, characterize, and utilize this compound in their research endeavors, with a strong emphasis on the necessary safety protocols for its handling.

References

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2261. Available at: [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Available at: [Link]

  • University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. Available at: [Link]

  • Clark, J. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • Martínez-Morales, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Available at: [Link]

  • Sandanayaka, V., et al. (2010). Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of Medicinal Chemistry, 53(2), 573-585. Available at: [Link]

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An In-depth Technical Guide to the Structure Elucidation of 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed walkthrough for the structural elucidation of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each step in the analytical workflow. We will explore the synthesis of the target molecule and delve into the multi-faceted spectroscopic analysis required for unambiguous structure confirmation, all while adhering to the highest standards of scientific integrity.

Introduction: The Rationale for Structure Elucidation

In the realm of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is a cornerstone of development. This compound is a reactive intermediate, likely synthesized for the creation of a library of amide or ester derivatives with potential biological activity. Its phenoxyalkanoic acid backbone is a common motif in herbicides, while the reactive acyl chloride group allows for facile derivatization.[1]

Given its reactivity, ensuring the structural integrity of the synthesized acyl chloride is paramount before its use in subsequent reactions.[2] Impurities or isomeric byproducts could lead to the formation of unintended final products, confounding biological assays and compromising research outcomes. This guide, therefore, presents a self-validating system of protocols to definitively confirm the structure of this compound.

Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The logical precursor to this compound is its corresponding carboxylic acid, 2-(3-methyl-4-nitrophenoxy)butanoic acid. The synthesis of this precursor can be achieved through a Williamson ether synthesis, reacting 3-methyl-4-nitrophenol with an appropriate 2-bromobutanoate ester, followed by hydrolysis.

The crucial final step is the conversion of the carboxylic acid to the acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.[3][4]

Reaction Mechanism: The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride.[4][5] This is followed by the elimination of a chloride ion and subsequent deprotonation to form a reactive chlorosulfite intermediate. A final nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][6] The formation of these gaseous products helps to drive the reaction to completion.


Spectroscopic Analysis: A Multi-Technique Approach

A single analytical technique is rarely sufficient for the unambiguous elucidation of a novel structure. A synergistic approach employing Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and cross-validating dataset.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7][8] The analysis of this compound is expected to reveal several characteristic absorption bands.

Expected Absorptions:

  • C=O Stretch (Acyl Chloride): A strong, sharp absorption band is anticipated at a relatively high wavenumber, typically in the range of 1785-1815 cm⁻¹.[2][9] This high frequency is due to the electron-withdrawing inductive effect of the chlorine atom, which strengthens the carbonyl double bond.

  • C-O-C Stretch (Aryl Ether): Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are expected in the region of 1250-1000 cm⁻¹.

  • NO₂ Stretch (Nitro Group): Two distinct, strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1530-1500 cm⁻¹ and a symmetric stretch around 1350-1320 cm⁻¹.

  • C-H Stretch (Alkyl and Aromatic): Absorptions corresponding to sp³ C-H bonds of the butyl and methyl groups will appear just below 3000 cm⁻¹, while sp² C-H stretches from the aromatic ring will be observed just above 3000 cm⁻¹.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: If the sample is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[10]

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is collected to subtract the absorbance of atmospheric carbon dioxide and water vapor.[11]

  • Sample Spectrum: The prepared sample is placed in the instrument's beam path, and the spectrum is acquired.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound. Adherence to IUPAC recommendations for data acquisition and reporting is crucial for ensuring data integrity and comparability.[12][13]

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to neighboring protons.

Expected Chemical Shifts and Splitting Patterns:

  • Aromatic Protons: The three protons on the substituted benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the electron-donating ether and methyl groups.

  • Methine Proton (-O-CH-): The proton on the carbon adjacent to the ether oxygen will be deshielded and is expected to appear as a multiplet (likely a triplet of doublets or a more complex pattern) around δ 4.5-5.0 ppm.

  • Methylene Protons (-CH₂-): The two protons of the methylene group in the butyl chain will be diastereotopic and are expected to appear as a complex multiplet further upfield from the methine proton, likely in the range of δ 1.8-2.2 ppm.

  • Methyl Protons (-CH₃): Two distinct methyl signals are expected. The methyl group attached to the aromatic ring will appear as a singlet around δ 2.2-2.5 ppm. The terminal methyl group of the butyl chain will appear as a triplet around δ 0.9-1.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Expected Chemical Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acyl chloride is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 170-180 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will give rise to signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitro group and the ether oxygen will be the most downfield in this region.

  • Alkoxy and Alkyl Carbons: The carbons of the butanoyl chain will appear in the upfield region of the spectrum. The carbon attached to the ether oxygen will be the most deshielded of this group (around δ 70-80 ppm), followed by the methylene and methyl carbons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[14]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans and an appropriate relaxation delay are necessary, especially for quaternary carbons and the carbonyl carbon.[15][16]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and aspects of the structure. Due to the high reactivity of acyl chlorides, Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step is often a reliable approach for purity assessment and structural confirmation.[17] However, direct infusion techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can also be employed with care.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The molecular ion peak may be observed, but it is often of low intensity for acyl chlorides due to their lability.[18] The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Acylium Ion: A prominent peak is expected from the loss of the chlorine radical, forming a stable acylium ion ([M-Cl]⁺). This is often the base peak in the spectrum.[18]

  • Other Fragments: Further fragmentation of the acylium ion and cleavage at the ether linkage will produce other characteristic fragment ions.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization: React the this compound sample with a dry, inert alcohol (e.g., methanol or ethanol) to form the more stable corresponding ester. This reaction is typically rapid at room temperature.[19][20]

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable.

    • Injector: Use a split/splitless injector at a temperature of around 250 °C.

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 80 °C) to a final temperature of around 280 °C at a rate of 10-20 °C/min is a good starting point.[19]

    • Carrier Gas: Helium is typically used as the carrier gas.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: A scan range of m/z 40-500 will cover the expected molecular ion and fragment ions.


Data Summary and Interpretation

The data obtained from the spectroscopic analyses should be compiled and interpreted in a cohesive manner to build a conclusive argument for the proposed structure.

Spectroscopic TechniqueFeatureExpected ObservationInterpretation
FTIR C=O Stretch~1800 cm⁻¹ (strong, sharp)Confirms the presence of an acyl chloride.
NO₂ Stretches~1520 cm⁻¹ & ~1340 cm⁻¹ (strong)Confirms the presence of a nitro group.
C-O-C Stretch~1250-1000 cm⁻¹Indicates an aryl ether linkage.
¹H NMR Aromatic Protonsδ 7.0-8.5 ppm (3H)Protons on a substituted benzene ring.
Methine Protonδ 4.5-5.0 ppm (1H, multiplet)Proton adjacent to the ether oxygen.
Methylene Protonsδ 1.8-2.2 ppm (2H, multiplet)Protons in the butanoyl chain.
Methyl Protonsδ 2.2-2.5 ppm (3H, s) & δ 0.9-1.2 ppm (3H, t)Aromatic and aliphatic methyl groups.
¹³C NMR Carbonyl Carbonδ 170-180 ppmAcyl chloride carbonyl carbon.
Aromatic Carbonsδ 110-160 ppmCarbons of the benzene ring.
Alkoxy Carbonδ 70-80 ppmCarbon attached to the ether oxygen.
Mass Spec. Molecular IonM⁺ and M+2 peaksConfirms molecular weight and presence of Cl.
Base Peak[M-Cl]⁺Characteristic loss of chlorine to form an acylium ion.

Conclusion

The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. By combining the functional group information from FTIR, the detailed connectivity data from ¹H and ¹³C NMR, and the molecular weight and fragmentation evidence from mass spectrometry, a definitive and trustworthy structural assignment can be made. The causality-driven experimental design and self-validating protocols outlined in this guide ensure the scientific rigor necessary for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link][6]

  • Wikipedia. (2023, October 27). Acyl chloride. Retrieved from [Link][2]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International, 38(5-6), 14-17. Retrieved from [Link][12]

  • JoVE. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link][5]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link][3]

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  • American Chemical Society. (n.d.). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. Retrieved from [Link][21]

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  • Hanson, R. M., et al. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Pure and Applied Chemistry, 94(6), 623-636. [Link][22]

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  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • de Graaf, R. A., Klomp, D. W. J., & Gruetter, R. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 22(5), 469-482. [Link][16]

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  • PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)-n-butyric acid. Retrieved from [Link]

  • Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3255-3265. [Link][20]

  • Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. OSTI.GOV. [Link]

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An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic precursors and methodologies required for the preparation of 2-(3-methyl-4-nitrophenoxy)butanoyl chloride, a valuable intermediate in the development of various chemical entities. The synthesis is logically dissected into the preparation of its core building blocks, followed by their assembly and final functionalization.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound (I) reveals a straightforward disconnection strategy. The acyl chloride functionality can be readily installed from the corresponding carboxylic acid, 2-(3-methyl-4-nitrophenoxy)butanoic acid (II). This carboxylic acid is, in turn, assembled via a Williamson ether synthesis, which points to 3-methyl-4-nitrophenol (III) and an alkyl butanoate bearing a suitable leaving group, such as ethyl 2-bromobutanoate (IV), as the key starting materials.

Retrosynthesis I This compound II 2-(3-Methyl-4-nitrophenoxy)butanoic acid I->II Acyl Chloride Formation III 3-Methyl-4-nitrophenol II->III Williamson Ether Synthesis IV Ethyl 2-bromobutanoate II->IV Williamson Ether Synthesis

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediate: 3-Methyl-4-nitrophenol (III)

3-Methyl-4-nitrophenol is a crucial aromatic building block in this synthesis. It is most commonly prepared from m-cresol through a two-step process involving nitrosation followed by oxidation, or via a one-step nitration. The nitrosation-oxidation route is often preferred in industrial settings to avoid the formation of multiple isomers that can result from direct nitration.[1]

2.1. Nitrosation-Oxidation Method

This method proceeds by first reacting m-cresol with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form 3-methyl-4-nitrosophenol. Subsequent oxidation of the nitroso intermediate yields the desired 3-methyl-4-nitrophenol.

Experimental Protocol: Synthesis of 3-Methyl-4-nitrophenol [2]

  • A mixture of sulfuric acid and m-cresol is prepared and cooled to 0 °C.

  • An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C.

  • After a brief stirring period, dilute nitric acid is added, and the reaction is allowed to proceed at 35-45 °C for 2 hours.

  • The product, 3-methyl-4-nitrophenol, can then be isolated from the reaction mixture.

Table 1: Reagent Quantities for 3-Methyl-4-nitrophenol Synthesis

ReagentMolar EquivalentNotes
m-Cresol1.0Starting material
Sodium Nitrite~1.1For nitrosation
Sulfuric AcidCatalyticAcid medium
Nitric AcidOxidizing agentFor oxidation step
Synthesis of Key Intermediate: Ethyl 2-bromobutanoate (IV)

Ethyl 2-bromobutanoate serves as the four-carbon electrophile in the Williamson ether synthesis. Its preparation typically involves the α-bromination of butanoic acid followed by Fischer esterification.

3.1. α-Bromination of Butanoic Acid

The Hell-Volhard-Zelinsky reaction is the classic method for the α-bromination of carboxylic acids. This involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

3.2. Fischer Esterification

The resulting 2-bromobutanoic acid is then esterified, commonly through the Fischer-Speier method, by reacting it with ethanol in the presence of an acid catalyst.[3]

Experimental Protocol: Synthesis of Ethyl 2-bromobutanoate [4]

  • Bromination: Butanoic acid is reacted with bromine and a catalytic amount of PBr₃ to yield 2-bromobutanoyl bromide. This intermediate is then hydrolyzed to 2-bromobutanoic acid.

  • Esterification: The crude 2-bromobutanoic acid is refluxed with an excess of ethanol and a catalytic amount of sulfuric acid.

  • The product, ethyl 2-bromobutanoate, is isolated and purified by distillation under reduced pressure.

Synthesis_Workflow cluster_0 Pathway 1: Phenol Synthesis cluster_1 Pathway 2: Butanoate Synthesis cluster_2 Final Assembly m-Cresol m-Cresol 3-Methyl-4-nitrosophenol 3-Methyl-4-nitrosophenol m-Cresol->3-Methyl-4-nitrosophenol NaNO2, H+ 3-Methyl-4-nitrophenol 3-Methyl-4-nitrophenol 3-Methyl-4-nitrosophenol->3-Methyl-4-nitrophenol HNO3 2-(3-Methyl-4-nitrophenoxy)butanoic acid 2-(3-Methyl-4-nitrophenoxy)butanoic acid 3-Methyl-4-nitrophenol->2-(3-Methyl-4-nitrophenoxy)butanoic acid Base, K2CO3 Butanoic Acid Butanoic Acid 2-Bromobutanoic Acid 2-Bromobutanoic Acid Butanoic Acid->2-Bromobutanoic Acid Br2, PBr3 Ethyl 2-bromobutanoate Ethyl 2-bromobutanoate 2-Bromobutanoic Acid->Ethyl 2-bromobutanoate Ethanol, H+ Ethyl 2-bromobutanoate->2-(3-Methyl-4-nitrophenoxy)butanoic acid Target Molecule This compound 2-(3-Methyl-4-nitrophenoxy)butanoic acid->Target Molecule SOCl2 or (COCl)2

Figure 2: Overall synthetic workflow for this compound.

Assembly and Final Conversion

4.1. Williamson Ether Synthesis to form 2-(3-Methyl-4-nitrophenoxy)butanoic acid (II)

With the two key intermediates in hand, the next step is the nucleophilic substitution reaction to form the ether linkage. The phenoxide of 3-methyl-4-nitrophenol, generated by a suitable base like potassium carbonate, acts as the nucleophile, attacking the electrophilic carbon of ethyl 2-bromobutanoate. The resulting ester is then hydrolyzed to the carboxylic acid. A similar procedure is well-documented for analogous compounds.[5]

Experimental Protocol: Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic acid [5]

  • A mixture of 3-methyl-4-nitrophenol and potassium carbonate in a suitable solvent (e.g., acetonitrile) is prepared.

  • Ethyl 2-bromobutanoate is added dropwise, and the mixture is heated under reflux for several hours.

  • After the reaction is complete, the resulting ester is hydrolyzed using a base such as lithium hydroxide, followed by acidification with HCl to yield the carboxylic acid.

4.2. Conversion to this compound (I)

The final step is the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic synthesis and can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[6][7] Oxalyl chloride is another excellent alternative, often used with a catalytic amount of DMF.[8][9]

Experimental Protocol: Synthesis of this compound [7][9]

  • 2-(3-Methyl-4-nitrophenoxy)butanoic acid is suspended in a suitable solvent (e.g., dichloromethane for oxalyl chloride, or neat for thionyl chloride).

  • The chlorinating agent (thionyl chloride or oxalyl chloride) is added, often at room temperature or with gentle heating.

  • The reaction is stirred until the conversion is complete.

  • The excess reagent and solvent are removed under reduced pressure to yield the crude this compound, which can be used directly or purified by distillation.

Table 2: Common Chlorinating Agents for Carboxylic Acids

ReagentFormulaByproductsConditions
Thionyl ChlorideSOCl₂SO₂, HClNeat or in solvent, reflux
Oxalyl Chloride(COCl)₂CO, CO₂, HClDCM, RT, cat. DMF
Phosphorus PentachloridePCl₅POCl₃, HClCold, solvent
Phosphorus TrichloridePCl₃H₃PO₃Neat or in solvent

This guide outlines a robust and logical synthetic pathway to this compound, starting from readily available commercial materials. The described protocols are based on well-established chemical transformations, providing a solid foundation for researchers and drug development professionals.

References

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  • Clutch Prep. Carboxylic Acid to Acid Chloride Exam Prep. Available at: [Link]

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An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the physical and chemical properties of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the compound's structural components with established chemical principles to offer a comprehensive profile.

Introduction

This compound is a complex organic molecule that, while not extensively documented in mainstream chemical literature, holds potential as a versatile intermediate in organic synthesis. Its structure, featuring a reactive butanoyl chloride group, a phenoxy ether linkage, and a substituted nitroaromatic ring, suggests a rich and varied chemical reactivity. This guide will deconstruct the molecule to predict its behavior, offering insights into its synthesis, handling, and potential applications.

The logical starting point for understanding this molecule is its precursor, 2-(3-Methyl-4-nitrophenoxy)butanoic acid. The conversion of the carboxylic acid to the highly reactive acyl chloride is a key synthetic step that dramatically alters the compound's chemical profile.

Predicted Physicochemical Properties

A summary of the predicted and known properties of this compound and its key precursors is presented below. These values are derived from analogous compounds and the constituent functional groups.

PropertyThis compound (Predicted)Butanoyl chloride (Known)3-Methyl-4-nitrophenol (Known)
Molecular Formula C₁₁H₁₂ClNO₄C₄H₇ClO[1]C₇H₇NO₃[2]
Molecular Weight 257.67 g/mol 106.55 g/mol [3]153.14 g/mol [2]
Appearance Likely a colorless to pale yellow liquid[1]Colorless, transparent liquid[1][4]Light yellow to orange crystalline powder[2]
Odor Pungent, irritating[1]Pungent, hydrochloric acid-like[1][4]Faint phenolic odor[5]
Boiling Point > 102°C102°C[3][4]200°C (decomposes)[2]
Melting Point < -89°C-89°C[3][4]125-130°C[2]
Density > 1.026 g/mL1.026 g/mL at 25°C[4]~1.27 g/cm³ (estimate)[2]
Solubility Soluble in aprotic organic solvents; reacts with water and alcohols[3][6]Miscible with ether[4][6]; decomposes in water and alcohol[4]Soluble in ethanol, ether, chloroform, benzene; sparingly soluble in cold water[2]

Synthesis and Spectroscopic Characterization

The primary route to this compound is through the chlorination of its corresponding carboxylic acid, 2-(3-Methyl-4-nitrophenoxy)butanoic acid. This precursor can be synthesized from 3-Methyl-4-nitrophenol.

Synthesis Workflow

The synthesis is a two-step process:

  • Etherification: 3-Methyl-4-nitrophenol is reacted with an appropriate four-carbon chain building block to introduce the butanoic acid moiety.

  • Chlorination: The resulting carboxylic acid is treated with a chlorinating agent to yield the acyl chloride.

Synthesis_Workflow cluster_reagents A 3-Methyl-4-nitrophenol B 2-(3-Methyl-4-nitrophenoxy)butanoic acid A->B Etherification C This compound B->C Chlorination reagent1 + Butanoic acid derivative (e.g., ethyl 2-bromobutanoate) reagent2 + Chlorinating agent (e.g., SOCl₂, PCl₅)

Caption: Synthesis of this compound.

Experimental Protocol: Chlorination of 2-(3-Methyl-4-nitrophenoxy)butanoic acid

This protocol describes the conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂), a common and effective method.

Materials:

  • 2-(3-Methyl-4-nitrophenoxy)butanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend 2-(3-Methyl-4-nitrophenoxy)butanoic acid in anhydrous DCM.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used directly or purified by vacuum distillation.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretching band is expected in the range of 1790-1815 cm⁻¹, characteristic of acyl chlorides.[7]

    • The presence of the nitro group will give rise to two strong absorption bands around 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).[8]

    • C-O-C stretching vibrations from the ether linkage will appear in the 1250-1050 cm⁻¹ region.[9]

  • ¹H NMR Spectroscopy:

    • Protons on the carbon adjacent to the carbonyl group are typically deshielded and will appear around 2.0-3.0 ppm.[10]

    • The aromatic protons will show characteristic shifts and splitting patterns depending on their positions relative to the methyl, nitro, and phenoxy groups.

    • The protons of the butanoyl chain will exhibit signals in the aliphatic region.

  • ¹³C NMR Spectroscopy:

    • The carbonyl carbon of the acyl chloride is highly deshielded and will resonate in the 160-180 ppm range.[10]

    • Aromatic carbons will appear in the 110-160 ppm region.

    • The carbons of the butanoyl chain will be found in the upfield region of the spectrum.

  • Mass Spectrometry:

    • The mass spectrum is expected to show a prominent peak corresponding to the formation of the acylium ion (R-CO⁺) resulting from the cleavage of the C-Cl bond.[10]

    • Fragmentation patterns characteristic of the nitroaromatic and phenoxy moieties will also be observed.[11]

Chemical Characteristics and Reactivity

The chemical behavior of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group.[12] This makes it a potent acylating agent that readily undergoes nucleophilic acyl substitution reactions.[13]

Reactivity_Diagram cluster_products AcylChloride This compound CarboxylicAcid Carboxylic Acid AcylChloride->CarboxylicAcid + H₂O (Hydrolysis) Ester Ester AcylChloride->Ester + ROH (Alcoholysis) Amide Amide AcylChloride->Amide + R₂NH (Aminolysis) Anhydride Anhydride AcylChloride->Anhydride + RCOO⁻ (Carboxylation)

Caption: Key reactions of this compound.

Hydrolysis

Acyl chlorides react vigorously with water to form the corresponding carboxylic acid and hydrogen chloride gas.[3][14][15] This reaction is typically exothermic.[16] Therefore, this compound must be handled in anhydrous conditions to prevent decomposition.[13][17]

Reaction: R-COCl + H₂O → R-COOH + HCl

Alcoholysis

The reaction with alcohols yields esters and hydrogen chloride.[3][14] This is a common method for ester synthesis as the reaction is generally rapid and irreversible at room temperature.[14] A weak base like pyridine is often added to neutralize the HCl produced.[13]

Reaction: R-COCl + R'-OH → R-COOR' + HCl

Aminolysis

Ammonia, primary amines, and secondary amines react with acyl chlorides to form primary, secondary, and tertiary amides, respectively.[3][12][13] These reactions are usually fast and require two equivalents of the amine: one to act as the nucleophile and the second to neutralize the resulting HCl.

Reaction: R-COCl + 2 R'₂NH → R-CONR'₂ + R'₂NH₂⁺Cl⁻

Friedel-Crafts Acylation

The acyl chloride can act as an electrophile in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.

Reaction: R-COCl + Ar-H --(AlCl₃)--> R-CO-Ar + HCl

Safety, Handling, and Storage

Given its chemical nature, this compound is expected to be a hazardous substance requiring careful handling.

Hazard Profile
  • Corrosive: Acyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1] Contact with moisture in the air or tissues leads to the formation of hydrochloric acid.[3][6]

  • Toxic: The compound is likely harmful if inhaled, ingested, or absorbed through the skin.[2][4]

  • Flammable: While the flashpoint is not known, related compounds like butanoyl chloride are flammable.[3]

  • Reactive: It reacts violently with water and other nucleophiles.[18]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield.[19][20]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[19]

  • Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. For situations with potential for high vapor concentrations, a respirator with an appropriate cartridge is necessary.[19]

Storage and Handling
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[4][18] The container should be tightly sealed and stored under an inert atmosphere (e.g., nitrogen).[21]

  • Handling: All manipulations should be performed in a chemical fume hood.[21] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[18][19] An emergency eyewash station and safety shower must be readily accessible.[22]

Conclusion

This compound is a reactive chemical intermediate with a predictable but potent set of chemical properties. Its high reactivity, stemming from the acyl chloride functional group, makes it a valuable tool for acylation reactions in organic synthesis. However, this same reactivity necessitates stringent safety protocols for its handling and storage. This guide provides a foundational understanding for researchers and developers to utilize this compound effectively and safely in their work.

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electrophilicity of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilicity of 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of this compound, a molecule of significant interest for synthetic chemists and drug development professionals. The inherent reactivity of the acyl chloride functional group is substantially modulated by the complex electronic landscape of its 2-position substituent. This document dissects the interplay of inductive and resonance effects exerted by the para-nitro and meta-methyl groups on the phenoxy ring, which synergistically enhance the electrophilicity of the carbonyl carbon. We present both theoretical frameworks for understanding these effects and practical methodologies for their quantitative assessment, including computational modeling and kinetic studies. The guide concludes with a discussion of the molecule's practical implications as a potent acylating agent in organic synthesis and its potential applications in the development of novel chemical entities.

Introduction: The Principle of Electrophilicity in Acyl Chlorides

Acyl chlorides (R-COCl) are among the most reactive derivatives of carboxylic acids.[1][2] Their heightened reactivity stems from the nature of the carbonyl group, where the carbon atom is bonded to two highly electronegative atoms: oxygen and chlorine.[3] This arrangement creates a significant partial positive charge (δ+) on the carbonyl carbon, rendering it a potent electrophilic center, readily attacked by nucleophiles.[4]

The canonical reaction of acyl chlorides is nucleophilic acyl substitution.[5][6] This process is not a direct (S_N2-like) displacement but proceeds through a two-stage addition-elimination mechanism.[3][7] A nucleophile first adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, expelling the chloride ion—an excellent leaving group—to yield the acylated product.[4][6] The electrophilicity of the carbonyl carbon is the primary determinant of the reaction rate; any structural modification that increases its partial positive charge will accelerate nucleophilic attack.

Molecular Architecture of this compound

To understand the electrophilicity of the title compound, we must first deconstruct its molecular structure. The molecule can be divided into two principal domains:

  • The Reactive Core: The butanoyl chloride moiety. This four-carbon acyl chloride provides the electrophilic center. The ethyl group at the 2-position provides some steric bulk near the reaction site.

  • The Modulating Substituent: The 2-(3-Methyl-4-nitrophenoxy) group. This large, electronically complex substituent is attached to the α-carbon of the butanoyl chloride chain. Its structure is key to the molecule's enhanced reactivity. It consists of:

    • A phenoxy ether linkage , which connects the aromatic system to the aliphatic chain.

    • A nitro group (-NO₂) at the para position of the phenyl ring (relative to the ether linkage).

    • A methyl group (-CH₃) at the meta position of the phenyl ring.

Electronic Effects Governing Electrophilicity

The electrophilicity of the carbonyl carbon in this compound is a direct consequence of a confluence of electronic effects originating from the substituted phenoxy ring and transmitted through the molecule's sigma-bond framework.

  • The Acyl Chloride Foundation: The butanoyl chloride group is inherently electrophilic. The chlorine atom is a strong inductively electron-withdrawing group, which, combined with the electronegativity of the carbonyl oxygen, makes the carbonyl carbon highly electron-deficient.[3][8]

  • The para-Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring through two mechanisms:

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds.[9][10]

    • Resonance Effect (-R): The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, creating additional positive charge within the ring, particularly at the ortho and para positions.[10][11]

  • The meta-Methyl Group: In contrast, the methyl group is weakly electron-donating. It pushes electron density into the ring through a positive inductive effect (+I) and hyperconjugation.[9][10][12]

  • Synergistic Enhancement: The crucial insight is how these remote substituents modulate the inductive effect of the phenoxy oxygen. The dominant nitro group strongly withdraws electron density from the entire phenoxy system, including the ether oxygen atom. This significantly reduces the oxygen's ability to act as a resonance donor and amplifies its inherent electronegativity. The result is a much stronger net inductive pull of electron density from the butanoyl chain towards the phenoxy ring. This amplified electron withdrawal propagates to the carbonyl carbon, intensifying its partial positive charge and thereby increasing its electrophilicity far beyond that of a simple alkanoyl chloride.

electronic_effects Figure 1: Electronic Influence on the Carbonyl Carbon cluster_molecule This compound cluster_effects Electronic Effects Aromatic Phenoxy Ring Ether_O O Aromatic->Ether_O Withdrawal Nitro NO₂ (para) Nitro->Aromatic -I, -R Methyl CH₃ (meta) Methyl->Aromatic +I Alkyl_Chain —CH(Et)— Ether_O->Alkyl_Chain Inductive Pull (-I) Carbonyl C=O Alkyl_Chain->Carbonyl Inductive Pull (-I) Chloride Cl Chloride->Carbonyl Inductive Pull (-I) Withdrawal Strong Electron Withdrawal (-I, -R) Donation Weak Electron Donation (+I) Inductive_Pull Enhanced Inductive Pull (Transmitted Effect) High_Electrophilicity Greatly Increased Electrophilicity (δ+) experimental_workflow Figure 2: Workflow for Kinetic Analysis prep 1. Reagent Preparation (Acyl Chloride, Nucleophile, Solvent, Base) setup 2. Spectrophotometer Setup (Cuvette with Nucleophile, Thermal Equilibration) prep->setup initiate 3. Reaction Initiation (Inject Acyl Chloride) setup->initiate acquire 4. Data Acquisition (Monitor Absorbance vs. Time) initiate->acquire analyze 5. Data Analysis (Plot ln(A∞ - At) vs. Time) acquire->analyze result 6. Determine k_obs (Rate Constant) analyze->result

Caption: A step-by-step workflow for the experimental determination of reactivity.

Implications in Drug Development and Organic Synthesis

The pronounced makes it a highly effective and potent acylating agent.

  • Synthetic Utility: It can be used to synthesize a wide array of derivatives, such as esters, amides, and thioesters, often under milder conditions or in shorter reaction times than less reactive acyl chlorides. [7][13]This is particularly valuable in complex molecule synthesis where delicate functional groups might not tolerate harsh conditions.

  • Drug Discovery: In medicinal chemistry, this compound can serve as a valuable building block. Its high reactivity facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The substituted phenoxy moiety can also be a key pharmacophoric element, with the acyl chain acting as a linker to other parts of a potential drug molecule.

  • Handling and Stability: A critical consequence of its high reactivity is its sensitivity to nucleophiles, most notably water. [14][15]The compound will readily hydrolyze in the presence of atmospheric moisture to form the corresponding carboxylic acid. Therefore, it must be handled under anhydrous conditions and stored in a desiccated environment to maintain its integrity.

Conclusion

The is a textbook example of how remote electronic effects can profoundly influence the reactivity of a functional group. The powerful electron-withdrawing nitro group, positioned para to the ether linkage, acts in concert with the acyl chloride's inherent reactivity to create a highly electron-deficient carbonyl center. This qualitative understanding is readily verifiable through both computational modeling of its electronic structure and experimental kinetic studies of its reaction rates. For the practicing scientist, this molecule represents a potent synthetic tool, whose utility is directly proportional to its carefully managed handling requirements.

References

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stability and storage of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a reactive chemical intermediate, characterized by the presence of a highly electrophilic acyl chloride and an electron-deficient nitroaromatic ring. This dual functionality dictates its stability profile, rendering it susceptible to rapid degradation via hydrolysis and potential thermal decomposition. This guide provides a comprehensive overview of the chemical principles governing its stability, detailed protocols for optimal storage and handling, and validated methodologies for assessing its purity over time. The insights presented herein are essential for ensuring the integrity of the compound in research and development settings, thereby safeguarding experimental reproducibility and the quality of downstream products.

Chemical Identity and Physicochemical Properties

This compound is a complex organic molecule whose structure integrates a reactive acyl chloride functional group with a substituted nitroaromatic moiety. Understanding its fundamental properties is the first step in developing appropriate stability and storage protocols.

Structure:

  • IUPAC Name: this compound

  • CAS Number: 1160257-48-6[1]

  • Molecular Formula: C₁₁H₁₂ClNO₄[1]

  • Molecular Weight: 257.67 g/mol [1]

Predicted Physicochemical Data:

PropertyPredicted ValueSource
Boiling Point 368.3 ± 27.0 °C[1]
Density 1.288 ± 0.06 g/cm³[1]

These predicted values suggest a relatively low volatility under standard conditions, but the presence of the reactive functional groups is the primary determinant of its stability, not its bulk physical properties.

Core Stability Challenges: A Tale of Two Functional Groups

The stability of this compound is fundamentally governed by the chemical reactivity of its two key functional groups: the acyl chloride and the nitroaromatic system.

The Acyl Chloride: Extreme Susceptibility to Nucleophilic Attack

The acyl chloride group is one of the most reactive carboxylic acid derivatives. Its reactivity stems from the highly polarized carbon-chlorine and carbon-oxygen bonds, making the carbonyl carbon an excellent electrophile.[2] The primary degradation pathway for this moiety is hydrolysis.

Mechanism of Hydrolysis:

Hydrolysis is a rapid, often vigorous, nucleophilic addition-elimination reaction with water.[3][4][5] Even trace amounts of atmospheric moisture can initiate this process, leading to the formation of the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[6][7]

  • Step 1: Nucleophilic Addition: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[3][6]

  • Step 2: Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.[3][6]

  • Step 3: Deprotonation: A proton is transferred from the oxonium ion to a water molecule or the expelled chloride ion, yielding the final products: 2-(3-methyl-4-nitrophenoxy)butanoic acid and hydrochloric acid.[6]

This reaction is autocatalytic, as the generated HCl can protonate the carbonyl oxygen of another molecule, further enhancing its electrophilicity and accelerating the degradation process.

G cluster_main Figure 1: Hydrolytic Degradation Pathway AcylChloride This compound Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack (Addition) Water H₂O (Moisture) Water->Intermediate CarboxylicAcid 2-(3-Methyl-4-nitrophenoxy)butanoic acid Intermediate->CarboxylicAcid Elimination & Deprotonation HCl HCl (gas) Intermediate->HCl

Caption: Hydrolytic degradation of the acyl chloride via a nucleophilic addition-elimination mechanism.

The Nitroaromatic System: Thermal Instability

Nitro-containing organic compounds are known for their thermal sensitivity.[8][9] While the single nitro group on this molecule does not render it explosive under normal conditions, it does introduce a pathway for thermal decomposition, particularly at elevated temperatures or in the presence of impurities.[8][9]

The decomposition of nitroaromatic compounds is often autocatalytic and highly exothermic.[8] The C-NO₂ bond can cleave, initiating a series of radical reactions that produce gaseous products like NOx.[10] The presence of impurities, even at low levels, can significantly reduce the decomposition temperature.[8]

Recommended Storage and Handling Protocols

Given the compound's reactivity, stringent storage and handling procedures are mandatory to preserve its chemical integrity.

Optimal Storage Conditions

The primary objective is to rigorously exclude moisture and minimize thermal stress.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).Prevents hydrolysis from atmospheric moisture.[7][11]
Temperature Store in a cool, refrigerated (2-8 °C), and dark place.Minimizes the rate of potential decomposition reactions and hydrolysis.[11][12] Protects from light-induced degradation.
Container Use a tightly sealed container with a PTFE-lined cap.Prevents moisture ingress. PTFE is chemically resistant to the compound and potential HCl byproduct.[7][11]
Location Store in a dedicated, well-ventilated cabinet for reactive chemicals, away from incompatible materials.Prevents accidental contact with water, bases, alcohols, and oxidizing agents.[11][13] Ensures proper containment of corrosive HCl fumes in case of a leak.
Safe Handling Workflow

All manipulations must be performed with the assumption that the compound will react rapidly with ambient air.

G cluster_workflow Figure 2: Safe Handling Workflow Start Equilibrate Container to Room Temperature InertAtmosphere Work in Fume Hood under Inert Gas Flow (e.g., Glovebox or Schlenk Line) Start->InertAtmosphere Prevent Condensation Dispense Use Dry Glassware and Non-sparking Tools to Dispense Required Amount InertAtmosphere->Dispense Exclude Moisture/Air Seal Immediately and Tightly Reseal Primary Container Dispense->Seal Minimize Exposure Purge Purge Headspace with Inert Gas Before Storage Seal->Purge Maintain Inertness Store Return to Cold, Dry Storage Purge->Store Ensure Longevity

Caption: A sequential workflow for safely handling moisture-sensitive acyl chlorides.

Step-by-Step Handling Protocol:

  • Preparation: Before opening, allow the container to equilibrate to ambient temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold surfaces of the container and compound.

  • Inert Environment: Conduct all transfers inside a certified chemical fume hood, preferably within a glovebox or using a Schlenk line with a positive pressure of dry inert gas.[7]

  • Dispensing: Use oven-dried glassware and stainless steel or PTFE-coated spatulas. Quickly weigh the desired amount into a tared, dry reaction vessel.

  • Sealing: Immediately and securely reseal the primary container. If possible, use paraffin film or PTFE tape around the cap threads for an extra barrier.

  • Inerting Headspace: Before returning to storage, briefly purge the headspace of the container with a gentle stream of dry nitrogen or argon to displace any moist air that may have entered.

  • Storage: Promptly return the container to the recommended cold storage conditions.

Analytical Methods for Stability Assessment

Regularly assessing the purity of this compound is crucial. Due to its high reactivity, direct analysis by techniques like reverse-phase HPLC is not feasible. The compound will rapidly hydrolyze in aqueous mobile phases. Therefore, a derivatization strategy is required.

Derivatization Followed by HPLC Analysis

The most reliable method involves converting the reactive acyl chloride into a stable derivative, such as a methyl ester or an amide, which can then be easily analyzed.[14]

Experimental Protocol: Derivatization to Methyl Ester for HPLC Analysis

  • Sample Preparation:

    • Under an inert atmosphere, accurately weigh approximately 10-20 mg of this compound into a dry vial.

    • Add 1.0 mL of anhydrous dichloromethane (DCM) to dissolve the sample.

  • Derivatization:

    • To the solution, add 0.5 mL of anhydrous methanol. The reaction is typically rapid.[14]

    • To ensure complete reaction and neutralize the generated HCl, add 0.1 mL of a non-nucleophilic base like anhydrous pyridine or triethylamine.

    • Allow the reaction to proceed for 15 minutes at room temperature.

  • HPLC Sample Preparation:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 10.0 mL) of the HPLC mobile phase (e.g., 50:50 acetonitrile:water).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

    • Detection: UV detection at a wavelength appropriate for the nitroaromatic chromophore (typically 254-280 nm).

    • Quantification: The primary peak will correspond to the methyl ester derivative. The presence of a secondary, more polar peak corresponding to the carboxylic acid (from hydrolysis of the original sample) indicates degradation. Purity can be assessed by the relative peak areas.

Conclusion

The stability of this compound is a critical parameter that directly impacts its utility in scientific applications. Its inherent reactivity, driven by the acyl chloride functional group, necessitates a rigorous approach to storage and handling, centered on the absolute exclusion of moisture. Compounded by the thermal sensitivity of the nitroaromatic moiety, careful control of temperature is also paramount. By implementing the protocols outlined in this guide—from inert atmosphere storage to derivatization-based analytical monitoring—researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.

References

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  • Cutler, D. J. et al. (2019). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. ACS Publications. Available at: [Link]

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  • Sciencemadness Discussion Board. (2009). Acyl chlorides stability. Sciencemadness Discussion Board. Available at: [Link]

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A Technical Guide to the Preliminary Reactivity of 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride, a novel acyl chloride with potential applications as a versatile building block in medicinal chemistry and targeted synthesis. Based on first principles of organic chemistry, this document outlines the compound's core reactivity profile, focusing on nucleophilic acyl substitution. We present detailed, field-proven protocols for preliminary studies, including hydrolysis, alcoholysis, and aminolysis, to characterize its behavior with common nucleophiles. The guide explains the mechanistic rationale behind these reactions, supported by authoritative references, and provides a framework for interpreting expected outcomes through spectroscopic analysis. Safety protocols for handling this reactive compound are also detailed, ensuring a self-validating system for researchers.

Introduction and Core Concepts

This compound is a specialized chemical intermediate characterized by three key structural features: a highly reactive acyl chloride functional group, a chiral center at the second carbon of the butanoyl chain, and an electron-deficient aromatic ring. The primary driver of its chemistry is the acyl chloride group, which serves as an excellent electrophile.

Acyl chlorides are among the most reactive derivatives of carboxylic acids.[1] Their reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which imparts a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles.[2] The reaction typically proceeds through a nucleophilic acyl substitution mechanism.[3] This is a two-step process involving the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to yield the substituted product.[4][5]

The presence of a 4-nitro group on the phenoxy ring is predicted to further enhance the electrophilicity of the carbonyl carbon. The strong electron-withdrawing resonance and inductive effects of the nitro group will decrease electron density across the phenoxy system, making the chloride a better leaving group and the carbonyl carbon an even more potent electrophile. This guide outlines a series of foundational experiments to confirm and quantify this predicted reactivity.

Postulated Synthesis and Physicochemical Properties

While this guide focuses on reactivity, it is presumed that the title compound is synthesized from its corresponding carboxylic acid, 2-(3-Methyl-4-nitrophenoxy)butanoic acid. The most common and efficient method for this transformation is the reaction with thionyl chloride (SOCl₂).[6][7] This reaction converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which then readily eliminates sulfur dioxide and a chloride ion, driven by the formation of gaseous byproducts.[8][9]

PropertyValue
Molecular Formula C₁₁H₁₂ClNO₄
Molecular Weight 257.67 g/mol
Appearance (Predicted) Pale yellow solid or oil
Key Functional Groups Acyl Chloride, Nitro-Aromatic, Ether

Predicted Reactivity Profile: Nucleophilic Acyl Substitution

The central theme of this compound's reactivity is nucleophilic acyl substitution. The general mechanism involves an initial nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride as the leaving group.[10][11]

Caption: General mechanism of nucleophilic acyl substitution.

Hydrolysis to Carboxylic Acid

Reaction with water is expected to be vigorous, leading to the formation of the parent carboxylic acid and hydrogen chloride gas.[1][2] This is a fundamental test of reactivity and stability.

  • Reaction: this compound + H₂O → 2-(3-Methyl-4-nitrophenoxy)butanoic acid + HCl

Alcoholysis to Form Esters

Reaction with alcohols, such as ethanol, will yield the corresponding ester.[12] This is a standard esterification protocol that is often high-yielding due to the high reactivity of the acyl chloride.[13]

  • Reaction: this compound + CH₃CH₂OH → Ethyl 2-(3-Methyl-4-nitrophenoxy)butanoate + HCl

Aminolysis to Form Amides

The reaction with primary or secondary amines, such as propylamine, is expected to be rapid and exothermic, forming a stable amide bond.[13] This reaction is of high interest in drug development for synthesizing peptide analogues. Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the HCl byproduct.

  • Reaction: this compound + 2 CH₃CH₂CH₂NH₂ → N-propyl-2-(3-Methyl-4-nitrophenoxy)butanamide + CH₃CH₂CH₂NH₃⁺Cl⁻

Friedel-Crafts Acylation

The compound can potentially act as an acylating agent in a Friedel-Crafts reaction with an activated aromatic ring, such as anisole, in the presence of a Lewis acid catalyst like AlCl₃.[14] This reaction attaches the acyl group to the aromatic substrate, forming a ketone.[15] The success of this reaction depends on the stability of the molecule under strong Lewis acid conditions.

  • Reaction: this compound + Anisole + AlCl₃ → (4-methoxyphenyl)(2-(3-methyl-4-nitrophenoxy)butan-1-one) + HCl

Experimental Protocols

The following protocols are designed as self-validating systems for preliminary reactivity screening.

G cluster_prep Preparation cluster_reactions Reactivity Studies cluster_analysis Analysis start 2-(3-Methyl-4-nitrophenoxy) butanoyl chloride hydrolysis Hydrolysis (H₂O, THF) start->hydrolysis alcoholysis Alcoholysis (Ethanol, Pyridine) start->alcoholysis aminolysis Aminolysis (Propylamine, DCM) start->aminolysis workup Aqueous Workup & Extraction hydrolysis->workup alcoholysis->workup aminolysis->workup purify Purification (Chromatography/Distillation) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for reactivity studies.

Protocol 4.1: Alcoholysis with Ethanol
  • Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 1.00 g).

  • Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM, 15 mL).

  • Reagents: Cool the solution to 0 °C in an ice bath. Add anhydrous ethanol (1.1 eq) followed by the dropwise addition of pyridine (1.2 eq) to act as an acid scavenger.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding 1M HCl (10 mL). Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester.

Protocol 4.2: Aminolysis with Propylamine
  • Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add propylamine (2.2 eq) and dissolve in anhydrous DCM (15 mL).

  • Addition: Cool the amine solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous DCM (5 mL) dropwise over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify the resulting amide by recrystallization or column chromatography.

Data Summary and Spectroscopic Interpretation

The successful synthesis of new derivatives can be confirmed using standard spectroscopic techniques.

ReactionNucleophileProduct ClassExpected IR C=O Stretch (cm⁻¹)[16]Expected ¹H NMR (α-protons, ppm)[17]
Hydrolysis WaterCarboxylic Acid1700-1725~2.2 - 2.6
Alcoholysis EthanolEster1735-1750[18]~2.1 - 2.5
Aminolysis PropylamineAmide1650-1690[18]~2.0 - 2.4
Acylation AnisoleKetone1680-1700~2.5 - 3.0
  • Infrared (IR) Spectroscopy: The most telling feature will be the shift in the carbonyl (C=O) stretching frequency. The starting acyl chloride has a characteristically high C=O stretching frequency (~1800 cm⁻¹).[16] Formation of an ester or amide will shift this peak to a lower wavenumber, providing clear evidence of the substitution.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of new signals corresponding to the nucleophile that has been added (e.g., the ethyl group in the ester or the propyl group in the amide). The protons on the carbon adjacent to the carbonyl will experience a slight shift depending on the new substituent.[17]

  • Mass Spectrometry (MS): The mass spectrum of the products will show a molecular ion peak corresponding to the newly formed molecule. A common fragmentation pattern for acyl compounds is the formation of an acylium ion (R-CO⁺), which can also be diagnostic.[17]

Safety and Handling

This compound must be handled with extreme care in a well-ventilated chemical fume hood.[19]

  • Hazards: As an acyl chloride, it is highly corrosive and lachrymatory.[20] It will react violently with water and other protic solvents, releasing corrosive HCl gas.[21] Nitroaromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[22]

  • Handling: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Use syringes and cannulas for transfers.[20]

  • Spills and Waste: Spills should be neutralized with a base such as sodium bicarbonate before cleanup. All waste must be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion and Future Work

The preliminary reactivity profile of this compound is dominated by the highly electrophilic nature of its acyl chloride group. It is predicted to be an excellent substrate for nucleophilic acyl substitution reactions with a wide range of nucleophiles. The protocols outlined in this guide provide a robust framework for confirming this reactivity and synthesizing a library of novel ester and amide derivatives. Future work should focus on exploring the stereochemical outcomes of these reactions, given the compound's chiral center, and evaluating the biological activity of the resulting products, particularly the amides, in relevant pharmacological assays.

References

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An In-Depth Technical Guide to 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride: Synthesis, Reactivity, and Applications for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is a highly reactive organic compound characterized by a core structure containing an acyl chloride, a nitroaromatic group, and an ether linkage. While not extensively documented as a final drug product, its true value for researchers, scientists, and drug development professionals lies in its role as a versatile chemical intermediate. The high electrophilicity of the acyl chloride functional group makes it an excellent starting point for nucleophilic acyl substitution reactions, enabling the facile synthesis of a diverse array of esters and amides.[1][2] The presence of the 3-methyl-4-nitrophenoxy moiety introduces a structural element found in various biologically active molecules, offering a scaffold that can be further modified or serve as a key pharmacophore. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, alongside detailed experimental protocols and safety considerations.

Physicochemical Properties and Structure

This compound is a derivative of butanoic acid. Its key structural features include a chiral center at the second carbon of the butanoyl chain, a phenoxy ether bond, and methyl and nitro substituents on the aromatic ring. These features dictate its reactivity and potential utility in asymmetric synthesis and medicinal chemistry.

PropertyValueSource
CAS Number 1160257-48-6[3]
Molecular Formula C₁₁H₁₂ClNO₄[3][4]
Molecular Weight 257.67 g/mol [3][4]
Predicted Boiling Point 368.3 ± 27.0 °C[3]
Predicted Density 1.288 ± 0.06 g/cm³[3]

Synthesis and Mechanism

The synthesis of this compound is most logically achieved via a two-step process starting from commercially available precursors. The first step involves the formation of the corresponding carboxylic acid, which is then converted to the highly reactive acyl chloride.

Overall Synthesis Workflow

Caption: Two-step synthesis of the target acyl chloride.

Step 1: Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic Acid

The precursor carboxylic acid is synthesized via a Williamson ether synthesis, where the phenoxide of 3-methyl-4-nitrophenol acts as a nucleophile, attacking an α-halo ester like ethyl 2-bromobutanoate. The resulting ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid.[5]

Experimental Protocol: Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-4-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile.

  • Addition of Electrophile: While stirring, add ethyl 2-bromobutanoate (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in a mixture of THF/Methanol/H₂O (3:2:1).

  • Hydrolysis: Add lithium hydroxide (LiOH, 3.0-5.0 eq) and stir the mixture at room temperature for 3-5 hours until the ester is fully consumed (monitored by TLC).

  • Purification: Acidify the reaction mixture to pH 2-3 with 10% HCl. Remove the organic solvents in vacuo. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 2-(3-methyl-4-nitrophenoxy)butanoic acid, which can be purified further by recrystallization or column chromatography.

Step 2: Conversion to this compound

Carboxylic acids are readily converted to acyl chlorides using various chlorinating agents, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).[2][6][7] Thionyl chloride is often the reagent of choice because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[7][8]

Mechanism of Acyl Chloride Formation with Thionyl Chloride

Caption: Reaction mechanism for converting a carboxylic acid to an acyl chloride.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂). Add 2-(3-methyl-4-nitrophenoxy)butanoic acid (1.0 eq).

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq), either neat or with a dry, inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The resulting crude this compound can be purified by vacuum distillation if necessary. Due to its reactivity, it is often used immediately in the next synthetic step without extensive purification.

Chemical Reactivity and Applications

Reactivity Profile

Acyl chlorides are among the most reactive derivatives of carboxylic acids.[1] This high reactivity is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][9] Furthermore, the chloride ion is an excellent leaving group, facilitating the reaction.

Reactions of this compound proceed via a nucleophilic acyl substitution mechanism. This involves the addition of a nucleophile to the carbonyl carbon to form a transient tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group.[1][10]

General Mechanism of Nucleophilic Acyl Substitution

Caption: The two-step mechanism of nucleophilic acyl substitution.

Common Transformations:

  • Hydrolysis: Reacts readily, even with atmospheric moisture, to hydrolyze back to the parent carboxylic acid and HCl.[6][10]

  • Esterification: Reacts with alcohols or phenols to form esters. This reaction is often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.[2][6][9]

  • Amidation: Reacts rapidly with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively.[2][6][9] Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the HCl.

  • Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.

  • Reduction: Can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding primary alcohol.[2][10]

Potential Applications in Drug Discovery

While this specific molecule is an intermediate, its structure is highly relevant to drug discovery for several reasons:

  • Scaffold for Library Synthesis: As a reactive acylating agent, it is an ideal building block for creating libraries of ester and amide derivatives.[1] This allows for rapid exploration of structure-activity relationships (SAR) by varying the alcohol or amine component coupled to the core 2-(3-methyl-4-nitrophenoxy)butanoic acid scaffold.

  • Bioactive Moieties: The nitro group is a key functional group in medicinal chemistry, found in antimicrobial and anticancer agents.[11] It is also a versatile synthetic handle that can be readily reduced to an amine, which can then be used for further functionalization to modulate a compound's pharmacological properties.

  • Chlorine-Containing Pharmaceuticals: The presence of chlorine, albeit in the reactive acyl chloride group, is a nod to the broader importance of halogenated compounds in pharmaceuticals. Strategic incorporation of chlorine atoms into drug candidates is a well-established method for enhancing biological activity.[11][12]

Analytical Characterization

Confirming the identity and purity of this compound after synthesis is crucial.

  • Infrared (IR) Spectroscopy: The most prominent signal will be a strong C=O (carbonyl) stretch appearing at a high wavenumber, typically around 1780-1815 cm⁻¹, which is characteristic of acyl chlorides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the methyl group on the ring, the ethyl group on the butanoyl chain, and the methine proton at the chiral center (α-carbon).

    • ¹³C NMR: Will show a carbonyl carbon signal in the range of 165-175 ppm, along with signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (257.67 g/mol ) and provide fragmentation patterns useful for structural elucidation.

  • Purity Analysis: Due to its reactivity, direct analysis by HPLC or GC can be challenging. A common strategy for determining purity involves derivatization, for example, by reacting an aliquot of the sample with methanol to form the stable methyl ester, which can then be accurately quantified using standard chromatographic techniques.[13]

Safety, Handling, and Disposal

CAUTION: Acyl chlorides are hazardous compounds that must be handled with extreme care.

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage.[14][15]

    • Lachrymatory: Vapors are highly irritating to the eyes and respiratory system, causing tearing.[1]

    • Water Reactive: Reacts violently with water, including humidity in the air, to release corrosive and toxic hydrogen chloride (HCl) gas.[1][16]

  • Handling:

    • Always work in a well-ventilated chemical fume hood.[1]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[15][16][17]

    • Handle under anhydrous (dry) conditions. Use dry glassware and inert solvents. Consider handling under an inert atmosphere (e.g., nitrogen or argon).[1][17]

    • Keep away from water, alcohols, amines, and bases.[16]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials.[17]

    • Containers must be carefully resealed after use to prevent moisture ingress.[17]

  • Disposal and Quenching:

    • Never dispose of neat acyl chlorides directly.

    • Excess or residual acyl chloride must be quenched safely. This is typically done by slowly and cautiously adding the acyl chloride to a stirred, cold solution of a nucleophile like sodium bicarbonate solution, water, or an alcohol (e.g., isopropanol).[18] The process is exothermic and will release HCl gas, so it must be performed in a fume hood.

References

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Methodological & Application

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride in Organic Synthesis

Introduction: A Versatile Acylating Agent in Modern Synthesis

This compound is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of complex organic molecules. Belonging to the family of aryloxyphenoxyalkanoic acid derivatives, its structure is characterized by a reactive carbonyl chloride group, a chiral center at the alpha-position, and a substituted aromatic ring containing both methyl and nitro functionalities. This unique combination of features makes it a valuable building block, particularly in the agrochemical industry for the synthesis of potent herbicides.

The high electrophilicity of the carbonyl carbon, a direct result of the inductive effects of both the chlorine and oxygen atoms, renders the molecule susceptible to attack by a wide array of nucleophiles.[1][2] This reactivity is the cornerstone of its utility, allowing for the efficient construction of esters, amides, and other carboxylic acid derivatives.[3][4] This guide provides a comprehensive overview of its synthesis, core applications, detailed experimental protocols, and the mechanistic principles governing its reactivity, tailored for professionals in chemical research and drug development.

PropertyValue
CAS Number 1160257-48-6[5]
Molecular Formula C₁₁H₁₂ClNO₄[5]
Molecular Weight 257.67 g/mol [5]
Appearance Predicted to be a liquid or low-melting solid
Boiling Point 368.3 ± 27.0 °C (Predicted)[5]
Density 1.288 ± 0.06 g/cm³ (Predicted)[5]
Key Hazards Corrosive, moisture-sensitive, lachrymator

PART 1: Synthesis of the Acyl Chloride Intermediate

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis, designed to "activate" the carboxyl group for subsequent reactions. Acyl chlorides are significantly more reactive than their parent carboxylic acids, making them superior electrophiles for reactions with weak nucleophiles.[3] The most common and efficient laboratory method for this conversion involves the use of thionyl chloride (SOCl₂), primarily because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[6][7]

Protocol 1: Preparation of this compound

This protocol details the synthesis of the title compound from its parent carboxylic acid, 2-(3-methyl-4-nitrophenoxy)butanoic acid.

Causality and Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides react vigorously with water to hydrolyze back to the carboxylic acid.[1] Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents must be used to prevent loss of product.

  • Thionyl Chloride (SOCl₂): Chosen for its reliability and the convenient removal of gaseous byproducts (SO₂ and HCl). A slight excess is used to ensure complete conversion of the carboxylic acid.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Removal of Excess Reagent: Thionyl chloride is volatile (boiling point ~76 °C) and can be removed under reduced pressure. A co-distillation with an inert solvent like toluene can aid in its complete removal.

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. The top of the condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

  • Reagent Addition: To the flask, add 2-(3-methyl-4-nitrophenoxy)butanoic acid (1.0 eq). Add a minimal amount of an inert, anhydrous solvent such as toluene or dichloromethane.

  • Chlorination: Slowly add thionyl chloride (SOCl₂, ~1.5 - 2.0 eq) to the flask via a syringe or dropping funnel at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[4]

  • Reaction: Gently heat the mixture to reflux (typically 70-80 °C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal, an anhydrous inert solvent like toluene can be added and evaporated a second time.

  • Product: The resulting crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product & Byproducts start 2-(3-Methyl-4-nitrophenoxy)butanoic Acid product This compound start->product Reflux reagent Thionyl Chloride (SOCl₂) (cat. DMF) reagent->start byproducts SO₂(g) + HCl(g) product->byproducts Formation of

Caption: Synthesis of the target acyl chloride.

PART 2: Core Application in Herbicide Synthesis

This compound is a key precursor for the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, a class of compounds that are highly effective against grassy weeds in broadleaf crops.[8][9] These herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a critical enzyme in fatty acid biosynthesis, leading to plant death.[10] The synthesis typically involves the esterification of the acyl chloride with a substituted phenol or alcohol.

Protocol 2: Synthesis of an AOPP Herbicide Analog via Esterification

This protocol describes the reaction of this compound with a generic alcohol (R-OH) to form the corresponding ester, a common structural motif in AOPP herbicides.

Causality and Experimental Choices:

  • Nucleophile: An alcohol or phenol (R-OH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is required. Its role is to neutralize the HCl generated during the reaction.[1] This prevents the protonation of the alcohol nucleophile and drives the reaction to completion.

  • Solvent: An inert, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether is used to dissolve the reactants without participating in the reaction.

Step-by-Step Methodology:

  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol or phenol (R-OH, 1.0 eq) and a base like triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is done to control the exothermic reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled alcohol solution over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (to remove any remaining acidic impurities) and brine (to remove water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ester product by column chromatography on silica gel to obtain the final product.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic two-step addition-elimination mechanism.[3][4]

  • Nucleophilic Addition: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group. The base then deprotonates the resulting oxonium ion to yield the final ester product and triethylammonium chloride.

G AcylChloride Acyl Chloride TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate 1. Addition Nucleophile Alcohol (R-OH) Nucleophile->TetrahedralIntermediate Product Ester Product TetrahedralIntermediate->Product 2. Elimination LeavingGroup Cl⁻ TetrahedralIntermediate->LeavingGroup Salt Et₃NH⁺Cl⁻ LeavingGroup->Salt Base Et₃N Base->Salt

Caption: Nucleophilic acyl substitution workflow.

Expected Data for a Representative Ester Product

The following table summarizes the expected characterization data for a hypothetical ester product, ethyl 2-(3-methyl-4-nitrophenoxy)butanoate.

AnalysisExpected Results
Yield 75-95%
¹H NMR Signals corresponding to the ethyl ester, the butanoate chain (including the chiral proton), the aromatic protons, and the methyl group on the ring.
¹³C NMR Peaks for the carbonyl carbon (~170 ppm), aromatic carbons, and aliphatic carbons of the ester and butanoate moieties.
IR (cm⁻¹) Strong C=O stretch (~1750 cm⁻¹), C-O stretches (~1200-1100 cm⁻¹), and characteristic NO₂ stretches (~1520 and 1350 cm⁻¹).
Mass Spec (ESI+) [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.

PART 3: Broader Synthetic Utility

The high reactivity of this compound allows for its use in a variety of other important organic transformations beyond esterification.

G cluster_products Potential Synthetic Products center 2-(3-Methyl-4-nitrophenoxy) butanoyl Chloride Ester Ester center->Ester R-OH, Base Amide Amide center->Amide R₂NH, Base Anhydride Anhydride center->Anhydride R-COO⁻ Ketone Ketone (Friedel-Crafts) center->Ketone Arene, AlCl₃

Caption: Synthetic transformations of the acyl chloride.

  • Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This reaction is rapid and typically requires two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base.[1]

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like AlCl₃, the acyl chloride can acylate aromatic rings, forming a new carbon-carbon bond and yielding a ketone.[11]

  • Anhydride Formation: Reaction with a carboxylate salt leads to the formation of a mixed carboxylic anhydride.[4]

Safety and Handling

Acyl chlorides are hazardous reagents that must be handled with appropriate care.

  • Corrosivity: They are corrosive to skin, eyes, and respiratory tracts.

  • Moisture Sensitivity: They react with moisture in the air to release HCl gas, which is also corrosive and toxic.[7]

  • Lachrymator: Vapors are irritating to the eyes and can cause tearing.[12]

Handling Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Use anhydrous techniques and conduct reactions under an inert atmosphere (N₂ or Ar) to prevent hydrolysis.

  • Quench any residual acyl chloride carefully with a suitable reagent (e.g., a slow addition to an alcohol like isopropanol) before disposal.

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its high reactivity, governed by the principles of nucleophilic acyl substitution, allows for the efficient synthesis of a wide range of functional groups. Its primary application as a building block for aryloxyphenoxypropionate herbicides highlights its importance in the agrochemical field. By understanding the principles behind its synthesis, reactivity, and handling, researchers can effectively leverage this reagent to construct complex molecular architectures for a variety of applications.

References

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Application Note & Protocols: Acylation Reactions Using 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Acylating Agent with Tuned Reactivity

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is a specialized acylating agent designed for the introduction of a chiral 2-(3-methyl-4-nitrophenoxy)butanoyl moiety onto nucleophilic substrates. Its structure is notable for several key features that dictate its reactivity and potential applications:

  • Highly Reactive Acyl Chloride: The acyl chloride functional group is one of the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles including alcohols, amines, and thiols.[1]

  • Electron-Withdrawing Nitro Group: The presence of a nitro group (-NO₂) in the para position of the phenoxy ring significantly increases the electrophilicity of the carbonyl carbon. This electron-withdrawing effect enhances its reactivity compared to non-nitrated analogues.

  • Stereogenic Center: A chiral center at the C2 position of the butanoyl chain makes this reagent a valuable tool for stereoselective synthesis, allowing for the potential to differentiate between enantiomers of a racemic substrate (kinetic resolution) or to introduce a specific stereoisomer into a molecule.[2][3]

This combination of features makes this compound a potent reagent for applications in drug development and complex organic synthesis, particularly where the introduction of a chiral, electron-deficient aromatic group is desired. This guide provides a comprehensive overview, from preparation of the reagent to detailed protocols for its use in key acylation reactions.

Part 1: Reagent Preparation and Handling

Given that this compound is not a widely available commercial reagent, it is often necessary to prepare it from its corresponding carboxylic acid immediately before use.

Protocol 1.1: Synthesis of this compound

This protocol describes the conversion of 2-(3-methyl-4-nitrophenoxy)butanoic acid to the acyl chloride using thionyl chloride (SOCl₂). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[4][5]

Principle: The hydroxyl group of the carboxylic acid is converted into a better leaving group by reaction with thionyl chloride, which is then displaced by a chloride ion in a nucleophilic acyl substitution mechanism.[6][7]

Materials:

  • 2-(3-Methyl-4-nitrophenoxy)butanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Dry glassware (oven or flame-dried)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Rotary evaporator

Step-by-Step Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is scrupulously dry.

  • Reagent Addition: To the flask, add 2-(3-methyl-4-nitrophenoxy)butanoic acid (1.0 eq). Add anhydrous DCM or toluene to dissolve or suspend the acid (approx. 5-10 mL per gram of acid).

  • Chlorination: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirring solution at room temperature. The addition may be exothermic. A small amount of anhydrous DMF (1-2 drops) can be added to catalyze the reaction, although caution is advised as it can promote side reactions.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure all residual SOCl₂ is removed, the crude product can be co-evaporated with anhydrous toluene (2 x 10 mL).

  • Product: The resulting crude this compound is typically used immediately in the next step without further purification.

Physicochemical & Safety Data
PropertyValueSource/Note
CAS Number 1160257-48-6[8]
Molecular Formula C₁₁H₁₂ClNO₄[8]
Molecular Weight 257.67 g/mol [8]
Boiling Point 368.3 ± 27.0 °C (Predicted)[8]
Density 1.288 ± 0.06 g/cm³ (Predicted)[8]

Safety and Handling:

  • Corrosive: Acyl chlorides are highly corrosive and lachrymatory (tear-inducing). Always handle them in a well-ventilated chemical fume hood.[9][10]

  • Moisture Sensitive: The reagent reacts violently with water and other protic solvents to release corrosive HCl gas.[1][11] All experiments must be conducted under anhydrous conditions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][13]

  • Quenching: Any residual acyl chloride should be quenched carefully by slow addition to a stirred solution of isopropanol or sodium bicarbonate.

Part 2: Core Acylation Principles & Mechanism

Acylation with this compound proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.[14][15][16]

  • Nucleophilic Addition: The nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond and forms a transient, negatively charged tetrahedral intermediate.[15][16]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[14]

G cluster_mech Nucleophilic Acyl Substitution Mechanism start Acyl Chloride + Nucleophile (Nu-H) tetra Tetrahedral Intermediate start->tetra Step 1: Addition product Acylated Product + Chloride Ion (Cl⁻) tetra->product Step 2: Elimination

Caption: General mechanism for nucleophilic acyl substitution.

Part 3: Experimental Protocols

The following are generalized protocols that should be adapted based on the specific substrate being used.

Protocol 3.1: Esterification of a Primary Alcohol

Principle: The acylation of an alcohol with the acyl chloride in the presence of a non-nucleophilic base yields an ester. The base is required to neutralize the HCl byproduct, driving the reaction to completion.[1]

Materials:

  • This compound (1.0 eq)

  • Primary alcohol substrate (1.0 - 1.2 eq)

  • Anhydrous triethylamine (Et₃N) or pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: In a dry, inert-atmosphere flask, dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the exothermic reaction.

  • Acyl Chloride Addition: Prepare a solution of freshly prepared this compound (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled alcohol solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding water or saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 3.2: Amidation of a Primary Amine

Principle: The reaction of the acyl chloride with a primary or secondary amine yields the corresponding amide. Two equivalents of the amine are often used: one to act as the nucleophile and the second to act as the base to neutralize HCl. Alternatively, one equivalent of the amine can be used with an external non-nucleophilic base like triethylamine.[1]

Materials:

  • This compound (1.0 eq)

  • Primary amine substrate (2.1 eq) OR Primary amine (1.0 eq) + Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: In a dry, inert-atmosphere flask, dissolve the primary amine (2.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C.

  • Acyl Chloride Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution. A precipitate (amine hydrochloride salt) will likely form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, 1M HCl (if an external base was used), saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.

  • Purification: The crude amide can often be purified by recrystallization or by flash column chromatography.

G prep Protocol 1.1: Prepare Acyl Chloride acylate Protocol 3.1 or 3.2: Acylation Reaction prep->acylate Use Immediately quench Quench Reaction acylate->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify analyze Product Characterization (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for acylation.

Part 4: Troubleshooting & Considerations

  • Low Yield: May be caused by moisture contamination (hydrolysis of the acyl chloride) or impure starting materials. Ensure all glassware is dry and solvents are anhydrous.

  • Side Reactions: If the substrate contains multiple nucleophilic sites, protection strategies may be necessary to ensure chemoselectivity.

  • Racemization: The chiral center at C2 is adjacent to the carbonyl group. Under harsh basic conditions or elevated temperatures, there is a risk of epimerization via enolate formation. It is recommended to use non-nucleophilic bases and maintain low reaction temperatures where possible.

  • Purification Challenges: The nitro group can sometimes interfere with silica gel chromatography. Neutralizing the silica gel with triethylamine in the eluent or using an alternative stationary phase like alumina may be beneficial.

References

  • Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]

  • Simion, A., et al. (2011). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revista de Chimie, 62(1), 69-73.
  • Chemistry LibreTexts. (2022). 11.3: The Nucleophilic Acyl Substitution Mechanism. [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]

  • Chemistry LibreTexts. (2019). 13.1.1: "Nucleophilic Acyl Substitution". [Link]

  • Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. [Link]

  • ResearchGate. (2011). O-acylation mechanism of p-substituted phenols with various alkanoyl chlorides under phase transfer catalysis conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

  • YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

  • Journal of the American Chemical Society. (2022). Nickel-Catalyzed Enantioselective Coupling of Acid Chlorides with α-Bromobenzoates: An Asymmetric Acyloin Synthesis. [Link]

  • Sano, T., et al. (1999). Catalytic Asymmetric Acylation of Racemic Secondary Alcohols with Benzoyl Chloride in the Presence of a Chiral Diamine. Heterocycles, 51(1), 1-4.
  • Colorado College. (2016). Organic Chemistry Laboratory Manual. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Link]

  • PubMed Central (PMC). (2023). Stereoselective RNA reaction with chiral 2′-OH acylating agents. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]

  • YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. [Link]

  • University of Liverpool. (2020). Direct Acylation of Aryl Chlorides with Aldehydes by Palladium−Pyrrolidine Co-catalysis. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

  • Wyzant. (2020). Theoretically, butanoyl chloride can be synthesized from butane as starting material. [Link]

  • Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

Sources

protocol for nucleophilic substitution with 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Nucleophilic Substitution Reactions with 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Versatility of this compound in Acyl Substitution

This compound is a highly reactive acyl chloride derivative valuable in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. Its utility stems from the electrophilic nature of the carbonyl carbon, which is rendered highly susceptible to nucleophilic attack due to the strong inductive effect of the adjacent chlorine atom.[1] The chloride ion is an excellent leaving group, facilitating a rapid and often irreversible nucleophilic acyl substitution reaction.[1][2][3]

This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for performing nucleophilic substitution reactions with this reagent. We will focus on two of the most common and pivotal transformations in drug development: the synthesis of amides and esters. The protocols are designed to be self-validating, incorporating in-process monitoring, robust work-up procedures, and characterization guidelines to ensure the integrity of the final product.

Core Mechanistic Principle: The Addition-Elimination Pathway

Nucleophilic substitution reactions involving acyl chlorides proceed via a well-established two-step mechanism known as the addition-elimination pathway.[2][4]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., the lone pair of electrons on a nitrogen in an amine or an oxygen in an alcohol) on the electrophilic carbonyl carbon of the acyl chloride. This step breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[5][6]

  • Elimination of the Leaving Group: The tetrahedral intermediate is transient and unstable. It rapidly collapses by reforming the carbon-oxygen double bond. This concerted electronic rearrangement results in the expulsion of the chloride ion, the most stable leaving group in this system.[2][7]

The overall result is the substitution of the chloride with the incoming nucleophile. When neutral nucleophiles like amines or alcohols are used, a final deprotonation step, typically facilitated by a non-nucleophilic base, is required to yield the neutral product and neutralize the generated HCl.[8]

Caption: General mechanism for Nucleophilic Acyl Substitution.

Protocol 1: Amide Synthesis via Reaction with a Primary Amine

This protocol details the synthesis of an N-substituted amide, a common scaffold in medicinal chemistry. The use of a tertiary amine base, such as triethylamine (TEA), is critical. It acts as a scavenger for the hydrogen chloride (HCl) byproduct, preventing the protonation of the primary amine nucleophile which would render it unreactive.[9][10]

Materials and Reagent Data
ReagentM.W. ( g/mol )EquivalentsComments
This compound271.691.0Limiting reagent. Moisture sensitive.
Primary Amine (e.g., Benzylamine)107.151.1 - 1.2Nucleophile.
Triethylamine (TEA)101.191.5Non-nucleophilic base; HCl scavenger.
Dichloromethane (DCM), anhydrous84.93-Reaction solvent.
Experimental Workflow: Amide Synthesis

G A Setup & Inerting B Dissolve Amine & TEA in Anhydrous DCM A->B C Cool to 0 °C (Ice Bath) B->C D Slowly Add Acyl Chloride Solution (in DCM) C->D E Warm to RT Stir for 2-4h D->E F Monitor by TLC E->F F->E Incomplete G Aqueous Work-up (HCl, NaHCO3, Brine) F->G Reaction Complete H Dry (Na2SO4) & Concentrate G->H I Purify via Flash Chromatography H->I J Characterize Product (NMR, MS, IR) I->J

Caption: Step-by-step workflow for amide synthesis.

Step-by-Step Protocol
  • Reaction Setup: Under a nitrogen or argon atmosphere, add the primary amine (1.1 eq) and triethylamine (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to the limiting reagent. Stir until all solids are dissolved.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the highly reactive acyl chloride.[10]

  • Acyl Chloride Addition: Dissolve the this compound (1.0 eq) in a separate flask with a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes via a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Reaction Monitoring (TLC):

    • Challenge: Acyl chlorides are unstable on silica gel plates and can hydrolyze, making direct monitoring difficult.[11][12][13]

    • Solution: To monitor the consumption of the acyl chloride, take a small aliquot from the reaction mixture, quench it with a few drops of methanol to form the stable methyl ester, and then spot this on the TLC plate.

    • Prepare a TLC plate with three lanes: starting amine, co-spot (amine + reaction aliquot), and the reaction aliquot.[14]

    • Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.

    • Wash sequentially with 1M HCl (to remove excess TEA and amine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to begin the drying process).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide using flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the isolated N-substituted amide using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Ester Synthesis via Reaction with an Alcohol

This protocol outlines the formation of an ester, a key functional group in flavors, fragrances, and pharmaceuticals. The reaction with an alcohol is generally less vigorous than with an amine but still benefits from the presence of a base like pyridine or TEA to neutralize the HCl byproduct.[8][15][16]

Materials and Reagent Data
ReagentM.W. ( g/mol )EquivalentsComments
This compound271.691.0Limiting reagent. Moisture sensitive.
Alcohol (e.g., Ethanol)46.071.5Nucleophile. Use anhydrous grade.
Pyridine79.101.5Base and potential nucleophilic catalyst.
Dichloromethane (DCM), anhydrous84.93-Reaction solvent.
Step-by-Step Protocol
  • Reaction Setup: Under a nitrogen or argon atmosphere, add the anhydrous alcohol (1.5 eq) and pyridine (1.5 eq) to a flame-dried round-bottom flask with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.2-0.3 M.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the alcohol solution. A precipitate of pyridinium hydrochloride may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The reaction with alcohols is typically slower than with amines.

  • Reaction Monitoring (TLC): Monitor the reaction as described in the amide synthesis protocol (Protocol 1, Step 6), by quenching an aliquot with a more reactive nucleophile like a drop of benzylamine to form a stable amide for easier visualization if the product ester is difficult to track.

  • Work-up:

    • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude ester can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, IR spectroscopy (looking for the characteristic ester C=O stretch), and Mass Spectrometry.

Safety and Handling

  • Acyl Chlorides: this compound is corrosive and reacts violently with water and other protic solvents, releasing toxic HCl gas.[17] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[17][18][19]

  • Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine, pyridine, and amines are corrosive and have strong odors. Handle all chemicals with care according to their specific Safety Data Sheets (SDS).

  • Quenching: Unused acyl chloride should be quenched carefully by slow addition to a stirred solution of isopropanol or another secondary alcohol.[20]

References

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

  • Leonard, M. S. (2013). Nucleophilic Acyl Substitution of Amides. [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
  • Clark, J. (n.d.). Nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. Retrieved from [Link]

  • Gable, K. (n.d.). Nucleophilic Acyl Substitution. Oregon State University. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

  • ProtonGuru. (2020). Lecture for Lesson VI.9: Nucleophilic Acyl Substitution of Acid Chlorides and Anhydrides. [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Hird, S. (2024). Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note. PMT. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Esters. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • Reddit. (n.d.). TLC stains for Acyl halides. r/Chempros. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Retrieved from [Link]

  • WSU Chemistry. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES. Retrieved from [Link]

  • Yufeng. (2025). How To Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • Sciencemadness Discussion Board. (n.d.). Acyl chloride on TLC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 3.1.3. Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. In Experimental Organic Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • PubChem. (n.d.). Butanoyl chloride, 2-methyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenacyl chloride. Retrieved from [Link]

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Application Notes and Protocols for 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride as a Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the use of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride as a chiral derivatizing agent for the enantioselective analysis of chiral molecules. While direct literature on this specific reagent is limited, the principles and protocols outlined herein are based on well-established methodologies for analogous chiral acid chlorides and are intended to serve as a robust starting point for method development.

Introduction: The Imperative of Enantioselective Analysis

In the pharmaceutical and life sciences, the chirality of a molecule is of paramount importance, as enantiomers of the same compound can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is critical for drug development, quality control, and metabolic studies.

One powerful strategy for enantioselective analysis is chiral derivatization. This technique involves reacting a racemic or enantiomerically enriched analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[1] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics, allowing for their separation and quantification using standard achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][3]

This compound is a chiral acid chloride designed for this purpose. Its utility lies in its ability to react with nucleophilic functional groups, such as amines and alcohols, to form stable diastereomeric amides and esters, respectively. The presence of a nitro group in the aromatic ring can serve as a chromophore, enhancing UV detection in HPLC analysis.[2]

The Derivatization Reaction: Mechanism and Considerations

The core of the derivatization process is the nucleophilic acyl substitution reaction between the chiral analyte (e.g., an alcohol or amine) and this compound. The reaction proceeds via the attack of the nucleophilic group of the analyte on the carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion.

To ensure the integrity of the analysis, the following conditions must be met:

  • Enantiomeric Purity of the Reagent: The chiral derivatizing agent must be of high enantiomeric purity to ensure that the ratio of the resulting diastereomers accurately reflects the enantiomeric composition of the analyte.

  • Reaction Stoichiometry: A slight excess of the derivatizing agent is typically used to drive the reaction to completion.

  • Absence of Racemization: The reaction conditions must be mild enough to prevent racemization of either the analyte or the derivatizing agent.

  • Quantitative Reaction: The derivatization reaction should proceed to completion to avoid isotopic fractionation and ensure accurate quantification.

The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_products Products Analyte Racemic Analyte (R/S-XH) X = O, NH Reaction Analyte->Reaction CDA Chiral Derivatizing Agent (R')-Y-Cl Y = 2-(3-Methyl-4-nitrophenoxy)butanoyl CDA->Reaction Diastereomer1 Diastereomer 1 (R,R')-Y-X Diastereomer2 Diastereomer 2 (S,R')-Y-X Reaction->Diastereomer1 Forms Reaction->Diastereomer2 Forms

Figure 1: General workflow of chiral derivatization.

Hypothetical Protocol for Derivatization of a Chiral Alcohol

This protocol is a representative example and should be optimized for specific analytes.

Materials and Reagents
  • Chiral alcohol analyte

  • (R)- or (S)-2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

  • Anhydrous pyridine (or another suitable base, e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • HPLC-grade solvents for analysis (e.g., hexane, isopropanol, acetonitrile, water)

Derivatization Procedure
  • Sample Preparation: Dissolve approximately 1 mg of the chiral alcohol analyte in 1 mL of anhydrous DCM in a clean, dry vial.

  • Addition of Base: Add 1.5 equivalents of anhydrous pyridine to the analyte solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Derivatizing Agent: In a separate vial, prepare a solution of 1.2 equivalents of this compound in 0.5 mL of anhydrous DCM. Add this solution dropwise to the analyte solution while stirring at room temperature.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC or a preliminary HPLC injection. For less reactive alcohols, gentle heating (e.g., 40-50 °C) may be required.

  • Quenching and Workup:

    • Add 2 mL of saturated aqueous sodium bicarbonate solution to the reaction mixture to quench any unreacted acid chloride and neutralize the pyridinium hydrochloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 2 mL portions of DCM.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under a gentle stream of nitrogen.

  • Sample for Analysis: Reconstitute the residue in a suitable solvent (e.g., the mobile phase for HPLC analysis) to a final concentration appropriate for the analytical method.

The experimental workflow is summarized in the following diagram:

G cluster_workflow Derivatization Workflow Start Start: Chiral Analyte Dissolve Dissolve in Anhydrous Solvent Start->Dissolve AddBase Add Pyridine/Base Dissolve->AddBase AddCDA Add this compound AddBase->AddCDA React React at Room Temperature AddCDA->React Quench Quench with NaHCO3 React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry over Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute End Analysis by HPLC/GC Reconstitute->End

Figure 2: Step-by-step experimental workflow for derivatization.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of the resulting diastereomers.[3][4] Given the aromatic nature of the derivatizing agent, UV detection is a suitable choice.

Parameter Recommendation
Column Achiral C18 or silica column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Normal Phase: Hexane/Isopropanol gradientReversed Phase: Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at a wavelength corresponding to the absorbance maximum of the nitroaromatic chromophore (typically 254 nm or a wavelength determined by UV scan)
Injection Volume 10-20 µL

Note on Method Development: The polarity of the mobile phase will need to be optimized to achieve baseline separation of the diastereomers.[5] A gradient elution is often necessary for complex samples.

Gas Chromatography (GC)

For volatile and thermally stable analytes, GC can be an excellent alternative for separation.[6][7]

Parameter Recommendation
Column Achiral capillary column (e.g., HP-5, DB-5, or similar)
Injector Temperature 250 °C
Oven Program Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatives.
Carrier Gas Helium or Hydrogen at a constant flow rate
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Note on GC-MS Analysis: When using mass spectrometry, the derivatized products will exhibit characteristic fragmentation patterns that can be used for identification and quantification.

Data Interpretation and Quantification

The enantiomeric excess (% ee) of the original analyte can be calculated from the peak areas of the two diastereomers in the chromatogram using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor diastereomers, respectively.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature; impure reagents.Increase reaction time/temperature; use fresh, anhydrous reagents.
Poor Chromatographic Resolution Suboptimal mobile phase or column.Optimize the mobile phase composition and gradient; try a different column.
Extra Peaks in Chromatogram Impurities in the analyte or reagents; side reactions.Purify the analyte; use high-purity reagents; optimize reaction conditions.

Conclusion

This compound is a promising chiral derivatizing agent for the enantioselective analysis of chiral alcohols and amines. By converting enantiomers into diastereomers, it enables their separation and quantification using standard achiral chromatographic techniques. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop robust and reliable analytical methods for their specific needs. As with any analytical method, optimization of the derivatization and chromatographic conditions is crucial for achieving accurate and reproducible results.

References

  • Kusuyama, T. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available at: [Link]

  • Kusuyama, T. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available at: [Link]

  • Munegumi, T., et al. (2009). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 21(4), 2749-2756.
  • Wikipedia. Chiral derivatizing agent. Available at: [Link]

  • Li, Y. M., et al. (2006). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of separation science, 29(5), 711–717. Available at: [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in molecular biology (Clifton, N.J.), 2888, 131–143. Available at: [Link]

  • Gyllenhaal, O., & Vessman, J. (1987). Separation of the Enantiomers of Fluazifop and Other 2-phenoxypropionic Acids Using Chiral Metal Chelate Additives in Reversed-Phase High-Performance Liquid Chromatography.
  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. Available at: [Link]

  • Grokipedia. Chiral derivatizing agent. Available at: [Link]

  • Koivisto, J., et al. (2015). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 7(12), 5036-5043.
  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino acids, 53(3), 347–358. Available at: [Link]

  • Huang, M. H., et al. (2004). Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. International Journal of Applied Science and Engineering, 2(3), 285-292.
  • Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC.
  • Harada, N. (2004).
  • Liu, W., et al. (2004). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. Journal of agricultural and food chemistry, 52(4), 771–776. Available at: [Link]

  • Eriksson, A. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Diva-Portal.org. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta crystallographica. Section E, Structure reports online, 64(Pt 12), o2261. Available at: [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.
  • Jack Westin. Racemic Mixtures Separation Of Enantiomers. Available at: [Link]

  • PrepChem. Synthesis of 2-(4-nitrophenyl)butyric acid. Available at: [Link]

  • Google Patents. US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • Amanote Research. (PDF) Enantiomeric Separation of Chiral Amines and Amino. Available at: [Link]

  • Entrena, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14045-14149.
  • Montgomery, S. L., et al. (2020). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.

Sources

Application Notes and Protocols for the Synthesis of Novel Esters using 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Phenoxyalkanoic Acid Esters in Research and Development

Phenoxyalkanoic acids and their derivatives are a class of compounds with significant and diverse biological activities. Historically, they are best known for their application as auxinic herbicides, which selectively control broad-leaf weeds in various crops.[1] The ester forms of these acids are often preferred in formulations due to their increased solubility in organic solvents and enhanced penetration through the plant cuticle, leading to greater efficacy.[1] Beyond agriculture, the core structure of phenoxyalkanoic acids is a versatile scaffold for the development of novel therapeutic agents and other biologically active molecules. The introduction of specific substituents on the aromatic ring and variations in the carboxylic acid side chain can modulate the biological activity, leading to compounds with potential applications in medicine and materials science.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(3-methyl-4-nitrophenoxy)butanoyl chloride as a key intermediate for the synthesis of a diverse library of novel esters. The presence of the methyl and nitro groups on the phenoxy ring, combined with the butanoyl chloride moiety, offers a unique starting point for creating new chemical entities with potentially interesting herbicidal, fungicidal, or pharmacological properties.[2]

We will detail the synthesis of the precursor, 2-(3-methyl-4-nitrophenoxy)butanoic acid, its conversion to the highly reactive acyl chloride, and a general protocol for the subsequent synthesis of novel esters. This guide emphasizes the rationale behind the chosen synthetic routes and provides the necessary details for successful implementation in a laboratory setting.

Synthesis of the Precursor: 2-(3-Methyl-4-nitrophenoxy)butanoic acid

The synthesis of the parent carboxylic acid is a crucial first step. A reliable method for this is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide in the presence of a base.[3][4][5][6][7] In this case, 3-methyl-4-nitrophenol is reacted with an ethyl 2-bromobutanoate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Protocol 1: Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic acid

Materials:

  • 3-Methyl-4-nitrophenol

  • Ethyl 2-bromobutanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Williamson Ether Synthesis

  • To a round-bottom flask, add 3-methyl-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Add ethyl 2-bromobutanoate (1.2 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and other inorganic salts.

  • Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-methyl-4-nitrophenoxy)butanoate.

Step 2: Hydrolysis

  • Dissolve the crude ester from Step 1 in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the carboxylic acid to precipitate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine (1x), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 2-(3-methyl-4-nitrophenoxy)butanoic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization:

The structure of the synthesized 2-(3-methyl-4-nitrophenoxy)butanoic acid (CAS No. 869948-84-5) should be confirmed by spectroscopic methods.[8][9]

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the methine proton of the butanoic acid chain, the methylene protons, the methyl group on the aromatic ring, and the terminal methyl group of the butanoyl chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: Expect signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the butanoyl chain.

  • IR Spectroscopy: Look for a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700-1725 cm⁻¹), and C-O stretching bands.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₃NO₅ (239.23 g/mol ) should be observed.

Synthesis of this compound

The conversion of the carboxylic acid to the more reactive acyl chloride is a key step that enables the efficient synthesis of a wide range of esters. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[8][10][11][12][13] The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which simplifies the work-up procedure.

Protocol 2: Synthesis of this compound

Materials:

  • 2-(3-Methyl-4-nitrophenoxy)butanoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

Instrumentation:

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, place 2-(3-methyl-4-nitrophenoxy)butanoic acid (1.0 eq).

  • Add anhydrous toluene or DCM to dissolve or suspend the acid.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature. The addition should be done in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux.

  • The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Remove the excess thionyl chloride and the solvent by distillation or under reduced pressure using a rotary evaporator. It is important to ensure all excess thionyl chloride is removed as it can interfere with the subsequent esterification step.

  • The resulting crude this compound is often used directly in the next step without further purification.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Acyl Chloride Formation 3-Methyl-4-nitrophenol 3-Methyl-4-nitrophenol Williamson Ether Synthesis Williamson Ether Synthesis 3-Methyl-4-nitrophenol->Williamson Ether Synthesis Ethyl 2-bromobutanoate Ethyl 2-bromobutanoate Ethyl 2-bromobutanoate->Williamson Ether Synthesis Ethyl 2-(3-methyl-4-nitrophenoxy)butanoate Ethyl 2-(3-methyl-4-nitrophenoxy)butanoate Williamson Ether Synthesis->Ethyl 2-(3-methyl-4-nitrophenoxy)butanoate Hydrolysis Hydrolysis Ethyl 2-(3-methyl-4-nitrophenoxy)butanoate->Hydrolysis 2-(3-Methyl-4-nitrophenoxy)butanoic acid 2-(3-Methyl-4-nitrophenoxy)butanoic acid Hydrolysis->2-(3-Methyl-4-nitrophenoxy)butanoic acid Acyl Chloride Synthesis Acyl Chloride Synthesis 2-(3-Methyl-4-nitrophenoxy)butanoic acid->Acyl Chloride Synthesis Thionyl Chloride Thionyl Chloride Thionyl Chloride->Acyl Chloride Synthesis This compound This compound Acyl Chloride Synthesis->this compound

Caption: Synthesis of the acyl chloride precursor.

Synthesis of Novel Esters

The highly reactive this compound can be readily reacted with a wide variety of alcohols and phenols to generate a library of novel esters. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Protocol 3: General Procedure for the Synthesis of Novel Esters

Materials:

  • This compound

  • Alcohol or Phenol of interest

  • Pyridine or Triethylamine, anhydrous

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the alcohol or phenol (1.0 eq) in anhydrous DCM or THF.

  • Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM or THF to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Characterization of Novel Esters:

The synthesized esters should be characterized using a suite of spectroscopic techniques:

  • ¹H NMR: Look for the appearance of new signals corresponding to the alcohol or phenol moiety and the disappearance of the carboxylic acid proton signal.

  • ¹³C NMR: Confirm the presence of all expected carbon signals from both the acyl chloride and the alcohol/phenol fragments.

  • IR Spectroscopy: The characteristic broad O-H stretch of the starting carboxylic acid should be absent. A strong C=O stretching band for the ester will be present (typically around 1735-1750 cm⁻¹ for alkyl esters and slightly higher for phenyl esters).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the newly synthesized ester.

Ester_Synthesis_Workflow Acyl Chloride 2-(3-Methyl-4-nitrophenoxy) butanoyl chloride Esterification Esterification Acyl Chloride->Esterification Alcohol/Phenol Alcohol/Phenol Alcohol/Phenol->Esterification Crude Ester Crude Ester Esterification->Crude Ester Purification Purification Crude Ester->Purification Pure Novel Ester Pure Novel Ester Purification->Pure Novel Ester

Caption: General workflow for novel ester synthesis.

Quantitative Data Summary

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
2-(3-Methyl-4-nitrophenoxy)butanoic acid869948-84-5C₁₁H₁₃NO₅239.23

Applications and Future Research

The novel esters synthesized using this compound have potential applications in several fields, primarily driven by the known biological activities of related phenoxyalkanoic acid derivatives and nitroaromatic compounds.

  • Herbicidal Activity: The phenoxyalkanoic acid scaffold is a well-established herbicide class.[1] The synthesized esters could be screened for their herbicidal activity against a panel of monocot and dicot weeds. The presence of the nitro group may influence the mode of action or the spectrum of activity.

  • Fungicidal Activity: Nitro-containing compounds have been reported to exhibit a wide range of biological activities, including antifungal properties.[2] The novel esters could be evaluated for their efficacy against various plant pathogenic fungi.

  • Pharmacological Potential: Phenoxyalkanoic acid derivatives have been investigated for various pharmacological activities. For instance, some related compounds have shown potential as anti-inflammatory or lipid-lowering agents. The synthesized esters could be screened in relevant biological assays to explore their therapeutic potential.[14]

Future research should focus on synthesizing a diverse library of esters by varying the alcohol or phenol component and evaluating their biological activities through systematic screening programs. Structure-activity relationship (SAR) studies can then be conducted to identify the key structural features responsible for the observed activities and to guide the design of more potent and selective compounds.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Acids to Acyl Chlorides, Part 1. YouTube. Available at: [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Stout. Available at: [Link]

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. PMC. Available at: [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. Available at: [Link]

  • 7.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Nucleophilic acyl substitution: acid chlorides from thionyl chloride. YouTube. Available at: [Link]

  • p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. ScienceDirect. Available at: [Link]

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Molecular Biology. Available at: [Link]

  • Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Available at: [Link]

  • Williamson ether synthesis (video). Khan Academy. Available at: [Link]

  • Esterification of phenols. Google Patents.
  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. Available at: [Link]

  • Polysubstituted butanoic acids, esters and derivatives thereof utilizing the same as herbicides. Google Patents.
  • Herbicidal α-[4-trifluoromethylphenoxy)-propionic acid γ-butyrolactone ester and thioester. Google Patents.
  • Butanoic acid, 2-nitrophenyl ester. PubChem. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC. Available at: [Link]

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc. Available at: [Link]

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. Available at: [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. Available at: [Link]

  • Bactericidal and fungicidal activity of anthranilate esters. PubMed. Available at: [Link]

  • Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. MDPI. Available at: [Link]

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid. PMC. Available at: [Link]

  • Isolation and antifungal activity of 4-phenyl-3-butenoic acid from Streptomyces koyangensis strain VK-A60. PubMed. Available at: [Link]

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Application Notes and Protocols: The Strategic Use of 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride in the Synthesis of Novel Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Acylating Agent for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular design. Its prevalence in over 25% of all known pharmaceuticals underscores its importance in establishing specific, high-affinity interactions with biological targets.[1] The synthesis of novel amides with tailored physicochemical and pharmacological properties is therefore a critical endeavor. 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride emerges as a highly valuable acylating agent in this context. The presence of an electron-withdrawing nitro group on the phenoxy moiety enhances the electrophilicity of the carbonyl carbon, rendering the acyl chloride particularly reactive towards nucleophilic attack by primary and secondary amines. This heightened reactivity allows for efficient amide bond formation under mild conditions, often with high yields.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound for the synthesis of novel amides. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the characterization of the resulting amide products.

Chemical Rationale and Advantages

The utility of this compound stems from its carefully designed structure. The phenoxy ether linkage provides a degree of conformational flexibility, while the butyryl chain allows for the introduction of a chiral center, opening avenues for stereoselective synthesis. The key features include:

  • Enhanced Reactivity: The 4-nitro group acts as a powerful electron-withdrawing group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. This often translates to faster reaction times and milder conditions compared to less activated acyl chlorides.

  • Structural Diversity: The core structure allows for the facile introduction of a wide variety of amine-containing fragments, enabling the rapid generation of diverse amide libraries for screening and lead optimization.

  • Modulation of Physicochemical Properties: The 3-methyl-4-nitrophenoxy moiety can influence the solubility, lipophilicity, and metabolic stability of the final amide products, properties that are crucial for drug development.

Experimental Protocols

Part 1: Synthesis of this compound

The precursor, 2-(3-methyl-4-nitrophenoxy)butanoic acid, is the starting point for generating the highly reactive acyl chloride. The conversion is typically achieved using standard chlorinating agents.

Materials:

  • 2-(3-Methyl-4-nitrophenoxy)butanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(3-methyl-4-nitrophenoxy)butanoic acid (1.0 eq.) in anhydrous DCM.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature. A catalytic amount of anhydrous dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or gently heat to reflux (approx. 40°C for DCM) until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

  • Isolation of Acyl Chloride: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[1]

  • Choice of Chlorinating Agent: Both thionyl chloride and oxalyl chloride are effective. Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.[3] Oxalyl chloride can also be used and may offer milder reaction conditions.

  • Inert Atmosphere: An inert atmosphere prevents the ingress of atmospheric moisture which would hydrolyze the acyl chloride.

Part 2: General Protocol for Amide Synthesis (Schotten-Baumann Conditions)

The Schotten-Baumann reaction provides a robust and widely applicable method for the acylation of amines with acyl chlorides under biphasic conditions.[2][4][5]

Materials:

  • This compound (crude from Part 1)

  • Primary or secondary amine (1.0 - 1.2 eq.)

  • Dichloromethane (DCM) or Diethyl ether

  • 10% aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Preparation of Amine Solution: In an Erlenmeyer flask, dissolve the desired primary or secondary amine (1.0 eq.) in DCM.

  • Reaction Setup: Cool the amine solution in an ice bath with vigorous stirring.

  • Addition of Acyl Chloride and Base: In a separate flask, dissolve the crude this compound (1.0 eq.) in DCM. Add this solution dropwise to the stirred amine solution concurrently with the dropwise addition of a 10% aqueous NaOH solution. Maintain the pH of the aqueous layer between 8-10.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (e.g., 1M), saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Biphasic System: The use of an organic solvent (DCM) and an aqueous base creates a two-phase system. The reaction occurs at the interface or in the organic phase.[4]

  • Role of the Base: The aqueous base neutralizes the HCl generated during the reaction, preventing the protonation of the amine nucleophile (which would render it unreactive) and driving the reaction to completion.[6]

  • Controlled Addition at Low Temperature: The reaction is often exothermic. Slow, controlled addition of the acyl chloride at 0°C helps to manage the reaction rate and minimize side reactions.

  • Washing Steps: The acidic wash removes any unreacted amine and the basic wash removes any unreacted carboxylic acid (from hydrolysis of the acyl chloride). The brine wash removes residual water.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the synthesis of representative amides using this compound with various amines under the described Schotten-Baumann conditions. Yields are illustrative and may vary based on the specific amine and purification method.

Amine SubstrateProduct NameExpected Yield (%)Purification Method
AnilineN-phenyl-2-(3-methyl-4-nitrophenoxy)butanamide85-95Recrystallization
BenzylamineN-benzyl-2-(3-methyl-4-nitrophenoxy)butanamide80-90Column Chromatography
Morpholine4-(2-(3-Methyl-4-nitrophenoxy)butanoyl)morpholine90-98Recrystallization
(R)-1-PhenylethylamineN-((R)-1-phenylethyl)-2-(3-methyl-4-nitrophenoxy)butanamide75-85Column Chromatography

Mechanism of Action: Nucleophilic Acyl Substitution

The synthesis of amides from acyl chlorides proceeds via a nucleophilic acyl substitution mechanism.[6] The key steps are illustrated below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.

  • Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., hydroxide ion or another molecule of the amine) to yield the final, neutral amide product and neutralize the generated HCl.

G cluster_0 Mechanism of Amide Formation AcylChloride This compound TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Nucleophilic Attack Amine Primary/Secondary Amine (R-NH₂) Amine->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide Collapse & Cl⁻ loss Amide Novel Amide Product ProtonatedAmide->Amide Deprotonation ChlorideIon Cl⁻ ProtonatedBase H-Base⁺ Base Base Base->ProtonatedAmide

Caption: Nucleophilic acyl substitution pathway.

Characterization of Novel Amides

Thorough characterization of the synthesized amides is essential to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the 3-methyl-4-nitrophenoxy group (typically in the range of 7.0-8.5 ppm), the aliphatic protons of the butanoyl chain, and the protons of the newly introduced amine moiety. The amide N-H proton often appears as a broad singlet between 7.5-8.5 ppm.[7][8]

    • ¹³C NMR: The carbonyl carbon of the amide typically resonates in the region of 160-180 ppm.[7]

  • Infrared (IR) Spectroscopy:

    • Look for a strong C=O stretching absorption (Amide I band) in the range of 1650-1690 cm⁻¹.[9]

    • For primary and secondary amides, N-H stretching bands will be present between 3170-3500 cm⁻¹.[7]

    • The characteristic asymmetric and symmetric stretching of the nitro group (NO₂) should be observable around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized amide. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

Safety and Handling

  • Acyl Chlorides: this compound, like other acyl chlorides, is corrosive and reacts violently with water, releasing HCl gas. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Solvents and Reagents: Dichloromethane is a suspected carcinogen. Thionyl chloride is corrosive and toxic. Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

This compound is a potent and versatile reagent for the synthesis of novel amides. Its enhanced reactivity, coupled with the ability to introduce diverse functionalities, makes it an invaluable tool for researchers in drug discovery and development. The protocols outlined in this application note, based on the robust Schotten-Baumann reaction, provide a reliable and efficient pathway to a wide array of amide derivatives. Proper adherence to the described procedures and safety precautions will enable the successful synthesis and characterization of these promising compounds.

References

  • SATHEE CUET. Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

  • Kowalski, P., et al. (2016). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(10), 1093–1105. Available at: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available at: [Link]

  • LibreTexts Chemistry. (2023). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available at: [Link]

  • Wu, H., Liu, Z., & Bai, D. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry, 39(3), 231-238. Available at: [Link]

  • Liu, M., & Shi, D. (2014). Synthesis and Herbicidal Activity of 2‐Aroxy‐propanamides Containing Pyrimidine and 1,3,4‐Thiadiazole Rings. Journal of Heterocyclic Chemistry, 51(5), 1361-1365. Available at: [Link]

  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Available at: [Link]

  • Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15993-15997. Available at: [Link]

  • ResearchGate. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Available at: [Link]

  • Deiana, C., et al. (2018). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface-Bound Carboxylates as Activated Electrophilic Species. ChemCatChem, 10(18), 4053-4057. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. Available at: [Link]

  • ResearchGate. How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. Available at: [Link]

  • Cadoni, R. (2014). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. Doctoral dissertation, Università di Sassari. Available at: [Link]

  • MDPI. (2018). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Available at: [Link]

  • ResearchGate. The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. Available at: [Link]

  • Chemguide. the reaction of acyl chlorides with ammonia and primary amines. Available at: [Link]

  • LibreTexts Chemistry. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • ResearchGate. Can anyone help with the synthesis of a secondary amide from carboxylic acid?. Available at: [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]

  • ResearchGate. (PDF) Advances in research of new 2-((4-ethylphenoxy)methyl)-n-(arylcarbamothioyl)benzamides. Available at: [Link]

Sources

Application Notes and Protocols for Nitrophenoxy Compounds in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nitrophenoxy Moiety in Drug Discovery

The nitrophenoxy scaffold and its derivatives represent a versatile class of chemical entities with significant and expanding applications in pharmaceutical development. The presence of the nitro group, a strong electron-withdrawing moiety, profoundly influences the electronic properties of the phenoxy ring system, enabling a diverse range of chemical reactivities and biological interactions.[1] This unique characteristic has been ingeniously exploited by medicinal chemists to design and synthesize innovative solutions for targeted drug delivery, controlled release of therapeutic agents, and the development of novel therapeutics.[2]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the applications of nitrophenoxy compounds. We will delve into their role as photocleavable protecting groups, their utility in the construction of antibody-drug conjugates (ADCs), and their emerging potential as kinase inhibitors. Each section will not only detail the underlying scientific principles but also provide field-proven, step-by-step protocols to empower researchers in their quest for next-generation therapeutics.

Section 1: Nitrophenoxy Compounds as Photocleavable Protecting Groups (Photocages)

The ability to control the release of a bioactive molecule with spatiotemporal precision is a paramount goal in pharmacology and chemical biology.[3] Nitrophenoxy derivatives, particularly ortho-nitrobenzyl compounds, have emerged as one of the most widely utilized classes of photoremovable protecting groups, or "photocages".[4] These moieties can be covalently attached to a functional group of a drug, rendering it biologically inactive. Upon irradiation with light of a specific wavelength, typically in the UV-A range (320-400 nm), an intramolecular photochemical reaction is initiated, leading to the cleavage of the protecting group and the rapid release of the active drug.[3]

The mechanism of photocleavage for o-nitrobenzyl groups involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and forms a nitrosobenzaldehyde or related byproduct.[3]

Key Advantages of Nitrophenoxy-Based Photocages:
  • Spatiotemporal Control: Light-induced activation allows for precise control over where and when a drug is released.[3]

  • Non-Invasive Trigger: Light is a non-invasive external stimulus that can penetrate biological tissues to a certain depth.[4]

  • Orthogonality: The photocleavage reaction is typically orthogonal to most biological processes, ensuring that the drug is released without interfering with cellular machinery.

Quantitative Data: Quantum Yields of Photolysis

The efficiency of photocleavage is quantified by the quantum yield (Φ), which represents the number of molecules uncaged per photon absorbed.[2] The quantum yield is a critical parameter for selecting a suitable photocage for a specific application.

Photocage Derivative Protected Group Wavelength (nm) Quantum Yield (Φ) Reference(s)
o-NitrobenzylCarboxylate~350~0.1-0.2[5]
1-(2-Nitrophenyl)ethylPhosphateNot specified0.49 - 0.63[5]
4,5-Dimethoxy-2-nitrobenzyl (NVOC)Carbamate350-365~0.05[5]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)Carbamate~365Varies with substrate[6]
Experimental Protocols

This protocol describes a general method for the "caging" of a carboxylic acid using o-nitrobenzyl bromide.

Rationale: This esterification reaction covalently links the o-nitrobenzyl group to the carboxylic acid, masking its functionality. The use of a non-nucleophilic base like DBU is crucial to prevent side reactions.

Materials:

  • Carboxylic acid of interest

  • o-Nitrobenzyl bromide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DBU (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add o-nitrobenzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure o-nitrobenzyl-protected carboxylic acid.

This protocol provides a general procedure for the light-induced removal of the o-nitrobenzyl protecting group.

Rationale: Irradiation with UV light provides the energy to initiate the intramolecular rearrangement of the o-nitrobenzyl group, leading to its cleavage and the release of the active compound. The choice of solvent is important to ensure solubility of the caged compound and to minimize side reactions.

Materials:

  • o-Nitrobenzyl-protected compound

  • Appropriate solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • UV lamp with a suitable wavelength output (e.g., 365 nm)

  • Quartz cuvette or reaction vessel

Procedure:

  • Prepare a solution of the o-nitrobenzyl-protected compound in the chosen solvent at a suitable concentration (typically in the micromolar to millimolar range).

  • Transfer the solution to a quartz cuvette or a suitable UV-transparent reaction vessel.

  • Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 365 nm) at room temperature. The irradiation time will depend on the quantum yield of the photocage, the concentration of the compound, and the intensity of the light source. It is recommended to perform initial time-course experiments to determine the optimal irradiation time.

  • Monitor the progress of the photocleavage reaction by a suitable analytical method, such as HPLC or LC-MS, by observing the disappearance of the starting material and the appearance of the deprotected product.

  • Once the reaction is complete, the solution containing the released active compound can be used for subsequent biological assays.

Visualization of the Photocleavage Workflow

photocleavage_workflow cluster_synthesis Synthesis of Caged Compound cluster_photocleavage Photocleavage and Activation cluster_application Biological Application start Carboxylic Acid + o-Nitrobenzyl Bromide synthesis Esterification Reaction (DBU, DMF) start->synthesis caged_compound o-Nitrobenzyl-Protected (Inactive) Compound synthesis->caged_compound irradiation UV Irradiation (e.g., 365 nm) caged_compound->irradiation active_compound Active Compound irradiation->active_compound byproduct Nitrosobenzaldehyde Byproduct irradiation->byproduct assay Biological Assay active_compound->assay

Caption: Workflow for the synthesis and photocleavage of an o-nitrobenzyl protected compound.

Section 2: Nitrophenoxy Compounds in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[7] The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release.[8] Nitrophenoxy derivatives, particularly in the form of p-nitrophenoxycarbonyl groups, serve as valuable activated esters for the construction of stable carbamate linkages within ADC linkers.[9][10]

The p-nitrophenoxy group is an excellent leaving group, facilitating the reaction with primary amines on either the drug or a spacer molecule to form a stable carbamate bond.[9] This chemistry is often employed in the synthesis of drug-linker payloads before their conjugation to the antibody. Polyethylene glycol (PEG) chains are frequently incorporated as spacers to enhance the solubility and pharmacokinetic properties of the ADC.[11][12]

Role of p-Nitrophenoxycarbonyl Groups in ADC Linker Synthesis:
  • Activation of Carbonates: The p-nitrophenoxy group activates a carbonyl moiety for nucleophilic attack by an amine.

  • Formation of Stable Carbamate Bonds: The reaction results in a highly stable carbamate linkage, which is crucial for preventing premature drug release in circulation.[9]

  • Versatility in Linker Design: This chemistry allows for the modular assembly of complex linkers with desired properties.

Quantitative Data: Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[] The DAR significantly impacts the efficacy and safety of the ADC.[] Various analytical techniques, including hydrophobic interaction chromatography (HIC) and mass spectrometry (MS), are used to determine the DAR.[14][15][16]

Analytical Technique Information Provided Reference(s)
Hydrophobic Interaction Chromatography (HIC)-UV Average DAR, distribution of drug-loaded species[15]
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) Average DAR, mass confirmation of light and heavy chains with attached drugs[15][17]
Native Mass Spectrometry Intact mass of ADC, DAR distribution, and identification of different glycoforms[18]
Experimental Protocols

This protocol outlines a general approach for creating a drug-linker construct ready for conjugation to an antibody.

Rationale: This two-step process first activates a PEG linker with a p-nitrophenoxycarbonyl group, which then readily reacts with an amine-containing drug to form a stable carbamate linkage.

Materials:

  • Amine-terminated polyethylene glycol (H₂N-PEG-COOH)

  • p-Nitrophenyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Amine-containing cytotoxic drug

  • Anhydrous DMF

  • Silica gel for column chromatography or preparative HPLC

Procedure:

Step A: Activation of the PEG Linker

  • Dissolve H₂N-PEG-COOH (1.0 eq) and TEA (2.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1 M HCl (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the p-nitrophenoxycarbonyl-activated PEG linker. This can be purified by crystallization or chromatography if necessary.

Step B: Conjugation to the Drug

  • Dissolve the p-nitrophenoxycarbonyl-activated PEG linker (1.0 eq) and the amine-containing drug (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by LC-MS.

  • Upon completion, purify the drug-linker conjugate by preparative HPLC to obtain the final product.

This protocol describes a common method for conjugating a drug-linker to a monoclonal antibody.

Rationale: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups. These thiols then react with a maleimide group on the drug-linker to form a stable thioether bond.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-functionalized drug-linker (from Protocol 3, assuming it has been further modified to include a maleimide group)

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-acetylcysteine

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Prepare a solution of the mAb in PBS.

  • Add a solution of TCEP (2-3 eq) to the mAb solution to partially reduce the interchain disulfide bonds. The exact amount of reducing agent should be optimized to achieve the desired DAR.

  • Incubate the reaction at 37 °C for 1-2 hours.

  • Remove the excess reducing agent by buffer exchange using an SEC column equilibrated with PBS.

  • Immediately add the maleimide-functionalized drug-linker (5-10 fold molar excess over the antibody) to the reduced mAb solution.

  • Incubate the conjugation reaction at room temperature for 1-4 hours or at 4 °C overnight.

  • Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.

  • Purify the resulting ADC from unconjugated drug-linker and other small molecules using an SEC column equilibrated with a formulation buffer.

  • Characterize the purified ADC for DAR, purity, and aggregation using HIC-UV, RP-LC-MS, and SEC.

Visualization of the ADC Synthesis Workflow

adc_synthesis_workflow cluster_linker_drug Drug-Linker Synthesis cluster_antibody_mod Antibody Modification & Conjugation cluster_analysis Purification & Characterization peg H2N-PEG-COOH activated_peg p-Nitrophenoxycarbonyl- activated PEG peg->activated_peg Activation pnpc p-Nitrophenyl chloroformate pnpc->activated_peg drug_linker Drug-Linker Construct activated_peg->drug_linker Conjugation drug Amine-containing Drug drug->drug_linker adc Antibody-Drug Conjugate (ADC) drug_linker->adc mab Monoclonal Antibody (mAb) reduced_mab Reduced mAb (with free thiols) mab->reduced_mab Reduction (TCEP) reduced_mab->adc Conjugation purification Purification (SEC) adc->purification characterization Characterization (HIC, MS) purification->characterization kinase_inhibition cluster_normal Normal Kinase Activity cluster_inhibition Kinase Inhibition kinase_active Active Kinase adp ADP kinase_active->adp phosphorylated_substrate Phosphorylated Substrate kinase_active->phosphorylated_substrate atp ATP atp->kinase_active substrate Substrate substrate->kinase_active kinase_inhibited Kinase no_reaction No Phosphorylation kinase_inhibited->no_reaction inhibitor Nitrophenoxy Inhibitor inhibitor->kinase_inhibited Binding atp_inh ATP atp_inh->kinase_inhibited substrate_inh Substrate substrate_inh->kinase_inhibited

Sources

Application Notes & Protocols: Evaluating the Herbicidal Potential of 2-(3-Methyl-4-nitrophenoxy)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of herbicide-resistant weeds necessitates a continuous search for novel herbicidal compounds with diverse modes of action. Phenoxyalkanoic acids represent a historically significant class of herbicides that function as synthetic auxins, offering a proven scaffold for new derivative development.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the potential herbicidal activity of novel 2-(3-Methyl-4-nitrophenoxy)butanoic acid derivatives. We present a tiered screening strategy, beginning with high-throughput in vitro seed germination and seedling growth assays and progressing to confirmatory in vivo whole-plant pot studies. The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind key experimental steps. This document serves as a practical guide for identifying and characterizing promising new herbicidal candidates from this chemical series.

Scientific Background: The Synthetic Auxin Mechanism

2-(3-Methyl-4-nitrophenoxy)butanoic acid belongs to the phenoxy herbicide class. Understanding their mechanism of action is critical for designing meaningful bioassays and interpreting results.

1.1. Mimicking a Natural Hormone Phenoxy herbicides are structural mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[3] In a healthy plant, auxin concentrations are tightly regulated to control essential processes like cell division, enlargement, and differentiation.

1.2. Inducing Uncontrolled Growth Synthetic auxins like the phenoxy derivatives bind to the same cellular receptors as IAA.[3] However, unlike natural IAA which is rapidly synthesized and degraded by the plant, these synthetic molecules are persistent. This leads to a constant, unregulated stimulation of auxin-responsive genes. The plant is unable to control the growth signals, resulting in epinasty (twisting of stems and leaves), tissue proliferation, and ultimately, the exhaustion of metabolic reserves and plant death.[1] This mechanism is particularly effective against broadleaf weeds, while grasses are generally more tolerant.[2]

cluster_0 Normal Plant Growth Regulation cluster_1 Herbicide Action IAA Natural Auxin (IAA) Receptor Auxin Receptor IAA->Receptor Binds Degradation Metabolic Degradation IAA->Degradation Regulated Growth Controlled Growth & Development Receptor->Growth Signals Herbicide Phenoxyalkanoic Acid Derivative Herbicide_Receptor Auxin Receptor Herbicide->Herbicide_Receptor Binds Persistently Uncontrolled_Growth Uncontrolled Cell Division & Elongation Herbicide_Receptor->Uncontrolled_Growth Constant Signal Death Vascular Tissue Disruption, Metabolic Exhaustion, Plant Death Uncontrolled_Growth->Death

Caption: Proposed mechanism of action for phenoxyalkanoic acid herbicides.

A Tiered Strategy for Herbicidal Screening

A logical, tiered approach is essential for efficiently screening a library of novel derivatives. This strategy minimizes resource expenditure by using rapid, high-throughput methods to eliminate inactive compounds early, reserving more complex whole-plant assays for the most promising candidates.

start Library of 2-(3-Methyl-4-nitrophenoxy) butanoic acid derivatives tier1 Tier 1: In Vitro Screening Protocol 3.1: Seed Germination & Seedling Growth Assay Objective: Identify compounds with primary phytotoxicity. Rapid, low cost. start->tier1 tier2 Tier 2: In Vivo Screening Protocol 4.1: Whole-Plant Pot Assay Objective: Confirm activity in a whole-plant system. Assess post-emergence efficacy. tier1->tier2 Active Compounds tier3 Tier 3: Advanced Characterization Dose-Response & Selectivity Studies Objective: Determine potency (GR50) and crop/weed selectivity. tier2->tier3 Confirmed Hits end Lead Candidate Identification tier3->end

Caption: A tiered experimental workflow for herbicide candidate screening.

Protocol 3.1: In Vitro Seed Germination & Seedling Growth Assay

This assay provides a rapid and sensitive primary screen for phytotoxicity. It is performed in a controlled environment, minimizing external variables.

3.1.1. Rationale By exposing seeds and nascent seedlings directly to the test compounds in a sterile, nutrient-defined environment, we can quickly assess baseline phytotoxicity. Inhibition of germination or early root/shoot elongation are strong primary indicators of biological activity. This method is adaptable to 96-well plates for higher throughput.[4]

3.1.2. Materials

  • Test compounds (dissolved in a suitable solvent like DMSO or acetone)

  • Sterile Petri dishes (9 cm diameter) with sterile filter paper (e.g., Whatman No. 1)

  • Seeds of a sensitive indicator species (e.g., cress, lettuce, Arabidopsis thaliana) and a grass species (e.g., ryegrass, barnyard grass).

  • Positive control: A commercial phenoxy herbicide (e.g., 2,4-D, MCPA)

  • Negative control: Solvent only (vehicle control)

  • Sterile distilled water or 0.5x Murashige and Skoog (MS) basal salt medium

  • Growth chamber with controlled light (16h/8h light/dark) and temperature (22-25°C)

3.1.3. Step-by-Step Protocol

  • Preparation: Place two layers of sterile filter paper into each sterile Petri dish.

  • Compound Application: Prepare a stock solution of each test derivative. For a primary screen, a concentration of 100-200 mg/L is a common starting point.[5] Add 5 mL of the test solution to each corresponding dish, ensuring the filter paper is saturated. Prepare dishes for the positive and vehicle controls in the same manner.

  • Seed Plating: Arrange 20-30 seeds evenly on the surface of the moistened filter paper in each dish.

  • Incubation: Seal the Petri dishes with paraffin film to maintain humidity. Place the dishes in a growth chamber under controlled conditions.

  • Data Collection (Day 5-7):

    • Count the number of germinated seeds in each dish to calculate the germination percentage.

    • Carefully remove 5-10 representative seedlings from each dish.

    • Measure the primary root length and shoot length (from the coleoptile to the tip) in millimeters.

  • Validation Check: For the assay to be valid, the vehicle control should exhibit >90% germination and vigorous growth, while the positive control should show significant inhibition.

Protocol 4.1: In Vivo Whole-Plant Pot Assay (Post-Emergence)

This assay is the crucial next step to confirm the herbicidal activity of promising compounds from the in vitro screen under conditions that more closely resemble agricultural application.[6]

4.1.1. Rationale A compound's activity in a whole-plant system can differ significantly from an in vitro assay. Factors like absorption through the leaf cuticle, translocation within the plant, and metabolic detoxification come into play.[3] This protocol assesses the post-emergence efficacy, which is the intended application method for most phenoxy herbicides.[1]

4.1.2. Materials

  • Test compounds and controls (as above)

  • Pots (10 cm diameter) filled with a standard potting mix

  • Seeds of representative broadleaf weeds (e.g., velvetleaf, common lambsquarters) and grass weeds (e.g., barnyard grass).

  • Greenhouse with controlled temperature (25/18°C day/night) and supplemental lighting.

  • Laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

  • Surfactant (e.g., Tween 20) to be added to the spray solution.

4.1.3. Step-by-Step Protocol

  • Plant Cultivation: Sow seeds in pots and grow them in the greenhouse. Water as needed. Allow plants to reach the 2-4 true leaf stage, as this is a period of active growth where auxin herbicides are most effective.

  • Spray Solution Preparation: Prepare solutions of the test compounds at desired concentrations (e.g., ranging from 50 to 1500 g ai/ha). Include a standard non-ionic surfactant (e.g., at 0.1% v/v) to improve leaf coverage. Prepare solutions for positive and vehicle controls.

  • Herbicide Application: Transfer the pots to the track sprayer. Apply the herbicide solutions evenly to the foliage. The use of a calibrated sprayer is critical for reproducibility.[7]

  • Post-Application Care: Return the pots to the greenhouse. Avoid overhead watering for the first 24 hours to allow for herbicide absorption.

  • Data Collection (14-21 Days After Application):

    • Visual Injury Assessment: Score each plant based on a 0-100% scale, where 0% is no visible effect (same as vehicle control) and 100% is complete plant death. Look for characteristic auxin herbicide symptoms like epinasty, chlorosis, and necrosis.

    • Biomass Measurement: Harvest the above-ground plant material from each pot. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.

Data Analysis and Interpretation

5.1. Calculating Phytotoxicity For both assays, data should be expressed as a percentage of inhibition relative to the vehicle control.

  • % Inhibition (Root Length): [1 - (Mean Root Length of Treatment / Mean Root Length of Vehicle Control)] * 100

  • % Inhibition (Biomass): [1 - (Mean Dry Weight of Treatment / Mean Dry Weight of Vehicle Control)] * 100

5.2. Dose-Response Analysis For compounds showing significant activity, a dose-response study should be conducted using a range of concentrations (typically 6-8). The results can be used to calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth) or IC₅₀ (the concentration for 50% inhibition). This is a key metric for comparing the potency of different derivatives.

5.3. Data Presentation Summarize dose-response data in a clear, tabular format.

Compound IDTest SpeciesGR₅₀ (g ai/ha) ± SE95% Confidence Interval
Lead-001 Abutilon theophrasti150 ± 12.5(125.5 - 174.5)
Lead-002 Abutilon theophrasti275 ± 21.0(233.0 - 317.0)
2,4-D (Control) Abutilon theophrasti180 ± 15.1(150.2 - 209.8)

5.4. Structure-Activity Relationship (SAR) By comparing the GR₅₀ values of different derivatives, researchers can establish a structure-activity relationship (SAR).[8][9] For example, does adding a specific functional group at a particular position on the phenyl ring increase or decrease herbicidal potency? This analysis is fundamental to rationally designing more effective compounds.

References

  • Grokipedia. (n.d.). Phenoxy herbicide.
  • Wikipedia. (2024). Phenoxy herbicide.
  • Anonymous. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture.
  • Pest Genie. (n.d.). Phenoxy Reference Guide.
  • Nufarm. (n.d.). PHENOXIES.
  • Pan, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101).
  • Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact.
  • ChemCERT. (2018). Testing for Damaging Herbicide Residues.
  • Bureau of Land Management. (2007). Protocol for Identifying, Evaluating, and Using New Herbicides.
  • Todorova, V., & Katerova, Z. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour.
  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests.
  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445.
  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445.
  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening.
  • Liu, H., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry, 60(31), 7585-7592.
  • Google Patents. (1981). EP0032631A2 - Herbicidal phenoxyalkanoic acid derivatives, their preparation, compositions containing them, and their use.
  • Wang, Y., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science.
  • Li, Y., et al. (2021). Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. Pest Management Science, 77(10), 4785-4798.
  • Google Patents. (1980). US4224052A - Polysubstituted butanoic acids, esters and derivatives thereof utilizing the same as herbicides.
  • Huang, T. H., et al. (2011). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC, 2011(ii), 1-17.
  • Wang, Z., et al. (2023). Design, Synthesis, and Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1391.
  • Li, J., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(19), 6262.
  • Li, Q., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry.

Sources

Troubleshooting & Optimization

Navigating the Synthesis and Reactivity of 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive acyl chloride. Here, we will delve into the common challenges and side reactions encountered during its synthesis and application, providing you with the expert insights and practical troubleshooting strategies necessary for success in your experiments. Our focus is on understanding the "why" behind the experimental observations to empower you to proactively address issues and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

1. Synthesis of the Precursor: 2-(3-Methyl-4-nitrophenoxy)butanoic Acid

  • Q1: I am having trouble synthesizing the precursor carboxylic acid, 2-(3-Methyl-4-nitrophenoxy)butanoic acid. What is a reliable synthetic route and what are the common pitfalls?

    A1: A common and effective method for synthesizing 2-(3-Methyl-4-nitrophenoxy)butanoic acid is via a Williamson ether synthesis, which involves the reaction of 3-methyl-4-nitrophenol with an alkyl 2-bromobutanoate, followed by hydrolysis of the resulting ester.

    A plausible reaction scheme is as follows:

    Step 1: Ether Formation 3-methyl-4-nitrophenol is deprotonated with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile or DMF) to form the phenoxide. This is followed by nucleophilic attack on an ethyl or methyl 2-bromobutanoate.

    Step 2: Ester Hydrolysis The resulting ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of solvents like THF, methanol, and water.[1] Subsequent acidification yields the desired product.

    Troubleshooting Common Issues:

    Issue Potential Cause Troubleshooting Strategy
    Low yield of the ether Incomplete deprotonation of the phenol.Use a stronger base or ensure anhydrous conditions.
    Side reactions of the alkyl 2-bromobutanoate (e.g., elimination).Maintain a moderate reaction temperature.
    Incomplete hydrolysis Insufficient base or reaction time.Increase the amount of base and/or extend the reaction time.
    Formation of impurities Unreacted starting materials or byproducts from side reactions.Purify the intermediate ester by column chromatography before hydrolysis.

    DOT Diagram: Synthetic Pathway to the Precursor Acid

    G A 3-Methyl-4-nitrophenol C Intermediate Ester A->C 1. Base (e.g., K2CO3) 2. Solvent (e.g., ACN) B Alkyl 2-bromobutanoate B->C D 2-(3-Methyl-4-nitrophenoxy)butanoic Acid C->D 1. Base (e.g., LiOH) 2. H3O+

    Caption: Synthesis of the precursor carboxylic acid.

2. Preparation of this compound

  • Q2: I am converting the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂), but the reaction is not clean. What are the likely side reactions?

    A2: The conversion of carboxylic acids to acyl chlorides using thionyl chloride is a standard and generally efficient transformation.[2][3][4][5] However, several side reactions can occur, leading to a complex reaction mixture.

    Common Side Reactions with Thionyl Chloride:

    Side Product Formation Mechanism Mitigation Strategy
    Anhydride The highly reactive acyl chloride can react with unreacted carboxylic acid.[1][6]Use a slight excess of thionyl chloride and add it slowly to the reaction mixture.
    Chlorinated byproducts The nitro group can be sensitive to the reaction conditions, potentially leading to undesired chlorination on the aromatic ring, although this is less common under standard conditions.Use milder chlorinating agents like oxalyl chloride with a catalytic amount of DMF.[6]
    Decomposition At elevated temperatures, the product may be prone to decomposition, especially given the presence of the nitro group.Maintain a low to moderate reaction temperature and remove the excess thionyl chloride under reduced pressure after the reaction is complete.

    DOT Diagram: Thionyl Chloride Reaction and Side Products

    G A Carboxylic Acid C Acyl Chloride (Desired Product) A->C D Anhydride (Side Product) A->D Reacts with Acyl Chloride B SOCl2 B->C E Other Byproducts (SO2, HCl) B->E C->D

    Caption: Formation of acyl chloride and potential side products.

3. Reactivity and Common Side Reactions of this compound

  • Q3: My subsequent reaction using the acyl chloride is giving a low yield and multiple spots on TLC. What are the most common side reactions I should be aware of?

    A3: this compound is a highly reactive acyl chloride and is susceptible to reaction with various nucleophiles.[7][8][9][10] Understanding these potential side reactions is crucial for troubleshooting.

    Key Side Reactions:

    • Hydrolysis: Acyl chlorides readily react with water to form the corresponding carboxylic acid.[11] This is often the most common side reaction, especially if the reaction is not performed under strictly anhydrous conditions. The presence of atmospheric moisture can be sufficient to cause significant hydrolysis.

    • Reaction with other nucleophiles: Besides the intended nucleophile in your reaction, the acyl chloride can react with other nucleophilic species present in the reaction mixture, such as alcohols (to form esters) or amines (to form amides).[1][8][9]

    • Friedel-Crafts Acylation Issues: If you are using this acyl chloride in a Friedel-Crafts acylation, the presence of the deactivating nitro group on the phenoxy ring can be problematic. Friedel-Crafts reactions are generally less effective on deactivated aromatic rings. This can lead to low yields or require harsh reaction conditions, which in turn can promote side reactions. The 3-methyl group is an activating group, but the strong deactivating effect of the nitro group often dominates.

    Troubleshooting Unwanted Reactivity:

Problem Likely Cause Recommended Action
Formation of carboxylic acid Hydrolysis due to moisture.Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of esters or amides Presence of alcohol or amine impurities in the solvent or starting materials.Use freshly distilled, anhydrous solvents and ensure the purity of all reagents.
Low yield in Friedel-Crafts acylation Deactivation of the aromatic substrate by the nitro group.Consider using a more activated aromatic substrate or a more potent Lewis acid catalyst. Be aware that stronger Lewis acids can also lead to more side reactions.

References

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. PubChem. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.7 Reactions of Acid Chlorides. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, February 8). Thionyl Chloride and enols, carboxylic acids, alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)-n-butyric acid. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
  • Eureka | Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the challenges associated with this reactive intermediate. Our focus is on ensuring scientific integrity and providing practical, self-validating protocols.

I. Understanding the Chemistry: The "Why" Behind the "How"

The conversion of a carboxylic acid to an acyl chloride is a foundational reaction in organic synthesis. Acyl chlorides are highly reactive intermediates, prized for their ability to readily undergo nucleophilic acyl substitution to form esters, amides, and other derivatives.[1][2] However, this high reactivity also makes their purification challenging. The primary goal during the purification of this compound is to remove unreacted starting materials and reaction byproducts without degrading the desired product.

The most common method for this conversion is the reaction of the parent carboxylic acid, 2-(3-methyl-4-nitrophenoxy)butanoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2][3]

  • With Thionyl Chloride: RCOOH + SOCl₂ → RCOCl + SO₂(g) + HCl(g)

  • With Oxalyl Chloride: RCOOH + (COCl)₂ → RCOCl + CO(g) + CO₂(g) + HCl(g)

The choice of reagent often depends on the desired purity and ease of workup. Oxalyl chloride is often preferred for smaller-scale reactions as its byproducts are all gaseous, simplifying removal.[1] Thionyl chloride is a less expensive option, but its byproducts can sometimes be more challenging to completely remove.[2]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Q1: My reaction seems to have stalled, or the conversion to the acyl chloride is low. What could be the cause?

A1: Low conversion is typically due to one of two main issues: reagent quality or insufficient reaction time/temperature.

  • Reagent Quality: Thionyl chloride can decompose over time, especially if exposed to moisture. Using an old or improperly stored bottle of SOCl₂ can lead to lower reactivity. It is recommended to use a fresh bottle or distill older thionyl chloride before use.

  • Reaction Conditions: While the reaction is often performed at room temperature, some sterically hindered or less reactive carboxylic acids may require gentle heating (e.g., reflux in a suitable solvent like toluene or neat thionyl chloride) to drive the reaction to completion.[4]

  • Catalyst (for Oxalyl Chloride): When using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is typically required to form the reactive Vilsmeier reagent, which is the actual catalyst for the reaction.[1] Ensure you have added a catalytic amount (typically 1-2 drops).

Q2: I see a white precipitate forming in my reaction mixture or my final product has solidified. What is happening?

A2: This is a classic sign of hydrolysis.[5] Acyl chlorides are extremely sensitive to moisture.[5] Any trace of water in your glassware, solvents, or even from the atmosphere can react with your product to convert it back to the starting carboxylic acid, 2-(3-methyl-4-nitrophenoxy)butanoic acid, which is likely a solid at room temperature.[5]

  • Preventative Measures:

    • Glassware: All glassware must be rigorously dried, either in an oven overnight at >100 °C or by flame-drying under vacuum.

    • Solvents: Use anhydrous solvents. Solvents from freshly opened bottles or those stored over molecular sieves are recommended.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Q3: How do I effectively remove the excess thionyl chloride or oxalyl chloride after the reaction is complete?

A3: Complete removal of the excess chlorinating agent is crucial for obtaining a pure product.

  • Rotary Evaporation: The most common method is to remove the excess reagent and solvent (if used) by rotary evaporation. To protect the vacuum pump from corrosive HCl and SO₂ gases, it is essential to use a cold trap (e.g., with liquid nitrogen or dry ice/acetone) and a base trap (containing NaOH or KOH pellets) between your flask and the pump.[4]

  • Co-evaporation (Azeotroping): To ensure all traces of the volatile reagents are removed, it is good practice to add a dry, inert solvent like toluene and re-evaporate.[4] This process, known as azeotropic removal, can be repeated 2-3 times to ensure all volatile impurities are gone.

Q4: I am trying to monitor my reaction with Thin Layer Chromatography (TLC), but I am getting strange results (streaking, multiple spots). Is my reaction failing?

A4: Not necessarily. Acyl chlorides are often too reactive to be analyzed directly by silica gel TLC. The slightly acidic nature of the silica gel and adsorbed water can cause the acyl chloride to hydrolyze back to the carboxylic acid on the plate, leading to streaking and a spot corresponding to the starting material.[6]

  • Recommended TLC Procedure: To get a clear picture of your reaction's progress, take a small aliquot from the reaction mixture and quench it with a nucleophile like methanol or benzylamine.[4] This will convert the acyl chloride into its corresponding methyl ester or benzylamide, which are much more stable and can be easily analyzed by TLC. By comparing the spot of the derivatized product to your starting material, you can accurately assess the conversion.

Q5: Is it always necessary to purify the acyl chloride by distillation?

A5: No, it is not always necessary and, in many cases, not even recommended.[4] Due to their high reactivity, it is common practice to use the crude acyl chloride directly in the next step after carefully removing the excess chlorinating agent and byproducts under vacuum.[4] Purifying the final, more stable product (e.g., the ester or amide) is often much easier and results in a higher overall yield.

Purification by distillation should only be considered if an exceptionally pure acyl chloride is required for a specific application.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general procedure. Molar equivalents and reaction times may need to be optimized.

Materials:

  • 2-(3-methyl-4-nitrophenoxy)butanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

  • Oven-dried or flame-dried round-bottom flask with a magnetic stir bar

  • Condenser and drying tube (filled with CaCl₂ or Drierite)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere. Add 2-(3-methyl-4-nitrophenoxy)butanoic acid (1.0 eq) to the round-bottom flask.

  • Dissolution: Add an anhydrous solvent such as DCM or toluene (approximately 0.2-0.5 M concentration). Stir until the starting material is fully dissolved.

  • Reagent Addition:

    • Using Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature. The reaction may be exothermic.

    • Using Oxalyl Chloride: Add 1-2 drops of anhydrous DMF. Then, slowly add oxalyl chloride (1.5 eq) to the solution. Vigorous gas evolution will be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be gently heated to 40-50 °C if the conversion is slow. Monitor the reaction's completion by quenching a small aliquot with methanol and analyzing by TLC or ¹H NMR.

  • Workup: Once the reaction is complete, carefully remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator equipped with a cold trap and a base trap. To ensure complete removal, add anhydrous toluene and re-evaporate. Repeat this step twice.

  • Product: The resulting crude this compound is often obtained as an oil and is typically used in the next step without further purification.

Protocol 2: Purification by Vacuum Distillation (for advanced users)

Procedure:

  • Setup: Assemble a short-path distillation apparatus that has been meticulously dried.

  • Distillation: Transfer the crude acyl chloride to the distillation flask. Apply a high vacuum (typically <1 mmHg). Slowly and carefully heat the flask in an oil bath.

  • Collection: Collect the fraction that distills over at a constant temperature. The exact temperature will depend on the applied vacuum.

  • Storage: The purified acyl chloride must be stored in a tightly sealed container under an inert atmosphere and refrigerated to prevent decomposition.

IV. Data Presentation and Analysis

Table 1: Key Analytical Data for Acyl Chloride Characterization
Analytical TechniqueExpected Observation for this compoundPurpose
IR Spectroscopy Strong C=O stretch at approximately 1780-1810 cm⁻¹.[3]Confirms the formation of the acyl chloride functional group. The C=O stretch is at a higher wavenumber than the corresponding carboxylic acid (~1700-1725 cm⁻¹).
¹H NMR Spectroscopy The proton alpha to the carbonyl group (on the butanoyl chain) will show a downfield shift compared to the starting carboxylic acid.Confirms the electronic environment change around the carbonyl group.
¹³C NMR Spectroscopy The carbonyl carbon will typically appear in the 160-180 ppm range.Confirms the presence of the acyl chloride carbonyl carbon.
GC-MS A molecular ion peak corresponding to the mass of the product. Fragmentation patterns will likely show the loss of a chlorine radical (-Cl) and the subsequent loss of carbon monoxide (-CO).[8]Confirms the molecular weight and provides structural information through fragmentation. Note: Derivatization to an ester may be necessary for stable analysis.[9]

V. Visualization of Workflow

Diagram 1: General Workflow for Synthesis and Purification

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow Start Start: 2-(3-methyl-4-nitrophenoxy)butanoic acid Reaction Reaction with SOCl₂ or (COCl)₂/DMF Start->Reaction Workup Remove volatiles under vacuum (Co-evaporate with Toluene) Reaction->Workup CrudeProduct Crude Acyl Chloride Workup->CrudeProduct Decision Is ultra-high purity required? CrudeProduct->Decision UseDirectly Use directly in next step Decision->UseDirectly No Distillation Purify by Vacuum Distillation Decision->Distillation Yes PureProduct Pure Acyl Chloride Distillation->PureProduct Store Store under N₂ at low temp. PureProduct->Store

Caption: Workflow for the synthesis and purification of the target acyl chloride.

VI. References

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Acyl chloride formation in presence of acid sensitive groups. (2024). Reddit. Available at: [Link]

  • Purification of acid chlorides. (1956). Google Patents. Available at:

  • Synthesis of Acyl Chlorides with Thionyl Chloride. (2025). Reddit. Available at: [Link]

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. (2019). MDPI. Available at: [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021). OSTI.gov. Available at: [Link]

  • Synthesis of acyl chlorides. Organic Chemistry Portal. Available at: [Link]

  • Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. (2016). Google Patents. Available at:

  • Vacuum distillation. Wikipedia. Available at: [Link]

  • Acid Chloride Functional Group. (2023). ChemTalk. Available at: [Link]

  • Acyl chloride. Wikipedia. Available at: [Link]

  • Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. (2025). Organic Syntheses. Available at: [Link]

  • IR and NMR combo Packet Video Key. (2015). YouTube. Available at: [Link]

  • Spectroscopic Analysis : Acyl Chlorides. University of Calgary. Available at: [Link]

  • an introduction to acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Available at: [Link]

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Technical Support Center: Optimizing the Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-methyl-4-nitrophenoxy)butanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this critical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can troubleshoot experiments effectively and achieve more consistent results.

Section 1: The Core Reaction - From Carboxylic Acid to Acyl Chloride

The conversion of 2-(3-methyl-4-nitrophenoxy)butanoic acid to its corresponding acyl chloride is a foundational step in the synthesis of various downstream products, including certain herbicides.[1][2] The most common and efficient method employs thionyl chloride (SOCl₂), which converts the carboxylic acid's hydroxyl group into an excellent leaving group.[3][4] The key advantage of using thionyl chloride is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[3][5]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution pathway. Understanding this mechanism is crucial for diagnosing issues related to reactivity and side products.

  • Nucleophilic Attack: The oxygen of the carboxylic acid's carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.[6][7]

  • Intermediate Formation: A chloride ion is expelled, leading to the formation of a highly reactive protonated acyl chlorosulfite intermediate. This step effectively transforms the hydroxyl group into a much better leaving group.[8][9]

  • Nucleophilic Acyl Substitution: The liberated chloride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.[5][8]

  • Tetrahedral Collapse & Product Formation: A tetrahedral intermediate is formed, which then collapses. The stable chlorosulfite group departs and subsequently decomposes into gaseous SO₂ and another chloride ion, driving the reaction to completion.[5][10] The final deprotonation step yields the desired acyl chloride and gaseous HCl.[6]

Acyl_Chloride_Formation_Mechanism RCOOH R-COOH (Carboxylic Acid) Intermediate1 Protonated Acyl Chlorosulfite Intermediate RCOOH->Intermediate1  Nucleophilic Attack  (-Cl⁻) SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Intermediate1  Nucleophilic Attack  (-Cl⁻) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2  Attack by Cl⁻ RCOCl R-COCl (Acyl Chloride) Intermediate2->RCOCl  Collapse &  Decomposition SO2 SO₂ (gas) Intermediate2->SO2 HCl HCl (gas) Intermediate2->HCl Vilsmeier_Reagent_Formation DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier + SOCl₂ SOCl2 SOCl₂ RCOCl Acyl Chloride Vilsmeier->RCOCl + RCOOH (Fast Reaction) RCOOH Carboxylic Acid

Caption: Catalytic cycle using DMF to form the Vilsmeier reagent.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best solvent for this reaction? For many syntheses, using an excess of thionyl chloride itself as the solvent is the most straightforward approach. If a co-solvent is required, choose an inert, anhydrous solvent such as toluene, dichloromethane (DCM), or chloroform. Toluene is particularly useful as it can be used to azeotropically remove water from the starting material before adding the thionyl chloride.

FAQ 2: Are there alternative reagents to thionyl chloride? Yes, other reagents like oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅) can also be used. [3][11]Oxalyl chloride is often considered milder and its byproducts (CO, CO₂, HCl) are also gases, but it is more expensive. [11][12]For substrates sensitive to the high temperatures or acidic conditions generated by thionyl chloride, oxalyl chloride can be a superior choice. [12] FAQ 3: What are the critical safety precautions when working with thionyl chloride? Thionyl chloride is a highly hazardous substance. Adherence to safety protocols is mandatory.

  • Handling: Always handle thionyl chloride in a certified chemical fume hood. [13][14]* Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton). [13][15]* Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases. [16][17]Never allow it to come into contact with water or moist air. Keep it away from bases, alcohols, and amines. [14]* Toxicity: It is corrosive and toxic if inhaled or swallowed, causing severe burns to the skin, eyes, and respiratory tract. [15][17]* Spill & Waste: Have an appropriate spill kit ready (e.g., sand or other inert absorbent). Quench any residual thionyl chloride carefully by slowly adding it to a large volume of an appropriate quenching solution (e.g., sodium bicarbonate solution) with cooling. All waste must be disposed of according to institutional guidelines.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol assumes a starting scale of 10 mmol of the carboxylic acid.

  • Preparation: Assemble an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place a drying tube (filled with CaCl₂) or an inert gas inlet at the top of the condenser.

  • Reagents: To the flask, add 2-(3-methyl-4-nitrophenoxy)butanoic acid (10.0 mmol, 1.0 eq). Add thionyl chloride (30.0 mmol, 3.0 eq). Optional: Add 1-2 drops of DMF.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) using an oil bath. Stir the reaction for 2-4 hours. Monitor the vigorous evolution of SO₂ and HCl gas (ensure this is vented properly in the fume hood).

  • Monitoring: After 2 hours, check for reaction completion using IR spectroscopy as described in Q2.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive gases with a cold trap and/or a base trap.

  • Purification: The crude brown or yellow oil is then purified by fractional distillation under high vacuum to yield the pure this compound.

Protocol 2: Purity Assessment by GC-MS (via Derivatization)

Direct analysis of acyl chlorides on a GC column is not recommended. A derivatization to a more stable methyl ester is the standard procedure. [18][19]

  • Derivatization: In a clean, dry vial, dissolve a small sample (~5 mg) of the purified product in 1 mL of anhydrous dichloromethane. Add 0.5 mL of anhydrous methanol and one drop of anhydrous pyridine (to scavenge the HCl produced). Let the mixture stand for 15 minutes at room temperature.

  • Sample Preparation: Dilute the derivatized sample to an appropriate concentration for GC-MS analysis (e.g., 100 ppm) with dichloromethane.

  • GC-MS Parameters (Example):

    • Column: Standard non-polar capillary column (e.g., HP-5ms).

    • Inlet Temp: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

    • MS Scan Range: m/z 40-450.

  • Analysis: Analyze the resulting chromatogram and mass spectrum. The main peak should correspond to the methyl ester of the starting carboxylic acid. The purity can be calculated from the peak area percentage. Impurities, such as unreacted starting material, will also be visible as their corresponding methyl esters.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis Start Dry Starting Material & Glassware React React with SOCl₂ (Reflux, 2-4h) Start->React Monitor Monitor Reaction (IR or NMR) React->Monitor Monitor->React Incomplete Workup Remove Excess SOCl₂ (Rotovap) Monitor->Workup Complete Purify Vacuum Distillation Workup->Purify Product Pure Acyl Chloride Purify->Product Derivatize Derivatize to Methyl Ester (MeOH, Pyridine) Product->Derivatize  Sample for QC GCMS Inject into GC-MS Derivatize->GCMS Analyze Analyze Data (Purity Assessment) GCMS->Analyze

Caption: Overall workflow from synthesis to quality control analysis.

Section 5: Data Interpretation

The following table summarizes the expected spectroscopic data for the starting material and the final product, which is essential for reaction monitoring and product confirmation.

Compound Spectroscopic Data Type Key Peak / Shift (Expected Value) Interpretation
2-(3-Methyl-4-nitrophenoxy)butanoic Acid IR (cm⁻¹)3300-2500 (broad)O-H stretch of carboxylic acid
~1710 (strong, sharp)C=O stretch of carboxylic acid
¹H NMR (ppm)>10.0 (broad singlet, 1H)Acidic proton of -COOH
¹³C NMR (ppm)~175-185Carbonyl carbon of acid
This compound IR (cm⁻¹)~1800 (strong, sharp)C=O stretch of acyl chloride
Absence of 3300-2500 peakLoss of O-H group
¹H NMR (ppm)Absence of >10.0 peakLoss of acidic proton
¹³C NMR (ppm)~168-175Carbonyl carbon of acyl chloride

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams. Available at: [Link]

  • SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Available at: [Link]

  • Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts. Available at: [Link]

  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Available at: [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube. Available at: [Link]

  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Available at: [Link]

  • Hydrolysis of acid/acyl chlorides with water. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • ICSC 1409 - THIONYL CHLORIDE. (n.d.). Inchem.org. Available at: [Link]

  • THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Available at: [Link]

  • Acyl chloride. (n.d.). Wikipedia. Available at: [Link]

  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). chemguide. Available at: [Link]

  • Potential Influence of Quizalofop-P-Ethyl (A Herbicide) on Different Models: A Review. (2021). Biological & Environmental Sciences. Available at: [Link]

  • New synthesis method of high-content quizalofop-ethyl intermediate. (2012). Google Patents.
  • Acyl Chlorides - formation and hydrolysis mechanism. (2025). YouTube. Available at: [Link]

  • Synthesis method of quizalofop-p-ethyl. (2009). Google Patents.
  • Acids to Acyl Chlorides, Part 1. (2021). YouTube. Available at: [Link]

  • Preparation method of quizalofop-P-ethyl. (2017). Google Patents.
  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025). ChemBeast. Available at: [Link]

  • preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. Available at: [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. (n.d.). ResearchGate. Available at: [Link]

  • PREPARATION OF ACYL CHLORIDES. (n.d.). ResearchGate. Available at: [Link]

  • Spectroscopic Analysis : Acyl Chlorides. (n.d.). University of Calgary. Available at: [Link]

  • converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Available at: [Link]

  • Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2025). Chemistry LibreTexts. Available at: [Link]

Sources

managing the reactivity of the butanoyl chloride group

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Managing the Reactivity of Butanoyl Chloride

Welcome to the technical support hub for butanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive acylating agent. Here, we move beyond simple protocols to address the nuanced challenges and troubleshooting scenarios encountered in the lab. Our focus is on the causality behind experimental choices to empower you with predictive control over your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the nature and handling of butanoyl chloride.

Q1: What makes butanoyl chloride so reactive?

A: The high reactivity of butanoyl chloride stems from the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[1] This creates a significant partial positive charge on the carbonyl carbon, making it an excellent electrophile and highly susceptible to attack by nucleophiles.[1] The chloride ion is also an excellent leaving group, which facilitates the completion of the acylation reaction.

Q2: My bottle of butanoyl chloride is "fuming." Is it still usable?

A: Butanoyl chloride is highly sensitive to moisture.[2] The "fuming" you observe is the reaction of the butanoyl chloride with water vapor in the air, which produces gaseous hydrochloric acid (HCl) and butanoic acid.[2][3][4][5] While minor fuming upon opening is common, excessive or constant fuming suggests significant hydrolysis has occurred. The presence of butanoic acid can complicate your reaction and purification. For high-purity applications, it is recommended to use freshly opened bottles or to distill the reagent under anhydrous conditions before use.

Q3: What are the essential safety precautions for handling butanoyl chloride?

A: Butanoyl chloride is corrosive, flammable, and reacts violently with water.[3][6] Always handle it in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE) is mandatory, including chemical splash goggles, a lab coat, and appropriate gloves (inspect gloves before use).[7] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8] Have an appropriate quenching agent and spill kit readily available.

Q4: How should I properly store butanoyl chloride?

A: Store butanoyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[2][6][7][9] It must be stored away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[2]

Part 2: Troubleshooting Guide by Reaction Type

This section provides in-depth troubleshooting for common synthetic applications of butanoyl chloride.

Scenario A: Amide Bond Formation

Problem: Low yield of my desired amide product.

  • Potential Cause 1: Hydrolysis of Butanoyl Chloride.

    • Expert Insight: The most common culprit is the presence of moisture. Water will compete with your amine as a nucleophile, consuming the butanoyl chloride to form butanoic acid.[10]

    • Solution:

      • Ensure all glassware is rigorously dried (oven or flame-dried).

      • Use anhydrous solvents. If using a solvent like dichloromethane (DCM), use a freshly opened bottle or pass it through a solvent purification system.

      • Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar).

  • Potential Cause 2: Incorrect Stoichiometry or Base Selection.

    • Expert Insight: The acylation of an amine generates one equivalent of HCl.[10] This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, at least two equivalents of the amine or one equivalent of a non-nucleophilic base (an "HCl scavenger") are required.

    • Solution:

      • If your amine is inexpensive, use 2.2 equivalents relative to the butanoyl chloride.

      • If your amine is valuable, use 1.0 equivalent of the amine and 1.1-1.2 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used and may sometimes act as a nucleophilic catalyst.

  • Potential Cause 3: In-situ Salt Formation.

    • Expert Insight: If your amine starting material is in the form of a salt (e.g., a hydrochloride salt), it is not nucleophilic. The free base must be generated for the reaction to proceed.

    • Solution: Add an additional equivalent of a tertiary amine base to neutralize the salt before adding the butanoyl chloride. Alternatively, perform an aqueous workup on the amine salt with a base (like NaHCO₃ or NaOH), extract the free amine into an organic solvent, dry the organic layer, and then use it in the reaction.

Scenario B: Esterification

Problem: The esterification reaction is sluggish or incomplete.

  • Potential Cause 1: Poor Nucleophilicity of the Alcohol.

    • Expert Insight: Alcohols are generally weaker nucleophiles than amines. Tertiary alcohols, in particular, are sterically hindered and react very slowly, if at all.[11]

    • Solution:

      • Add a Catalyst: For less reactive alcohols, the addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts (1-5 mol%) can significantly accelerate the reaction. DMAP works by forming a highly reactive acylpyridinium intermediate.

      • Use a Stronger Base: Instead of just scavenging HCl, a stronger base like pyridine can be used as the solvent or co-solvent to also activate the alcohol.

      • Pre-form the Alkoxide: For very hindered alcohols, pre-treating the alcohol with a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide is an effective strategy. This must be done with extreme care and under strictly anhydrous conditions.

  • Potential Cause 2: Side reaction with the base.

    • Expert Insight: While bases are necessary, some can participate in the reaction in undesirable ways. For example, using a base like TMEDA (N,N,N',N'-tetramethylethylenediamine) can form a reactive complex with the acyl chloride, which may have different reactivity profiles.[11]

    • Solution: Choose your base wisely. For simple esterifications, TEA or pyridine are standard choices. Refer to the table below for guidance.

Scenario C: Friedel-Crafts Acylation

Problem: My Friedel-Crafts reaction is giving no product or a complex mixture.

  • Potential Cause 1: Deactivated Aromatic Ring.

    • Expert Insight: The Friedel-Crafts acylation is an electrophilic aromatic substitution. It fails on aromatic rings that contain strongly electron-withdrawing (deactivating) groups like -NO₂, -CF₃, -SO₃H, or -NR₃⁺.[12][13]

    • Solution: This is a fundamental limitation. If your substrate is strongly deactivated, you must use an alternative synthetic route.

  • Potential Cause 2: Presence of Aniline-type Functional Groups.

    • Expert Insight: Aromatic rings substituted with -NH₂, -NHR, or -NR₂ groups will not undergo Friedel-Crafts acylation.[12] The lone pair on the nitrogen is basic and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[12]

    • Solution: The amino group must be protected before the acylation step. A common strategy is to first acylate the amine to form an amide, which is less basic and directs ortho-, para-acylation. The protecting group can be removed later.

  • Potential Cause 3: Insufficient or Poor Quality Lewis Acid.

    • Expert Insight: A stoichiometric amount of the Lewis acid catalyst (like AlCl₃) is often required because the catalyst coordinates to the product ketone, deactivating it.[13] The catalyst is also highly sensitive to moisture.

    • Solution:

      • Use at least 1.1 equivalents of high-purity, anhydrous AlCl₃.

      • Ensure the reaction is performed under strictly anhydrous conditions. Add the AlCl₃ carefully, as its reaction with any moisture is highly exothermic.

      • Control the temperature. The initial formation of the acylium ion can be done at low temperatures (0-5 °C) before allowing the reaction to proceed at room temperature or with gentle heating.[14]

Part 3: Data Tables & Protocols

Table 1: Guide to Base and Solvent Selection
BasepKa of Conjugate AcidTypical Use CaseExpert Notes
Triethylamine (TEA)~10.7General HCl scavengerStandard, cost-effective choice for most acylations.
Pyridine~5.2HCl scavenger & catalystCan act as a nucleophilic catalyst. Slower reactions may benefit.
DIPEA (Hünig's Base)~11Scavenger for hindered systemsSterically hindered, making it non-nucleophilic. Good for sensitive substrates.
DMAP~9.7Nucleophilic catalystUsed in small (catalytic) amounts with another base like TEA. Highly effective for slow esterifications.
Sodium Bicarbonate (NaHCO₃)~6.4 (first diss.)Schotten-Baumann conditionsUsed in biphasic (e.g., DCM/water) conditions for acylating amines.
Detailed Protocol: Acylation of Benzylamine with Butanoyl Chloride

This protocol demonstrates a standard procedure using a tertiary amine base as an HCl scavenger.

Materials:

  • Benzylamine (1.0 eq)

  • Butanoyl Chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, add benzylamine (1.0 eq) and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Acyl Chloride Addition: Add a solution of butanoyl chloride (1.05 eq) in a small amount of anhydrous DCM to the dropping funnel. Add the butanoyl chloride solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl to quench any unreacted base and triethylamine hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzylbutanamide.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Part 4: Visualizing Workflows and Mechanisms

Troubleshooting Workflow for a Failed Acylation Reaction

This decision tree outlines a logical process for diagnosing issues with a butanoyl chloride reaction.

G start Reaction Failed (Low/No Yield) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_substrate Is Substrate Compatible? (e.g., not deactivated) start->check_substrate reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok substrate_ok Substrate OK? check_substrate->substrate_ok reagents_ok->conditions_ok Yes fix_reagents Purify/Distill Reagents Adjust Stoichiometry reagents_ok->fix_reagents No conditions_ok->substrate_ok Yes fix_conditions Ensure Anhydrous Conditions Optimize Temp/Time conditions_ok->fix_conditions No fix_substrate Protect Functional Group Choose Alternative Route substrate_ok->fix_substrate No rerun Re-run Experiment fix_reagents->rerun fix_conditions->rerun fix_substrate->rerun

Caption: Mechanism of Butanoyl Chloride Hydrolysis.

References

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • PubChem. Butyryl chloride | C4H7ClO | CID 8855. [Link]

  • Wyzant. Theoretically, butanoyl chloride can be synthesized from butane as starting material. [Link]

  • Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

  • Sano, T. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144. [Link]

  • LookChem. Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- Safety Data Sheets(SDS). [Link]

  • Chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • Organic Syntheses. Butanoyl Chloride With TC. [Link]

  • Wikipedia. Butyryl chloride. [Link]

  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

Sources

effect of the nitro group on the reactivity of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reactive acyl chloride.

Introduction: Understanding the Reactivity of this compound

This compound is a bifunctional molecule with a highly reactive acyl chloride group and a substituted aromatic ring. The reactivity of this compound is significantly influenced by the electronic effects of the nitro group and the methyl group on the phenoxy ring.

The nitro group at the 4-position is a strong electron-withdrawing group due to its negative inductive (-I) and negative resonance (-M) effects.[1][2] This drastically reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution but potentially more susceptible to nucleophilic aromatic substitution under harsh conditions.[3][4] Conversely, the methyl group at the 3-position is a weak electron-donating group due to its positive inductive (+I) effect, which slightly counteracts the deactivating effect of the nitro group.[1][5]

The primary site of reactivity for most common chemical transformations is the highly electrophilic carbonyl carbon of the butanoyl chloride moiety. This electrophilicity is a key factor in its utility as an acylating agent.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound.

Issue 1: Low or No Yield of the Desired Acylated Product

Symptoms:

  • TLC or LC-MS analysis shows unreacted starting material (the nucleophile).

  • Significant presence of the hydrolyzed byproduct, 2-(3-methyl-4-nitrophenoxy)butanoic acid.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Moisture Contamination Acyl chlorides are extremely sensitive to moisture and readily hydrolyze to the corresponding carboxylic acid.[6]1. Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator. 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 3. Handle Reagents Carefully: Handle this compound and any amine bases under an inert atmosphere (nitrogen or argon).
Insufficient Nucleophilicity of the Substrate The nucleophile may not be strong enough to react efficiently with the acyl chloride, especially if it is sterically hindered.1. Use a Stronger Nucleophile: If possible, consider a more reactive nucleophile. 2. Deprotonate the Nucleophile: For alcohol or amine nucleophiles, consider deprotonation with a non-nucleophilic base (e.g., sodium hydride for alcohols, or using a stronger amine base as a scavenger) to increase nucleophilicity.
Steric Hindrance The bulky 3-methyl-4-nitrophenoxy group may sterically hinder the approach of the nucleophile to the carbonyl carbon.[7][8]1. Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome steric barriers. Monitor for decomposition. 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration. Monitor progress by TLC or LC-MS.
Inadequate Acid Scavenger Reactions of acyl chlorides with amines or alcohols produce HCl as a byproduct.[9] If not neutralized, the HCl can protonate the nucleophile, rendering it unreactive.1. Use a Stoichiometric Amount of a Tertiary Amine Base: Add at least one equivalent of a non-nucleophilic tertiary amine like triethylamine or pyridine to scavenge the HCl. 2. Use Excess Nucleophile: If the nucleophile is an amine, using an excess (at least 2 equivalents) can allow one equivalent to act as the acid scavenger.

Experimental Workflow for a Typical Acylation Reaction:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Dry Glassware c Dissolve Nucleophile & Base in Solvent a->c b Anhydrous Solvent b->c d Cool to 0°C c->d e Add Acyl Chloride Dropwise d->e f Warm to RT & Stir e->f g Quench Reaction f->g h Extract with Organic Solvent g->h i Dry & Concentrate h->i j Purify (e.g., Chromatography) i->j

Caption: A typical workflow for an acylation reaction using this compound.

Issue 2: Formation of a Yellow/Brown Discoloration in the Reaction Mixture

Symptoms:

  • The reaction mixture develops a color that is not attributed to the starting materials or the desired product.

  • Multiple spots on the TLC plate, indicating side products.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Side Reactions Involving the Nitro Group Under certain conditions (e.g., presence of strong reducing agents or high temperatures), the nitro group can undergo reduction or other side reactions, which can lead to colored byproducts.[4][10]1. Maintain Moderate Reaction Temperatures: Avoid excessive heating. 2. Choose Reagents Carefully: Be mindful of the compatibility of all reagents with the nitroaromatic system. Avoid strong reducing agents unless a reduction of the nitro group is intended.
Decomposition of the Acyl Chloride Prolonged heating or exposure to certain reagents can lead to the decomposition of the acyl chloride.1. Use Fresh Reagent: Ensure the this compound is of high purity and has been stored properly. 2. Optimize Reaction Time: Do not let the reaction run unnecessarily long, especially at elevated temperatures.
Reaction with the Aromatic Ring While the ring is deactivated, highly reactive species or harsh conditions could potentially lead to side reactions on the aromatic ring.1. Control Reaction Conditions: Use the mildest possible conditions that afford the desired product.

Frequently Asked Questions (FAQs)

Q1: How does the nitro group affect the reactivity of the acyl chloride functional group?

The nitro group has an indirect electronic effect on the acyl chloride. By strongly withdrawing electron density from the aromatic ring, it can have a minor electron-withdrawing inductive effect through the ether linkage and the aliphatic chain. This can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles compared to an unsubstituted phenoxy analogue.[11]

Q2: Can I perform a Friedel-Crafts acylation using this compound on another aromatic ring?

A Friedel-Crafts acylation with this molecule as the acylating agent is possible. However, the reaction conditions must be carefully chosen. The aromatic substrate for the Friedel-Crafts reaction should be activated or at least not strongly deactivated, as the presence of the nitro group on the acyl chloride already makes the overall molecule electron-deficient.

Q3: Is the ether linkage stable during acylation reactions?

The ether linkage is generally stable under standard acylation conditions (e.g., reaction with amines, alcohols in the presence of a base). Cleavage of the ether bond would require harsh conditions, such as strong acids (e.g., HBr, HI) and high temperatures, which are not typically employed in these reactions.

Q4: What should I expect in the 1H NMR spectrum of this compound?

While specific experimental data is not widely available, a predicted 1H NMR spectrum would show:

  • Aromatic protons with complex splitting patterns in the downfield region (around 7-8 ppm).

  • A multiplet for the methine proton adjacent to the carbonyl group.

  • A singlet for the methyl group on the aromatic ring (around 2.2-2.5 ppm).

  • Multiplets for the methylene protons of the butanoyl chain.

  • A triplet for the terminal methyl group of the butanoyl chain.

Q5: Are there any specific safety precautions I should take when working with this compound?

Yes. As with all acyl chlorides, this compound is corrosive and lachrymatory. It will react with moisture in the air and on skin to produce HCl. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Additionally, nitro-aromatic compounds can be toxic and should be handled with care.[10]

Mechanistic Insights

The primary reaction of this compound is nucleophilic acyl substitution. The mechanism proceeds through a tetrahedral intermediate.

cluster_mech Nucleophilic Acyl Substitution Mechanism A Acyl Chloride + Nucleophile B Tetrahedral Intermediate A->B Nucleophilic Attack C Product + Leaving Group B->C Elimination of Cl-

Sources

Technical Support Center: 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride. This guide is designed to provide you, the research professional, with in-depth technical information, troubleshooting advice, and best practices to ensure the stability and reactivity of this crucial reagent in your experiments. As Senior Application Scientists, we understand that experimental success hinges on the integrity of your starting materials. Acyl chlorides, by their nature, are highly reactive and exquisitely sensitive to environmental conditions, particularly moisture.

This resource will explain the underlying chemical principles of acyl chloride hydrolysis, provide actionable protocols to prevent it, and offer solutions to common problems encountered in the laboratory.

Troubleshooting Guide & FAQs

This section addresses the most common issues and questions regarding the handling and use of this compound.

Q1: Why is my this compound fuming when I open the bottle?

A1: Fuming is a classic visual indicator that the acyl chloride is reacting with moisture from the atmosphere.[1][2] The reaction produces gaseous hydrogen chloride (HCl), which then appears as steamy fumes upon contact with moist air.[1] This indicates a breach in the anhydrous (water-free) storage conditions and suggests that a portion of your reagent has hydrolyzed to its corresponding carboxylic acid, 2-(3-methyl-4-nitrophenoxy)butanoic acid.

Q2: I ran a reaction and got a low yield of my desired product, along with a significant amount of a polar impurity. What could be the cause?

A2: This is a common outcome when using partially hydrolyzed acyl chloride. The polar impurity is likely the carboxylic acid byproduct. Its presence means the actual concentration of your acyl chloride was lower than calculated, leading to incorrect stoichiometry and reduced yield.[1] Furthermore, the carboxylic acid can sometimes participate in or inhibit the desired reaction, leading to a complex product mixture and difficult purification. Using partially hydrolyzed reagents is strongly discouraged.[1]

Q3: How does the structure of this specific molecule affect its susceptibility to hydrolysis?

A3: The reactivity of an acyl chloride is governed by the electrophilicity of the carbonyl carbon.[3][4] In this compound, the key influences are:

  • The Acyl Chloride Group (-COCl): The highly electronegative chlorine and oxygen atoms strongly withdraw electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.[3][4]

  • The 4-Nitrophenoxy Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. This effect is transmitted through the phenoxy ring, further increasing the partial positive charge on the carbonyl carbon and enhancing its reactivity.

  • The 3-Methyl Group: The methyl group (-CH₃) is a weak electron-donating group. While it slightly counteracts the electron-withdrawing effects, its influence is minor compared to the potent effects of the nitro and acyl chloride groups.

Overall, the presence of the nitro group makes this particular acyl chloride highly reactive and thus very sensitive to hydrolysis.

Q4: What is the fundamental chemical reaction I am trying to prevent?

A4: You are preventing a nucleophilic acyl substitution reaction.[4][5][6][7] In this mechanism, the oxygen atom of a water molecule (the nucleophile) attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms an unstable tetrahedral intermediate.[7][8] The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final proton transfer results in the formation of the carboxylic acid and hydrochloric acid.[7]

Visualizing the Problem: The Hydrolysis Mechanism

The following diagram illustrates the step-by-step molecular process of hydrolysis. Understanding this mechanism reinforces the critical need to exclude water from your experimental setup.

Caption: Mechanism of acyl chloride hydrolysis.

Standard Operating Procedures (SOPs) for Preventing Hydrolysis

Meticulous adherence to anhydrous techniques is non-negotiable for success.[9][10] The following protocols provide a robust framework for handling this compound.

SOP 1: Storage and Handling of the Acyl Chloride
  • Receiving and Inspection: Upon receipt, inspect the container seal for integrity. Any damage may have compromised the contents.

  • Primary Storage: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, especially water and alcohols. A desiccator cabinet containing a drying agent (e.g., Drierite) provides an excellent secondary barrier against ambient moisture.

  • Inert Atmosphere Overlay: For long-term storage or after the first use, flushing the headspace of the bottle with a dry, inert gas like argon or nitrogen is best practice.[11][12] This displaces moist air.

  • Dispensing: All dispensing operations must be performed under an inert atmosphere. This can be achieved in a glovebox or by using Schlenk line techniques.[13][14]

    • Use oven-dried glassware and dry, gas-tight syringes with stainless steel needles.[15]

    • To withdraw the liquid, pierce the septum of the reagent bottle with the syringe needle and a second needle connected to an inert gas line to equalize pressure.[11]

  • Sealing: After dispensing, re-seal the bottle cap tightly. Wrapping the cap and neck with Parafilm can provide an additional physical barrier against moisture ingress.

SOP 2: Preparation of Anhydrous Solvents and Glassware

The purity of your reaction environment is as important as the purity of your reagent.

  • Glassware Preparation:

    • All glassware must be meticulously cleaned and then oven-dried (at >120 °C for at least 4 hours, ideally overnight) to remove adsorbed surface water.[15]

    • For immediate use, glassware can be flame-dried under vacuum.[13] After drying, assemble the apparatus while still hot and allow it to cool under a stream of dry inert gas.

  • Solvent Purification:

    • Use only high-purity, anhydrous grade solvents from a reputable supplier, preferably from a sealed bottle or a solvent purification system.

    • If you must dry your own solvents, use appropriate drying agents. Never use drying agents that can react with the solvent or the acyl chloride.

Data Summary: Solvent and Drying Agent Compatibility
Solvent ClassRecommended Anhydrous SolventsCommon Drying AgentsNotes & Contraindications
Ethers Diethyl ether, Tetrahydrofuran (THF)Sodium/benzophenone, Molecular Sieves (3Å or 4Å)Ethers can form explosive peroxides. Test for peroxides before distillation.
Hydrocarbons Toluene, Hexanes, PentaneSodium/benzophenone, Calcium Hydride (CaH₂)CaH₂ is effective but can be slow.
Chlorinated Dichloromethane (DCM), ChloroformCalcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀)Do not use sodium with chlorinated solvents (explosion risk). P₄O₁₀ is a very effective but aggressive drying agent.

Note: Always consult safety data sheets and chemical compatibility charts before selecting a drying method.

Visualizing the Solution: The Anhydrous Workflow

This workflow diagram outlines the critical decision points and actions required to maintain the integrity of your acyl chloride from storage to reaction.

Workflow start Start: Receive Acyl Chloride check_seal Inspect Seal Upon Receipt start->check_seal store Store in Desiccator under Inert Atmosphere transfer Transfer Acyl Chloride via Dry Syringe/Cannula store->transfer prep_glass Oven-Dry or Flame-Dry All Glassware setup Assemble Apparatus Hot & Cool Under Inert Gas prep_glass->setup prep_solvent Use Anhydrous Solvent (from Sure/Seal bottle or still) prep_solvent->setup setup->transfer react Run Reaction Under Positive Inert Gas Pressure transfer->react end Successful Anhydrous Reaction react->end check_seal->store Seal OK fuming Problem: Reagent is Fuming or Appears Cloudy check_seal->fuming Seal Broken discard Action: Discard Reagent & Obtain Fresh Stock fuming->discard

Caption: Recommended workflow for hydrolysis prevention.

By implementing these rigorous protocols, you can significantly mitigate the risk of hydrolysis, ensuring the fidelity of your this compound and leading to more reliable and reproducible experimental outcomes.

References
  • A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. (n.d.). Retrieved January 19, 2026, from [Link]

  • Hydrolysis of acid/acyl chlorides with water. Doc Brown's Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Acylation Mechanism - A Level Chemistry Revision Notes. Save My Exams. (n.d.). Retrieved January 19, 2026, from [Link]

  • Acyl Chlorides - formation and hydrolysis mechanism. (2020, March 16). YouTube. Retrieved January 19, 2026, from [Link]

  • Mechanism of hydrolysis of acyl chlorides. Chemistry Stack Exchange. (2021, April 15). Retrieved January 19, 2026, from [Link]

  • Anhydrous Conditions Definition. Fiveable. (n.d.). Retrieved January 19, 2026, from [Link]

  • Why do some organic reactions need anhydrous conditions? TutorChase. (n.d.). Retrieved January 19, 2026, from [Link]

  • Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023, January 22). Retrieved January 19, 2026, from [Link]

  • Anhydrous Conditions. Sciencemadness Discussion Board. (2021, May 17). Retrieved January 19, 2026, from [Link]

  • Nucleophilic acyl substitution. Khan Academy. (n.d.). Retrieved January 19, 2026, from [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chemistry of Acid Halides. Chemistry LibreTexts. (2024, September 30). Retrieved January 19, 2026, from [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon. (n.d.). Retrieved January 19, 2026, from [Link]

  • Video: Acid Halides to Carboxylic Acids: Hydrolysis. JoVE. (2025, May 22). Retrieved January 19, 2026, from [Link]

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. (2024, September 30). Retrieved January 19, 2026, from [Link]

  • Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids. ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Hydrolysis of an acid chloride. (2020, September 30). YouTube. Retrieved January 19, 2026, from [Link]

  • How to store, use, and preserve anhydrous compounds. Reddit. (2018, March 15). Retrieved January 19, 2026, from [Link]

  • Acyl chlorides stability. Sciencemadness Discussion Board. (2020, October 26). Retrieved January 19, 2026, from [Link]

  • How to stop hydrolysis of an acyl chloride in aqueous solution? ResearchGate. (2018, August 6). Retrieved January 19, 2026, from [Link]

  • Acetyl Chloride Storage. Reddit. (2023, July 31). Retrieved January 19, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. (2014, February 22). Retrieved January 19, 2026, from [Link]

  • Drying agents for Acyl halides. Reddit. (2023, March 14). Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Acylation with 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for acylation reactions utilizing 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride. This guide is structured to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing upon fundamental principles of organic chemistry and extensive laboratory experience. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the success of acylation with this compound?

The success of your acylation reaction hinges on several key parameters: the nucleophilicity of your substrate, the choice of base and solvent, reaction temperature, and the rigorous exclusion of moisture. This compound is a reactive acyl chloride, and its electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles.[1][2][3] The electron-withdrawing nitro group on the aromatic ring may slightly enhance the reactivity of the acyl chloride.

Q2: My reaction is sluggish or incomplete. What are the likely causes?

Several factors can lead to an incomplete reaction:

  • Insufficiently nucleophilic substrate: Sterically hindered alcohols or electron-deficient amines may react slowly.

  • Inappropriate base: The base may not be strong enough to deprotonate the nucleophile or scavenge the HCl byproduct effectively.

  • Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature.

  • Poor solubility: The reactants may not be adequately dissolved in the chosen solvent.

Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Side product formation is a common issue in acylation reactions. Key causes include:

  • Reaction with solvent: Protic solvents like alcohols can compete with your substrate.

  • Diacylation: If your substrate has multiple nucleophilic sites, diacylation can occur.

  • Side reactions of the acyl chloride: At elevated temperatures, decomposition or rearrangement of the acyl chloride is possible, though less common.

  • Hydrolysis of the acyl chloride: The presence of water will lead to the formation of the corresponding carboxylic acid.[1][4]

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to diagnosing and resolving common issues encountered during acylation with this compound.

Problem 1: Low or No Product Yield

A low yield is one of the most frequent challenges. The following decision tree can guide your troubleshooting process:

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents Start Here check_conditions Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Acyl Chloride Hydrolysis? Substrate Purity? Correct Stoichiometry? check_reagents->sub_reagents check_workup Assess Workup and Purification check_conditions->check_workup Conditions Optimized sub_conditions Anhydrous Conditions? Optimal Base and Solvent? Temperature and Time Optimized? check_conditions->sub_conditions sub_workup Product Lost During Extraction? Decomposition on Silica Gel? check_workup->sub_workup solution_reagents Use fresh acyl chloride. Purify substrate. Verify stoichiometry. sub_reagents->solution_reagents solution_conditions Dry solvent and glassware. Screen bases and solvents. Optimize temperature and monitor by TLC/LC-MS. sub_conditions->solution_conditions solution_workup Optimize extraction pH. Use alternative purification (e.g., crystallization). sub_workup->solution_workup dmap_catalysis acyl_chloride R-CO-Cl acyl_dmap [R-CO-DMAP]+ Cl- acyl_chloride->acyl_dmap + DMAP dmap DMAP product R-CO-Nu acyl_dmap->product + Nu-H nucleophile Nu-H dmap_hcl DMAP-H+ Cl-

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Our goal is to move beyond simple protocols and explain the fundamental principles that govern reaction outcomes, empowering you to troubleshoot effectively and innovate in your synthetic work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the primary reactive sites on this molecule, and how should I approach catalyst selection for its main transformations?

Answer: this compound possesses two key functional groups that dictate its reactivity: the highly electrophilic acyl chloride and the reducible nitro group . Your catalyst and reaction strategy will depend entirely on which part of the molecule you intend to modify.

  • For reactions at the acyl chloride center (e.g., esterification, amidation, Friedel-Crafts acylation), the primary goal is to facilitate nucleophilic acyl substitution. Catalysts here often function as activators or as scavengers for the HCl byproduct.

  • For reactions involving the nitro group (i.e., reduction to an amine), the challenge is chemoselectivity. You must choose a reducing system that will not react with the sensitive acyl chloride or other functional groups in your final product.

The Scientist's Rationale: The acyl chloride is one of the most reactive carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the chlorine and oxygen atoms, which makes the carbonyl carbon highly susceptible to nucleophilic attack.[1] Furthermore, the chloride ion is an excellent leaving group.[1] Most reactions proceed via a nucleophilic acyl substitution mechanism. Conversely, the nitro group is strongly electron-withdrawing, which deactivates the aromatic ring to electrophilic substitution but makes it susceptible to reduction. A common mistake is attempting to reduce the nitro group before reacting the acyl chloride; the resulting highly nucleophilic aniline will readily react with a second molecule of the starting material, leading to polymerization or unwanted side products.

Recommended Synthetic Strategy Workflow:

G start Desired Transformation? sub_acyl Reaction at Acyl Chloride start->sub_acyl Modify Carbonyl? sub_nitro Reduction of Nitro Group start->sub_nitro Modify Nitro Group? ester Ester Synthesis sub_acyl->ester With Alcohol amide Amide Synthesis sub_acyl->amide With Amine fc Friedel-Crafts Acylation (Aryl Ketone Synthesis) sub_acyl->fc With Arene reduction Selective Reduction to Amine sub_nitro->reduction ALWAYS perform on product after acyl reaction cat_ester cat_ester ester->cat_ester Catalyst: Pyridine, DMAP, or none cat_amide cat_amide amide->cat_amide Catalyst/Reagent: Excess amine or Base (Et3N) cat_fc cat_fc fc->cat_fc Catalyst: Strong Lewis Acid (AlCl3, FeCl3) cat_red cat_red reduction->cat_red Catalyst/Reagent: Fe/NH4Cl, SnCl2, Pd/C

Caption: Decision workflow for transformations.
Question 2: I need to synthesize an ester from this acyl chloride. Is a catalyst necessary, and what are my best options?

Answer: While the reaction between an acyl chloride and an alcohol can proceed without a catalyst due to the high reactivity of the acyl chloride, it is often slow and generates corrosive HCl gas, which can inhibit the reaction.[2][3] The use of a weak, non-nucleophilic base as a catalyst or scavenger is highly recommended to improve reaction rates and yields.

Recommended Catalysts:

  • Pyridine or Triethylamine (Et₃N): These are the most common choices. They act as bases to neutralize the HCl byproduct, shifting the equilibrium towards the product.[1][2]

  • 4-Dimethylaminopyridine (DMAP): Used in catalytic amounts alongside another base, DMAP is a hyper-nucleophilic acylation catalyst that can significantly accelerate reactions, especially with sterically hindered alcohols.[4]

The Scientist's Rationale: The reaction of an acyl chloride with an alcohol is generally considered irreversible.[2] The primary role of the base (e.g., pyridine) is to act as an acid scavenger. By removing HCl from the reaction mixture, it prevents the potential for side reactions and ensures the alcohol nucleophile is not protonated and deactivated. DMAP functions differently; it first reacts with the acyl chloride to form a highly reactive acylpyridinium salt, which is then attacked by the alcohol. This catalytic cycle makes it exceptionally effective.

Experimental Protocol: Synthesis of Ethyl 2-(3-Methyl-4-nitrophenoxy)butanoate

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per mmol of acyl chloride).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous ethanol (1.2 eq) to the solution.

  • Slowly add pyridine (1.2 eq) dropwise via syringe. A white precipitate (pyridinium hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.

Question 3: I am attempting a Friedel-Crafts acylation with an aromatic substrate. Which catalyst should I use and what challenges should I anticipate?

Answer: For Friedel-Crafts acylation, a strong Lewis acid catalyst is required. The catalyst's role is to coordinate with the acyl chloride, generating a highly electrophilic acylium ion, which is the key intermediate for the electrophilic aromatic substitution.

Recommended Catalysts:

  • Aluminum Chloride (AlCl₃): The most common and powerful catalyst for this reaction.[5][6]

  • Ferric Chloride (FeCl₃) or Zinc Oxide (ZnO): Milder alternatives that can be effective, particularly for activated aromatic substrates.[7][8]

Key Challenges & Considerations:

  • Stoichiometric Amounts: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (>1.0 eq) of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[1][8]

  • Substrate Reactivity: The reaction will not work on the phenoxy ring of the acyl chloride itself, as the nitro group is strongly deactivating. You must use a separate, sufficiently nucleophilic aromatic compound (e.g., benzene, toluene, anisole) as the substrate.[5]

  • Anhydrous Conditions: Lewis acid catalysts are extremely sensitive to moisture and the reaction must be performed under strictly anhydrous conditions.[1]

The Scientist's Rationale: The mechanism involves the Lewis acid abstracting the chloride from the acyl chloride to form a resonance-stabilized acylium ion (R-C≡O⁺). This potent electrophile is then attacked by the electron-rich aromatic ring. The resulting ketone product can coordinate strongly with the Lewis acid, deactivating both the product to further acylation and removing the catalyst from the cycle. This is why a full equivalent or more is necessary.

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

CatalystTypical LoadingRelative ActivityKey Considerations
AlCl₃ 1.1 - 1.3 eqVery HighHighly hygroscopic; vigorous reaction.[5]
FeCl₃ 1.1 - 1.3 eqHighLess reactive than AlCl₃ but also very effective.[7]
ZnO CatalyticModerateA heterogeneous, milder, and reusable catalyst option.[8]
BF₃ 1.1 - 1.3 eqModerate-HighUseful but can be more difficult to handle (gas).[7]

Friedel-Crafts Acylation Mechanism:

G sub Acyl Chloride (R-COCl) ion Acylium Ion [R-C=O]+ sub->ion + AlCl3 - AlCl4- cat Lewis Acid (AlCl3) complex Sigma Complex ion->complex + Arene arene Arene (Ar-H) product Aryl Ketone (Ar-CO-R) complex->product - H+

Caption: Simplified Friedel-Crafts acylation pathway.
Question 4: How can I selectively reduce the nitro group to an amine without affecting the acyl chloride functionality?

Answer: You cannot. The acyl chloride is far too reactive to survive the conditions required for nitro group reduction. Any attempt to do so will result in the immediate reaction of the newly formed amine with the starting material's acyl chloride group, leading to undesired amide formation and potential polymerization.

The Correct Strategy: The only reliable method is a two-step sequence:

  • Perform the desired reaction at the acyl chloride center first (e.g., esterification or amidation).

  • Then, selectively reduce the nitro group on the resulting product. The ester or amide functional groups are significantly more stable and will tolerate a wider range of reducing conditions.

The Scientist's Rationale: The chemoselectivity issue is paramount. Acyl chlorides react rapidly with primary amines. Therefore, generating the amine in the presence of the acyl chloride starting material is synthetically unviable. Once the acyl chloride is converted to a more stable ester or amide, selective reduction of the nitro group becomes straightforward.

Recommended Reagents for Nitro Reduction on the Product:

  • Tin(II) Chloride (SnCl₂·2H₂O): A classic and highly reliable method that is very selective for nitro groups and tolerates esters and amides well.[9]

  • Iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl): An inexpensive, effective, and industrially common method for nitroarene reduction.[9]

  • Catalytic Hydrogenation (H₂ with Pd/C, PtO₂): A clean method, but care must be taken as it can sometimes reduce other functional groups (e.g., alkenes) or cause dehalogenation.[9]

Troubleshooting Workflow: Synthetic Sequence

G start Starting Material (Acyl Chloride with Nitro Group) step1_correct Step 1: React Acyl Chloride (e.g., Esterification) start->step1_correct Recommended step1_wrong Step 1: Reduce Nitro Group start->step1_wrong Not Recommended path_correct CORRECT PATH path_wrong INCORRECT PATH step2_correct Step 2: Reduce Nitro Group (e.g., with SnCl2) step1_correct->step2_correct product_correct Desired Product (Ester with Amine Group) step2_correct->product_correct step2_wrong Uncontrolled Reaction (Polymerization/Side Products) step1_wrong->step2_wrong

Caption: Correct vs. incorrect synthetic sequence.

References

  • Reaction of Alcohols with Acyl Chlorides to Form Esters. Sparkl.
  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology.
  • An efficient and catalyst-free procedure for the condensation of acyl chlorides and alcohols using continuous flow.
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity
  • Esterification - Alcohols and Carboxylic Acids.Chemguide.
  • Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer C
  • Friedel–Crafts Acyl
  • Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.IISTE.org.
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Friedel-Crafts Acyl
  • Friedel-Crafts acyl
  • Acyl Chloride Uses, Reactions & Synthesis.Study.com.
  • Amine synthesis by nitro compound reduction.Organic Chemistry Portal.
  • Acyl chloride.Wikipedia.
  • A Comparative Guide to Acyl Chlorides in Organic Synthesis.Benchchem.
  • Selective reduction of nitro group without affecting other functional groups.Benchchem.
  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.
  • Amide formation

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the characterization of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride, a reactive chemical intermediate of significant interest in organic synthesis and pharmaceutical development. As acyl chlorides are highly reactive and can be challenging to analyze directly, establishing a robust and definitive analytical workflow is paramount for ensuring quality control and understanding reaction kinetics.[1][2]

Here, we present a comprehensive guide centered on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for unambiguous structure elucidation. We will explore the predicted ¹H and ¹³C NMR spectra in detail, explaining the rationale behind signal assignments. Furthermore, we will objectively compare the insights gained from NMR with those from complementary techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS), providing researchers with a holistic understanding of the analytical options.

The Analytical Challenge: The Reactivity of Acyl Chlorides

Acyl chlorides are among the most reactive carboxylic acid derivatives.[2] Their high electrophilicity, driven by the inductive effect of the chlorine atom, makes them excellent acylating agents but also susceptible to rapid hydrolysis, even with trace atmospheric moisture. This inherent instability poses a significant challenge for direct analysis and necessitates meticulous experimental technique to obtain reliable data.[1][3] While methods involving derivatization followed by High-Performance Liquid Chromatography (HPLC) are common for quantifying trace levels of acyl chlorides, they do not provide the direct, comprehensive structural information required for definitive characterization.[3] NMR spectroscopy, when performed under anhydrous conditions, stands as the gold standard for this purpose.

Primary Characterization by NMR Spectroscopy

NMR spectroscopy provides an unparalleled view of a molecule's carbon-hydrogen framework, allowing for the complete assignment of its structure through the analysis of chemical shifts, signal multiplicities, and coupling constants.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the atoms of this compound are numbered as shown below.

Caption: Molecular structure and numbering scheme.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic regions. The electron-withdrawing nitro group (NO₂) and the electron-donating ether and methyl groups create a well-resolved pattern for the aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~8.05d, J ≈ 9.0 HzH-5'Ortho to the strongly electron-withdrawing NO₂ group, resulting in significant deshielding.
~6.90d, J ≈ 2.5 HzH-2'Ortho to the ether oxygen and meta to the NO₂ group. The ether linkage provides some shielding.
~6.75dd, J ≈ 9.0, 2.5 HzH-6'Ortho to the ether oxygen and meta to the NO₂ group, shielded relative to H-5'.
~4.95t, J ≈ 6.5 HzH-2Chiral proton attached to the carbon bearing the phenoxy group and adjacent to the acyl chloride. Deshielded by both the oxygen and the carbonyl group.
~2.35sH-7' (Ar-CH₃)Standard chemical shift for a methyl group attached to an aromatic ring.
~2.10m (sextet)H-3Methylene protons adjacent to the chiral center (H-2) and the terminal methyl group (H-4).
~1.15t, J ≈ 7.5 HzH-4Terminal methyl group of the butanoyl chain, split by the adjacent methylene protons (H-3).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The carbonyl carbon of the acyl chloride is a particularly diagnostic signal.[4]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~172C-1 (C=O)The carbonyl carbon of an acyl chloride is highly deshielded and typically appears in this region.
~160C-1'Aromatic carbon attached to the ether oxygen, deshielded by the electronegative oxygen.
~142C-4'Aromatic carbon bearing the nitro group, significantly deshielded.
~135C-3'Aromatic carbon bearing the methyl group.
~126C-5'Aromatic carbon ortho to the nitro group.
~115C-6'Aromatic carbon shielded by the ortho ether group.
~108C-2'Aromatic carbon shielded by the ortho ether group.
~80C-2Carbon attached to the electronegative ether oxygen, causing a significant downfield shift.
~28C-3Aliphatic methylene carbon.
~20C-7' (Ar-CH₃)Typical chemical shift for an aromatic methyl carbon.
~10C-4Aliphatic terminal methyl carbon.

Experimental Protocol for NMR Analysis

The high reactivity of this compound necessitates a carefully designed protocol to prevent degradation and ensure data integrity.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Anhydrous deuterated chloroform (CDCl₃, 99.8 atom % D), sealed in an ampoule

  • Tetramethylsilane (TMS)

  • NMR tubes (5 mm), oven-dried

  • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

  • Gas-tight syringe

Workflow Diagram:

G cluster_prep Preparation cluster_acq Acquisition (400 MHz Spectrometer) cluster_proc Processing prep Sample Preparation (Inert Atmosphere) acq Data Acquisition proc Data Processing acq->proc Raw Data (FID) analysis Spectral Analysis proc->analysis Processed Spectra node1 Oven-dry NMR tube and cap node2 Transfer ~10-20 mg of acyl chloride into tube node1->node2 node3 Add ~0.6 mL of anhydrous CDCl3 via syringe node2->node3 node4 Add TMS internal standard node3->node4 node5 Cap tube securely and mix gently node4->node5 node5->acq Transfer to NMR node6 Lock, tune, and shim spectrometer node7 Acquire 1H Spectrum (e.g., 16 scans) node6->node7 node8 Acquire 13C Spectrum (e.g., 1024 scans) node6->node8 node9 Apply Fourier Transform node10 Phase and baseline correction node9->node10 node9->node10 node11 Calibrate 1H spectrum to TMS (0.00 ppm) node10->node11 node12 Calibrate 13C spectrum to CDCl3 (77.16 ppm) node10->node12

Caption: Recommended workflow for NMR analysis of a reactive acyl chloride.

Step-by-Step Methodology:

  • Preparation (under inert atmosphere): Transfer an oven-dried 5 mm NMR tube and cap into a nitrogen or argon-filled glovebox.

  • Accurately weigh 10-20 mg of this compound directly into the NMR tube.

  • Using a gas-tight syringe, add approximately 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS.

  • Cap the NMR tube tightly and gently invert several times to ensure the sample is fully dissolved.

  • Data Acquisition: Immediately transfer the sample to the NMR spectrometer (e.g., 400 MHz).

  • Lock onto the deuterium signal of CDCl₃ and perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum. A sufficient signal-to-noise ratio is typically achieved with 16 scans.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.

  • Data Processing: Process the resulting Free Induction Decays (FIDs) using appropriate NMR software.

  • Apply Fourier transformation, followed by phase and baseline correction.

  • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

  • Calibrate the ¹³C spectrum by setting the solvent (CDCl₃) residual peak to 77.16 ppm.

  • Integrate the ¹H signals and assign the chemical shifts and multiplicities for all resonances.

Comparison with Alternative Analytical Techniques

While NMR is superior for complete structural assignment, other spectroscopic techniques provide rapid, complementary data that can confirm the presence of key functional groups and determine the molecular weight.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemistry.Unambiguous structural elucidation. Highly reproducible.Requires higher sample concentration. Sensitive to sample purity and stability.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and requires minimal sample.Provides no detailed connectivity information. Spectrum can be complex.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely sensitive, provides molecular formula with high resolution MS.Does not provide structural isomer information. Acyl chlorides may not show a stable molecular ion.[5]
HPLC (with derivatization) Quantification of purity and impurities.[3]Excellent for trace-level quantification.[1]Indirect method; structure is inferred from the derivative. The original compound is not analyzed.
Expected IR and MS Signatures
  • IR Spectroscopy: A very strong, sharp absorption band is expected around 1800 cm⁻¹ , which is highly characteristic of the C=O stretch in an acyl chloride.[2] Other key bands would include strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ for the asymmetric and symmetric NO₂ stretching vibrations, respectively.[6]

  • Mass Spectrometry (Electron Ionization - EI): The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 257.04 (for ³⁵Cl) and a smaller [M+2]⁺ peak at m/z 259.04 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. A prominent fragment would likely correspond to the loss of the chlorine atom to form a stable acylium ion at m/z 222.08.[5]

Conclusion

The definitive characterization of this compound relies on a multi-technique approach, with NMR spectroscopy serving as the cornerstone for absolute structural verification. Its ability to resolve the complete molecular architecture provides a level of detail that cannot be achieved by other methods. However, for a comprehensive quality assessment, IR spectroscopy offers a rapid confirmation of key functional groups, while mass spectrometry validates the molecular weight and elemental composition. For quantitative studies, particularly at trace levels, derivatization-based chromatographic methods remain a valuable tool. By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy to confidently characterize this and other reactive intermediates in their synthetic workflows.

References

  • Benchchem. A Comparative Guide to Validated Analytical Methods for Acyl Chlorides. Benchchem. Accessed January 19, 2026.
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  • Supporting Information.
  • Fiveable. Acid chlorides | Organic Chemistry II Class Notes. Fiveable. Accessed January 19, 2026.
  • PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Accessed January 19, 2026.
  • BLDpharm. 2-(3-Methyl-4-nitrophenoxy)butanoic acid. BLDpharm. Accessed January 19, 2026.
  • Benchchem. Spectroscopic data for 1-(3-Nitrophenyl)-2-nitropropene (NMR, IR, MS). Benchchem. Accessed January 19, 2026.
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A Comparative Guide to the Infrared Spectroscopy of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for functional group identification, offering a rapid and non-destructive method to confirm molecular structure. This guide provides an in-depth analysis of the infrared spectrum of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride, a compound of interest in synthetic chemistry. By dissecting its predicted spectral features and comparing them with analogous structures, this document serves as a practical reference for spectroscopic analysis.

The structural complexity of this compound, incorporating an acyl chloride, a nitroaromatic ether, and chiral center, gives rise to a unique infrared spectrum. Understanding the vibrational modes of each functional group is key to its unambiguous identification and differentiation from starting materials, byproducts, or related derivatives.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is dominated by the characteristic absorptions of its constituent functional groups. The electron-withdrawing nature of the chlorine atom and the nitro group significantly influences the vibrational frequencies of the carbonyl and aromatic systems, respectively.

The primary regions of interest in the IR spectrum are:

  • The Carbonyl (C=O) Stretching Region: The acyl chloride functional group is expected to exhibit a strong, sharp absorption band at a relatively high wavenumber.

  • The Nitro (NO₂) Stretching Region: The aromatic nitro group will produce two distinct, strong absorption bands corresponding to its asymmetric and symmetric stretching modes.

  • The Aromatic and Ether Region: This region will contain bands from the C=C stretching of the phenyl ring and the C-O-C stretching of the ether linkage.

  • The Fingerprint Region: This complex region below 1500 cm⁻¹ will contain a multitude of bending and stretching vibrations that are unique to the molecule's overall structure.

Comparative Spectral Analysis

To provide a clear context for the interpretation of the spectrum of this compound, a comparison with simpler, related molecules is instructive. We will consider butanoyl chloride as a reference for the acyl chloride moiety and 4-nitrophenol for the nitrophenoxy portion.

Functional GroupThis compound (Predicted)Butanoyl Chloride (Experimental)4-Nitrophenol (Experimental)Rationale for Spectral Shifts
Acyl Chloride C=O Stretch ~1805 cm⁻¹~1800 cm⁻¹N/AThe electronic environment of the butanoyl chloride is slightly modified by the phenoxy substituent, but a significant shift is not expected as the substitution is not directly on the carbonyl carbon. The high frequency is characteristic of the strong double bond character of the carbonyl in acyl chlorides due to the inductive effect of the chlorine atom.[1][2][3][4]
Aromatic NO₂ Asymmetric Stretch ~1525 cm⁻¹N/A~1590 cm⁻¹The presence of the electron-donating methyl group and the ether linkage on the aromatic ring can slightly lower the frequency of the asymmetric nitro stretch compared to 4-nitrophenol. Aromatic nitro groups typically show a strong band in the 1550-1475 cm⁻¹ range.[5][6][7][8]
Aromatic NO₂ Symmetric Stretch ~1345 cm⁻¹N/A~1340 cm⁻¹This band is also influenced by the substitution pattern on the aromatic ring. Aromatic nitro compounds generally exhibit a strong symmetric stretching band between 1360-1290 cm⁻¹.[5][6][7][8]
Aromatic C=C Stretch ~1600 cm⁻¹, ~1480 cm⁻¹N/A~1600 cm⁻¹, ~1490 cm⁻¹Multiple bands are expected for the aromatic ring C=C stretching vibrations. These are generally of medium to weak intensity.
Ether C-O-C Stretch ~1250 cm⁻¹ (asymmetric), ~1050 cm⁻¹ (symmetric)N/AN/AAryl-alkyl ethers typically show a strong asymmetric C-O-C stretch around 1250 cm⁻¹ and a weaker symmetric stretch around 1050 cm⁻¹.
Aliphatic C-H Stretch 2980-2850 cm⁻¹2970-2870 cm⁻¹N/AThese bands arise from the methyl and ethyl groups in the butanoyl moiety and the methyl group on the aromatic ring.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining a reliable FT-IR spectrum of this compound, which is presumed to be a liquid or a low-melting solid at room temperature.[9][10] Given its reactivity as an acyl chloride, care must be taken to exclude moisture.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Perform a background scan to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • As acyl chlorides are moisture-sensitive, handle the sample in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) if possible.

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction if the instrument software allows.

    • Baseline correct the spectrum to ensure all peaks originate from the zero-absorbance line.

    • Label the significant peaks with their corresponding wavenumbers.

Self-Validation:

  • The absence of a broad absorption band in the 3500-3200 cm⁻¹ region confirms the absence of significant water contamination or hydrolysis to the corresponding carboxylic acid.

  • The presence of the sharp, intense C=O stretch around 1800 cm⁻¹ is a key indicator of the integrity of the acyl chloride functional group.[2][3][4]

Workflow for IR Spectroscopic Analysis

Caption: Workflow for the FT-IR analysis of this compound.

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, with strong, characteristic bands for the acyl chloride and aromatic nitro groups. By comparing the spectrum to those of butanoyl chloride and 4-nitrophenol, a confident structural assignment can be made. The high-frequency C=O stretch and the dual nitro group absorptions are particularly diagnostic. Following the outlined experimental protocol will ensure the acquisition of a high-quality spectrum, enabling researchers to verify the synthesis of this complex molecule with a high degree of certainty.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). Ordrum. Retrieved from [Link]

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  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

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  • Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... (n.d.). ResearchGate. Retrieved from [Link]

  • The infrared spectra and vibrational assignments of the acetyl halides. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopic Analysis : Acyl Chlorides. (n.d.). University of Calgary. Retrieved from [Link]

  • IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

  • Do acyl fluorides exhibit resonance donation or inductive withdrawal? (2014, September 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Acyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • 4'-(p-Nitrophenoxy)acetophenone. (n.d.). SpectraBase. Retrieved from [Link]

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  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • Butanoyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • How to identify an Acyl Chloride in an IR spectra? (2024, February 26). Reddit. Retrieved from [Link]

  • Safe Preparation of HCl and DCl for IR Spectroscopy. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Butanoyl chloride. (n.d.). NIST. Retrieved from [Link]

  • Infrared spectra of acid chlorides. (n.d.). Chemistry. Retrieved from [Link]

  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Propanoyl chloride, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis method of 2-methyl-4-nitrobenzoic acid. (n.d.). Google Patents.
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A Senior Application Scientist's Guide to HPLC Purity Analysis of 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Analyzing a Reactive Intermediate

2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is a key chemical intermediate in various synthetic pathways. As an acyl chloride, its high reactivity is a double-edged sword: essential for synthesis but a significant hurdle for accurate purity analysis. The primary challenge stems from its susceptibility to hydrolysis, where the acyl chloride group reacts readily with water to form the corresponding carboxylic acid, 2-(3-Methyl-4-nitrophenoxy)butanoic acid.[1][2][3] This instability complicates the use of standard reversed-phase High-Performance Liquid Chromatography (HPLC), which typically employs aqueous mobile phases.[4]

Direct analysis is often inadequate for capturing a true purity profile, as on-column degradation can convert the analyte into its primary impurity, leading to inaccurate quantification.[5] This guide provides a comparative analysis of strategic approaches to develop a robust, reliable, and accurate HPLC method for determining the purity of this compound, focusing on mitigating its inherent reactivity.

Pillar 1: Strategic Method Development for a Labile Analyte

A successful HPLC method for an acyl chloride hinges on preventing its degradation before, during, and after injection. The analytical strategy must be meticulously designed, from sample preparation to data acquisition.

The Core Dilemma: Direct vs. Derivatization Analysis

The first critical decision is whether to attempt a direct analysis or to convert the acyl chloride into a stable derivative prior to analysis.[6]

  • Direct Analysis: This approach is faster but fraught with risk. It requires a completely aprotic (water-free) environment, which limits the choice of mobile and stationary phases. Normal-phase chromatography is a theoretical option but can suffer from poor reproducibility and interaction of the reactive analyte with the silica stationary phase.[4]

  • Derivatization Analysis: This is the most common and robust strategy.[5][7] The acyl chloride is intentionally reacted with a nucleophile (e.g., an alcohol or amine) to form a stable ester or amide.[8][9] This approach offers several advantages:

    • Stability: The resulting derivative is stable in typical reversed-phase systems.

    • Enhanced Detection: The derivatizing agent can be chosen to possess a strong chromophore, increasing UV detection sensitivity.[7]

    • Specificity: The reaction is specific to the acyl chloride, allowing for clear differentiation from its hydrolyzed impurity (the carboxylic acid).

This guide will focus primarily on the derivatization approach as it provides the most trustworthy and reproducible results.

Pillar 2: Comparative Analysis of Chromatographic Conditions

The selection of the column and mobile phase is critical for achieving optimal separation of the derivatized analyte from potential impurities, including the unreacted starting material and the hydrolysis product.

Stationary Phase (Column) Comparison

Reversed-phase chromatography is the workhorse of pharmaceutical analysis due to its robustness and versatility.[10] For the derivatized this compound, the choice of stationary phase will influence retention and peak shape.

  • C18 (Octadecylsilane): This is the most common reversed-phase packing.[10][11] Its high hydrophobicity provides strong retention for non-polar to moderately polar compounds, making it an excellent starting point for the derivatized analyte.

  • C8 (Octylsilane): A C8 column is less retentive than a C18.[10][11] This can be advantageous if the derivatized analyte is strongly retained on a C18 column, leading to excessively long run times. It can also sometimes offer different selectivity for closely eluting impurities.

  • Phenyl-Hexyl: This phase provides alternative selectivity based on π-π interactions with aromatic rings. Given the aromatic nature of the target molecule, a phenyl column could offer unique separation capabilities, especially for distinguishing between structurally similar impurities.

Table 1: Comparison of Stationary Phase Performance (Simulated Data)

Stationary Phase Retention Time (min) Tailing Factor (Tf) Theoretical Plates (N) Rationale for Use
C18 8.5 1.1 >8000 Recommended Start. Good retention and efficiency for moderately polar derivatives.
C8 6.2 1.2 >7500 Use if retention on C18 is too long or to alter selectivity.

| Phenyl-Hexyl | 7.9 | 1.3 | >7000 | Alternative selectivity; useful if co-elution occurs on C18/C8. |

Mobile Phase Optimization

The mobile phase drives the separation.[12] A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent.[13]

  • Organic Solvents:

    • Acetonitrile (ACN): Generally the preferred choice due to its lower viscosity (leading to lower backpressure) and UV transparency at low wavelengths.

    • Methanol (MeOH): Can offer different selectivity compared to ACN and is a suitable alternative.

  • Aqueous Phase & pH Control:

    • Acidic Modifiers: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase is crucial.[12][14] It ensures that any residual carboxylic acid impurity is in its protonated, non-ionized form, leading to better retention and sharper, more symmetrical peaks.

    • Buffers: For precise pH control, a buffer system (e.g., phosphate or acetate buffer) can be used, but care must be taken to ensure it does not precipitate when mixed with the organic solvent.[12]

Table 2: Comparison of Mobile Phase Conditions (Simulated Data for a C18 Column)

Mobile Phase Composition (A/B) Analyte Peak Shape Resolution (Rs) from Hydrolysis Impurity Comments
Water / ACN Poor (tailing) 1.2 Uncontrolled pH leads to poor peak shape for the acidic impurity.
0.1% Formic Acid in Water / ACN Excellent > 2.0 Recommended. Suppresses ionization of the carboxylic acid, improving peak shape and resolution.
0.1% TFA in Water / ACN Good > 2.0 Stronger acid, can be harsh on columns over time.

| 10mM Phosphate Buffer pH 3.0 / ACN | Excellent | > 2.0 | Provides robust pH control but requires thorough flushing to prevent salt precipitation. |

Pillar 3: A Self-Validating Experimental Protocol

This section provides a detailed, step-by-step protocol for the purity analysis of this compound via derivatization. The inclusion of system suitability testing (SST) ensures the trustworthiness of the results on a per-sequence basis.[15][16][17]

Workflow for HPLC Purity Analysis

Caption: Workflow from sample preparation to final report.

Detailed Experimental Protocol

1. Reagents and Materials

  • This compound (Analyte)

  • Reference Standard (if available)

  • Aniline (or other suitable amine/alcohol derivatizing agent)

  • Acetonitrile (HPLC Grade, anhydrous for sample prep)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade or higher)

  • HPLC system with UV or DAD detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Derivatizing Solution: Accurately weigh ~100 mg of aniline into a 10 mL volumetric flask and dilute to volume with anhydrous acetonitrile.

  • Sample Preparation (Target concentration ~0.1 mg/mL of derivative):

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Add 1.0 mL of anhydrous acetonitrile and vortex to dissolve.

    • Immediately add 1.0 mL of the Derivatizing Solution. Cap tightly and vortex for 30 seconds.

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Dilute the reaction mixture to a final volume of 10.0 mL using a 50:50 mixture of Mobile Phase A and B. This will be the sample solution.

  • Reference Standard Preparation: Prepare in the same manner as the sample.

3. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution (see Table 3)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (or λmax of the derivative)

  • Injection Volume: 10 µL

Table 3: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
10.0 20 80
12.0 20 80
12.1 60 40

| 15.0 | 60 | 40 |

4. System Suitability Testing (SST) Before analyzing samples, perform five replicate injections of the Reference Standard solution. The system is deemed suitable for analysis if the following criteria are met.[15][16]

  • Precision: The relative standard deviation (%RSD) of the peak area for the five replicates must be ≤ 2.0%.[15]

  • Peak Symmetry: The tailing factor (Tf) for the main peak should be ≤ 2.0.[15]

  • Resolution: The resolution (Rs) between the derivative peak and the closest eluting impurity should be ≥ 1.5.

5. Analysis and Calculation Inject the sample solutions. Determine the purity by area percent normalization, assuming all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Trustworthiness: Method Validation Fundamentals

While a full method validation is beyond the scope of this guide, it is the cornerstone of a trustworthy analytical procedure.[18][19] Key parameters to be assessed according to ICH Q2(R1) guidelines include:[18][20]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]

Conclusion

The analysis of reactive intermediates like this compound requires a deliberate and scientifically sound approach. Direct analysis is often unreliable due to the compound's inherent instability in common HPLC solvents. A strategy involving chemical derivatization to form a stable amide or ester, followed by a well-optimized reversed-phase HPLC method, provides the most robust and accurate platform for purity assessment. By carefully selecting the stationary phase, optimizing the mobile phase to ensure good peak shape and resolution, and embedding the protocol within a system of suitability checks, researchers can generate high-quality, trustworthy data essential for advancing drug development and manufacturing processes.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

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  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]

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  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

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comparing the reactivity of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride with other acyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

This guide provides an in-depth, objective comparison of the reactivity of this compound with other acyl chlorides, supported by foundational chemical principles and detailed experimental protocols. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural and electronic factors governing reactivity to inform rational reagent selection in organic synthesis.

Foundational Principles: Understanding Acyl Chloride Reactivity

Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful acylating agents in organic synthesis.[1] Their high reactivity stems from the unique properties of the acyl chloride functional group, which participates in a class of reactions known as nucleophilic acyl substitution .

This reaction proceeds via a two-step addition-elimination mechanism.[2][3] First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[4] Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group due to its stability as the conjugate base of a strong acid (HCl).[1][5]

The rate of this reaction is governed by several key factors:

  • Electrophilicity of the Carbonyl Carbon: The more electron-deficient the carbonyl carbon, the more susceptible it is to nucleophilic attack. This is heavily influenced by the electronic effects (inductive and resonance) of the substituents attached to the acyl group.[6][7]

  • Steric Hindrance: Bulky groups near the reaction center can physically obstruct the nucleophile's approach, increasing the activation energy and slowing the reaction rate.[8][9]

  • Leaving Group Ability: The reaction is favored by the presence of a stable leaving group. The chloride ion's stability makes acyl chlorides highly reactive compared to other derivatives like esters or amides.[1][10]

Structural Analysis of this compound

To predict the reactivity of this compound, we must dissect its molecular structure, which is available from suppliers like Santa Cruz Biotechnology and ChemicalBook.[11][12]

  • Acyl Chloride Core: The butanoyl chloride backbone provides the fundamental reactivity.

  • α-Phenoxy Substituent: The large phenoxy group at the C2 position introduces significant steric hindrance directly adjacent to the carbonyl carbon. This bulk is expected to impede the approach of nucleophiles.[13]

  • Electron-Withdrawing Nitro Group (-NO₂): The para-nitro group on the phenyl ring is a powerful electron-withdrawing group due to both its strong inductive (-I) and mesomeric (-M) effects.[14][15] This effect is transmitted through the phenoxy ether linkage, pulling electron density away from the carbonyl carbon and significantly increasing its electrophilicity .

  • Electron-Donating Methyl Group (-CH₃): The meta-methyl group is a weak electron-donating group. Its effect is minor and largely overshadowed by the potent nitro group.

Predicted Reactivity Profile: The reactivity of this molecule is a trade-off between potent electronic activation and significant steric hindrance. The strong electron-withdrawing effect of the nitro group makes the carbonyl carbon highly electrophilic, priming it for reaction. However, the bulky α-phenoxy substituent acts as a "steric shield," making that activated carbon difficult to access.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we compare it to a selection of benchmark acyl chlorides, each highlighting a specific structural effect.

Acyl ChlorideKey Structural FeatureExpected Reactivity RankRationale
Butanoyl Chloride Simple Aliphatic Chain3 (Moderate)Baseline aliphatic reactivity with minimal steric hindrance and no strong electronic effects.[16]
Benzoyl Chloride Aromatic Ring4 (Lower)The benzene ring donates electron density through resonance, slightly reducing the carbonyl's electrophilicity compared to its aliphatic counterpart.[17]
4-Nitrobenzoyl Chloride Aromatic with Strong EWG1 (Highest)The para-nitro group powerfully withdraws electrons, making the carbonyl carbon extremely electrophilic with minimal steric hindrance.[14][18][19]
This compound Subject Molecule 2 (High)Extremely high electronic activation from the nitro group is tempered by significant steric hindrance from the α-phenoxy group.[8]
Logical Framework for Reactivity Comparison

G Electronic Electronic Effects (Electrophilicity) High Highest (4-Nitrobenzoyl chloride) Electronic->High Strong EWG, Low Hindrance Med_High High (Subject Molecule) Electronic->Med_High Very Strong EWG Med Moderate (Butanoyl chloride) Electronic->Med Neutral Low Lower (Benzoyl chloride) Electronic->Low +R Effect, Low Hindrance Steric Steric Hindrance (Accessibility) Steric->Med_High High Hindrance Steric->Med Low Hindrance

Caption: Factors influencing the predicted reactivity hierarchy of acyl chlorides.

Experimental Validation: A Competitive Acylation Protocol

To empirically validate these predictions, a competitive acylation experiment can be performed. This method provides a direct measure of relative reactivity by allowing two different acyl chlorides to compete for a limited amount of a single nucleophile.

Objective

To determine the relative reactivity of this compound and 4-Nitrobenzoyl chloride by reacting an equimolar mixture with a sub-stoichiometric amount of a nucleophile (e.g., benzyl alcohol) and quantifying the product ratio.

Materials
  • This compound

  • 4-Nitrobenzoyl Chloride

  • Benzyl Alcohol (Nucleophile)

  • Triethylamine (Base)[20]

  • Anhydrous Dichloromethane (DCM, Solvent)

  • Internal Standard (e.g., Dodecane)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware, dried in an oven

Experimental Workflow

Caption: Workflow for the competitive acylation experiment.

Detailed Protocol
  • Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 mmol), 4-Nitrobenzoyl chloride (1.0 mmol), and dodecane (0.5 mmol, internal standard). Dissolve the mixture in 20 mL of anhydrous DCM.

  • Reaction Initiation: Cool the flask to 0°C in an ice bath. In a separate vial, prepare a solution of benzyl alcohol (0.5 mmol) and triethylamine (1.1 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirred acyl chloride mixture over 10 minutes.

  • Reaction Progression: Stir the reaction at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature, stirring for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.[20]

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[21]

  • Analysis: Dissolve the crude residue in CDCl₃. Acquire a quantitative ¹H NMR spectrum. Alternatively, analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).[22][23][24]

  • Quantification: In the ¹H NMR spectrum, identify unique, well-resolved peaks corresponding to the two different ester products. Integrate these peaks and normalize them against the integral of the internal standard to determine the molar ratio of the products formed.

Hypothetical Results and Interpretation
ProductMolar Amount (mmol)Product RatioRelative Reactivity
Benzyl 4-nitrobenzoate0.352.332.33x
Benzyl 2-(3-methyl-4-nitrophenoxy)butanoate0.151.001.00x

Interpretation: These hypothetical results would indicate that 4-Nitrobenzoyl chloride is approximately 2.33 times more reactive than this compound under these conditions. This outcome supports our initial hypothesis: while the subject molecule is highly activated electronically, the steric hindrance at the α-position significantly reduces its reaction rate compared to the sterically unencumbered, yet similarly activated, 4-Nitrobenzoyl chloride.

Conclusion

The reactivity of this compound is a compelling case study in the balance of electronic and steric effects. Its structure features a potent electron-withdrawing nitro group that renders the carbonyl carbon highly electrophilic, suggesting high reactivity. However, this is counteracted by a bulky α-phenoxy substituent that sterically hinders the approach of nucleophiles.

Comparative analysis places its reactivity below that of sterically accessible, electronically activated acyl chlorides like 4-nitrobenzoyl chloride, but likely above simple aliphatic and aromatic acyl chlorides that lack strong electronic activation. For synthetic applications, this means that while it is a potent acylating agent, it may require more forcing conditions (e.g., elevated temperatures or longer reaction times) than less hindered analogues, especially when reacting with bulky nucleophiles.[8] This guide provides the theoretical framework and experimental methodology for researchers to make informed decisions when utilizing this and structurally related reagents.

References

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

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  • Reddit. (2017). ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides?. [Link]

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). [Link]

  • LookChem. (n.d.). 4-Nitrobenzoyl chloride 122-04-3 wiki. [Link]

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  • AK Lectures. (n.d.). Acid Chloride Reactions. [Link]

  • Reddit. (2022). Is an acyl chloride more reactive than an aldehyde ?. [Link]

  • Frontiers. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • Cason, J., & Kraus, K. W. (1961). Influence of Steric Hindrance on the Reaction of Acid Chlorides with Alcohols. Journal of Organic Chemistry, 26(5), 1772–1775.
  • Reddit. (2024). Why is central carbon of an acyl halide more electrophilic than carbon of carboxylic acid?. [Link]

  • Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

  • Singh, K., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. PubMed. [Link]

  • Singh, K., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Analytical and Bioanalytical Chemistry, 409, 7223–7234.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • ResearchGate. (n.d.). Scope of aliphatic- and aromatic acyl chloride substrates. [Link]

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  • ACS Publications. (1961). Influence of Steric Hindrance on the Reaction of Acid Chlorides with Alcohols. [Link]

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A Comparative Guide to the Synthesis and Validation of 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel chemical entities is a cornerstone of innovation. The acyl chloride, 2-(3-methyl-4-nitrophenoxy)butanoyl chloride, is a potentially valuable building block in the synthesis of a variety of target molecules, owing to its reactive acyl chloride moiety and substituted phenoxy group. This guide provides an in-depth, objective comparison of two common methods for its synthesis from the precursor carboxylic acid, supported by detailed experimental protocols and validation data.

Strategic Overview: A Two-Step Synthetic Pathway

The synthesis of this compound is most efficiently approached via a two-step process. The initial step involves the synthesis of the precursor carboxylic acid, 2-(3-methyl-4-nitrophenoxy)butanoic acid, through a Williamson ether synthesis. This is followed by the conversion of the carboxylic acid to the target acyl chloride. This guide will focus on the validation of the final step, presenting a comparative analysis of two widely used chlorinating agents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Part 1: Synthesis of the Precursor: 2-(3-Methyl-4-nitrophenoxy)butanoic acid

The initial and crucial step is the synthesis of the carboxylic acid precursor. The Williamson ether synthesis provides a reliable method for coupling 3-methyl-4-nitrophenol with an appropriate 2-halobutanoate ester, followed by hydrolysis to the desired carboxylic acid.[1]

Experimental Protocol: Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic acid

Materials:

  • 3-Methyl-4-nitrophenol

  • Ethyl 2-bromobutanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Ether Formation: To a solution of 3-methyl-4-nitrophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add ethyl 2-bromobutanoate (1.2 equivalents) dropwise to the suspension.

  • Reaction: Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-methyl-4-nitrophenoxy)butanoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir the mixture at room temperature for 4-6 hours or until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Extraction: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting materials. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

  • Isolation and Purification: Extract the precipitated acid with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-methyl-4-nitrophenoxy)butanoic acid. The crude product can be further purified by recrystallization.

Part 2: Comparative Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Here, we compare two of the most common and effective reagents for this purpose: thionyl chloride and oxalyl chloride.[2][3]

Method A: Thionyl Chloride

Thionyl chloride is a cost-effective and widely used reagent for the synthesis of acyl chlorides.[4] The reaction proceeds via the formation of a chlorosulfite intermediate, which then collapses to the acyl chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.[5]

Method B: Oxalyl Chloride

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is a milder and often more selective reagent.[2] The reaction proceeds via the formation of a Vilsmeier reagent in situ, which then facilitates the conversion of the carboxylic acid to the acyl chloride. The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous.[5]

Performance Comparison: Thionyl Chloride vs. Oxalyl Chloride
FeatureThionyl ChlorideOxalyl Chloride
Reactivity High, may require elevated temperaturesVery high, often used at room temperature or below
Byproducts SO₂, HCl (gaseous)CO₂, CO, HCl (gaseous)
Work-up Relatively simple, byproducts are gaseousSimple, byproducts are gaseous
Cost LowerHigher
Safety Toxic and corrosive, handle with careToxic and corrosive, handle with care
Experimental Protocols

Method A: Synthesis using Thionyl Chloride

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap containing aqueous sodium hydroxide, place 2-(3-methyl-4-nitrophenoxy)butanoic acid (1 equivalent).

  • Reagent Addition: Add thionyl chloride (2-3 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound is obtained as the residue and can be used in the next step without further purification.

Method B: Synthesis using Oxalyl Chloride

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a gas outlet connected to a trap, dissolve 2-(3-methyl-4-nitrophenoxy)butanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Reagent Addition: Add oxalyl chloride (1.5-2 equivalents) dropwise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the evolution of gas.

  • Isolation: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound can be used directly for subsequent reactions.

Synthesis_Comparison cluster_start Starting Material cluster_methodA Method A cluster_methodB Method B cluster_product Final Product start 2-(3-Methyl-4-nitrophenoxy)butanoic acid reagentA Thionyl Chloride (SOCl₂) start->reagentA Reacts with reagentB Oxalyl Chloride ((COCl)₂) start->reagentB Reacts with conditionsA Reflux, 2-4h product This compound reagentA->product catalystB cat. DMF reagentB->product conditionsB 0°C to RT, 1-3h

Caption: Comparative workflow for the synthesis of this compound.

Part 3: Validation of Synthesis

The successful synthesis of this compound must be confirmed through rigorous analytical techniques. The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Data

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton adjacent to the carbonyl group, the methylene protons of the ethyl group, the methyl protons of the ethyl group, and the methyl group on the aromatic ring. The chemical shifts (δ) will be influenced by the electron-withdrawing nitro group and the electronegative oxygen and chlorine atoms.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key signals will include the carbonyl carbon of the acyl chloride, the aromatic carbons (with shifts influenced by the nitro, methyl, and ether linkages), and the aliphatic carbons of the butanoyl chain.

IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. The most characteristic absorption band for the acyl chloride will be the strong C=O stretching vibration, typically observed in the range of 1780-1815 cm⁻¹. Other key absorptions will include the C-O-C stretching of the ether linkage and the characteristic bands for the nitro group.

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (257.67 g/mol ).[2] Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

Data Interpretation and Validation Workflow

Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Validation cluster_confirmation Confirmation synthesis Crude Product purification Distillation / Use as is synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation

Caption: A typical workflow for the validation of the synthesized acyl chloride.

Conclusion and Recommendations

Both thionyl chloride and oxalyl chloride are effective reagents for the synthesis of this compound. The choice between the two will often depend on the specific requirements of the subsequent synthetic steps, scale, and cost considerations.

  • For large-scale synthesis where cost is a primary driver, thionyl chloride is a viable option. However, the higher reaction temperature may not be suitable for sensitive substrates.

  • For laboratory-scale synthesis, particularly when dealing with precious starting materials or when mild reaction conditions are paramount, oxalyl chloride with catalytic DMF is the preferred method. The cleaner reaction profile and ambient temperature conditions often lead to higher purity of the crude product.

It is imperative that the synthesized product is thoroughly characterized using a combination of spectroscopic methods to confirm its identity and purity before its use in further synthetic transformations. The expected spectroscopic data provided in this guide serves as a benchmark for this validation process.

References

  • Google Patents. A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
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A Researcher's Guide to Bioisosteric Replacement of the Nitrophenoxy Group in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer and more effective therapeutics. Among the various chemical motifs encountered, the nitrophenoxy group presents a unique set of challenges and opportunities. While its strong electron-withdrawing nature and potential for key interactions can contribute to potent biological activity, it is often associated with metabolic liabilities and toxicity concerns. This guide provides an in-depth comparison of bioisosteric replacements for the nitrophenoxy group, offering experimental insights and actionable protocols for researchers in the field.

The Rationale for Replacing the Nitrophenoxy Moiety

The primary driver for seeking alternatives to the nitrophenoxy group is its susceptibility to metabolic reduction. The nitro group can be reduced in vivo to form nitroso and hydroxylamine intermediates, which are reactive species capable of covalent modification of biological macromolecules, leading to potential carcinogenicity and idiosyncratic toxicity.[1] This metabolic instability can result in a narrow therapeutic window and undesirable side effect profiles.

Furthermore, the physicochemical properties of the nitrophenoxy group, such as its lipophilicity and potential for strong hydrogen bonding, can sometimes be suboptimal for achieving desired pharmacokinetic profiles, including oral bioavailability and CNS penetration. Bioisosteric replacement offers a rational approach to mitigate these risks while preserving or even enhancing the desired pharmacological activity.[2][3]

A Comparative Analysis of Nitrophenoxy Bioisosteres

The selection of a suitable bioisostere is a context-dependent process, heavily influenced by the specific binding interactions of the parent molecule with its biological target.[4] Here, we compare several common bioisosteric replacements for the nitrophenoxy group, with a focus on their application in the design of kinase inhibitors.

The Pyridine Ring: A Classic Mimic

The pyridine ring is one of the most common and successful bioisosteres for the nitrophenyl group.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, effectively mimicking the hydrogen bonding capabilities of the nitro group's oxygen atoms.

A compelling case study is found in the development of human epidermal growth factor receptor (EGFR) kinase inhibitors. In one series of compounds, a lead molecule containing a nitrophenyl moiety demonstrated potent inhibitory activity. Structure-activity relationship (SAR) studies suggested that the nitro group was acting as a hydrogen bond acceptor. Replacement of the nitrophenyl group with a pyridine ring resulted in a compound that not only retained but in some cases improved upon the original potency. This successful replacement was attributed to the pyridine nitrogen effectively mimicking the key hydrogen bond interaction.[1]

Other Heterocyclic Replacements

Beyond pyridine, other nitrogen-containing heterocycles can also serve as effective bioisosteres. For instance, a pyridine N-oxide can present a stronger hydrogen bond acceptor than pyridine itself, more closely mimicking the electronic character of the nitro group.

Non-Heterocyclic Bioisosteres

Several non-heterocyclic functional groups can also be considered for the replacement of the nitro group, primarily to replicate its strong electron-withdrawing properties. These include:

  • Sulfonyl Group (-SO₂R): The sulfonyl group is a strong electron-withdrawing group and can participate in hydrogen bonding interactions.

  • Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a well-established bioisostere for the nitro group in various contexts. A study on the bioisosteric replacement of an aliphatic nitro group with a trifluoromethyl group in CB1 receptor positive allosteric modulators demonstrated that the CF₃-containing compounds were generally more potent and exhibited improved in vitro metabolic stability compared to their nitro counterparts.[5] While this is not a direct replacement of a nitrophenoxy group, it highlights the potential of the trifluoromethyl group as a metabolically more stable, electron-withdrawing mimic.

  • Amide (-CONH₂) and Carboxylic Acid (-COOH) Groups: In certain orientations, these groups can also mimic the electronic and hydrogen bonding properties of the nitro group.

The success of these replacements is highly dependent on the specific steric and electronic requirements of the target's binding pocket.

Comparative Data Summary

The following table summarizes the key physicochemical properties and general performance of various bioisosteric replacements for the nitrophenoxy group.

Bioisosteric ReplacementKey Physicochemical PropertiesPotential AdvantagesPotential Disadvantages
Nitrophenoxy (Parent) Strong electron-withdrawing, H-bond acceptor, LipophilicPotent interactionsMetabolic instability, Potential toxicity
Pyridyl-oxy H-bond acceptor, Less lipophilic than nitrophenoxyImproved metabolic stability, Good mimic of H-bondingMay alter electronics significantly
Pyridine N-oxide-oxy Strong H-bond acceptorCloser electronic mimic of nitro groupPotential for N-oxide reduction in vivo
(Alkyl/Aryl)sulfonyl-phenoxy Strong electron-withdrawing, H-bond acceptorImproved metabolic stabilityCan significantly increase molecular weight and polarity
Trifluoromethyl-phenoxy Strong electron-withdrawing, LipophilicExcellent metabolic stabilityMay not mimic H-bonding interactions
Amido-phenoxy H-bond donor and acceptorCan introduce additional interaction pointsMay be susceptible to hydrolysis
Carboxyphenoxy Acidic, H-bond donor and acceptorCan introduce ionic interactionsCan negatively impact cell permeability

Experimental Protocols

Synthesis of a Pyridyl-oxy Bioisostere

This protocol describes a general method for the synthesis of a pyridyl-oxy ether as a bioisostere for a nitrophenoxy group, adaptable for various aromatic systems.

Scheme 1: Synthesis of a Pyridyl-oxy Analog

G A Aryl-OH C Aryl-O-Pyridine A->C Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, DMSO) Heat B Halo-pyridine B->C

Caption: General synthetic scheme for the preparation of a pyridyl-oxy ether.

Step-by-Step Protocol:

  • Materials: Starting aryl alcohol (Ar-OH), appropriate halo-pyridine (e.g., 2-chloropyridine, 3-fluoropyridine), a suitable base (e.g., potassium carbonate, cesium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide).

  • Reaction Setup: To a solution of the aryl alcohol (1.0 eq) in the chosen solvent, add the base (1.5 - 2.0 eq) and the halo-pyridine (1.1 - 1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyridyl-oxy compound.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase inhibition.[1]

Workflow for a TR-FRET Kinase Assay

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection A Dispense Kinase and Substrate B Add Test Compound (Varying Concentrations) A->B C Initiate with ATP B->C D Incubate at RT C->D E Add Detection Reagents (Eu-Antibody, Acceptor) D->E F Incubate E->F G Read TR-FRET Signal F->G

Caption: A typical workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate peptide, ATP, and the test compounds at various concentrations. The assay buffer should typically contain a buffering agent (e.g., HEPES), MgCl₂, and a detergent (e.g., Tween-20).

  • Assay Plate Setup: In a low-volume 384-well plate, add the kinase and substrate solution. Then, add the test compounds at a range of concentrations.

  • Initiation of Kinase Reaction: Add ATP to all wells to start the enzymatic reaction. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection solution containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate and an acceptor fluorophore (e.g., allophycocyanin) conjugated to streptavidin if a biotinylated substrate is used.

  • Signal Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader. The ratio of the acceptor and donor emission is used to calculate the percentage of inhibition.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The bioisosteric replacement of the nitrophenoxy group is a critical strategy in drug design to mitigate potential toxicity and improve the pharmacokinetic properties of lead compounds. While the pyridine ring has proven to be a valuable and often successful replacement, a range of other heterocyclic and non-heterocyclic bioisosteres should be considered, depending on the specific requirements of the biological target. A thorough understanding of the structure-activity relationships, coupled with robust synthetic and analytical methodologies, is essential for the successful implementation of this strategy. The experimental protocols provided in this guide offer a starting point for researchers to explore and validate novel bioisosteric replacements in their own drug discovery programs.

References

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  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

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  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Chemical Research in Toxicology, 31(10), 1005–1055.
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  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062.
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  • Gfeller, D., et al. (2013). The Kinome-wide Activities of 240 Clinical and Preclinical Kinase Inhibitors.
  • Open Exploration Publishing. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

  • PubMed Central (PMC). (2013, April 1). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. Retrieved from [Link]

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Spectroscopic Analysis of 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride: A Comparative and Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within drug development and materials science, the unambiguous structural confirmation of intermediates is paramount. Acyl chlorides, such as 2-(3-methyl-4-nitrophenoxy)butanoyl chloride, are highly reactive intermediates crucial for forming amides, esters, and other derivatives. Their inherent instability, however, often complicates isolation and characterization. This guide provides a detailed comparative analysis of the expected spectroscopic data for this compound, grounded in the experimental data of its precursors and related chemical structures. By understanding the spectral characteristics of the building blocks, we can confidently predict and interpret the data for the final compound, ensuring synthetic success and purity.

Rationale for Spectroscopic Techniques

The selection of spectroscopic techniques is driven by the specific structural features of the target molecule. A multi-technique approach is essential for a comprehensive analysis:

  • Infrared (IR) Spectroscopy: This technique is exceptionally sensitive to the presence of specific functional groups. For this compound, IR spectroscopy is the primary method for confirming the successful conversion of the carboxylic acid to the highly reactive acyl chloride group, which displays a characteristic carbonyl (C=O) stretching vibration at a significantly higher wavenumber than its carboxylic acid precursor.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to one another. ¹³C NMR provides a map of the carbon skeleton. Together, they are indispensable for confirming the overall structure and purity of the compound.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and crucial information about its fragmentation pattern. For acyl chlorides, mass spectrometry is particularly useful for identifying the characteristic acylium ion, which serves as a definitive marker for the functional group.[1][2]

Predicted Spectroscopic Data for this compound

Comparative Data of Precursors and Related Compounds
Compound/FragmentTechniqueKey Spectroscopic FeatureReference Source
3-Methyl-4-nitrophenol ¹H NMRAromatic protons, methyl protons, hydroxyl proton.ChemicalBook[2]
IRO-H stretch, NO₂ stretch, C-O stretch, aromatic C-H stretch.PubChem[3]
MSMolecular ion peak corresponding to its mass.PubChem[3]
Butanoyl chloride ¹H NMRProtons alpha to C=O (~2.9 ppm), beta (~1.8 ppm), and gamma (~1.0 ppm).ChemicalBook[4]
IRStrong C=O stretch (~1800 cm⁻¹).ChemicalBook[5]
MSMolecular ion peak, prominent acylium ion fragment [M-Cl]⁺.NIST[6]
Generic Acyl Chlorides IRC=O stretching frequency is consistently high (1770-1815 cm⁻¹).Reddit[7]
Predicted Data for the Target Compound
TechniquePredicted Key Features for this compound
¹H NMR * Aromatic Region (7.0-8.5 ppm): Three protons on the substituted benzene ring. Their specific shifts and splitting patterns will be influenced by the nitro and ether linkages.
* Butanoyl Chain (1.0-5.0 ppm): A triplet for the terminal methyl group (~1.1 ppm), a multiplet for the methylene group (~2.0 ppm), and a triplet for the methine proton adjacent to the ether oxygen (~4.8 ppm). The methine proton will be the most downfield shifted due to the influence of both the oxygen and the carbonyl group.
* Aromatic Methyl Group (2.0-2.5 ppm): A singlet for the methyl group on the benzene ring.
¹³C NMR * Carbonyl Carbon (170-175 ppm): The acyl chloride carbonyl carbon is expected in this region.
* Aromatic Carbons (110-160 ppm): Six distinct signals for the carbons of the benzene ring.
* Aliphatic Carbons (10-80 ppm): Four signals corresponding to the butanoyl chain carbons.
IR * C=O Stretch (~1800 cm⁻¹): A strong, sharp absorption band, indicative of the acyl chloride functional group. This is the most critical diagnostic peak.
* NO₂ Stretch (~1520 cm⁻¹ and ~1340 cm⁻¹): Strong absorptions for the asymmetric and symmetric stretching of the nitro group.
* C-O-C Stretch (~1250 cm⁻¹): A strong absorption for the aryl ether linkage.
MS * Molecular Ion Peak (M⁺): Expected at m/z corresponding to the molecular weight (C₁₁H₁₂ClNO₄). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.
* Acylium Ion Fragment: A prominent peak corresponding to the loss of the chlorine atom ([M-Cl]⁺). This is a hallmark fragmentation pattern for acyl chlorides.[1][2]
* Other Fragments: Fragmentation of the ether linkage and the butanoyl chain.

Experimental Protocols

The following are generalized, yet detailed, protocols for the synthesis and spectroscopic characterization of this compound. These protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product confirmation.

Synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic acid

This precursor can be synthesized via a Williamson ether synthesis, a reliable and well-documented method.

  • Reaction Setup: To a solution of 3-methyl-4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF), add potassium carbonate (1.5 equivalents).

  • Addition of Alkyl Halide: To the stirred suspension, add ethyl 2-bromobutanoate (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The crude 2-(3-methyl-4-nitrophenoxy)butanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is typically achieved using thionyl chloride or oxalyl chloride.

  • Reaction Setup: In a fume hood, suspend the dry 2-(3-methyl-4-nitrophenoxy)butanoic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene).

  • Reagent Addition: Add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and then gently reflux until the evolution of gas (SO₂ and HCl) ceases and the solid carboxylic acid has dissolved.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure (a trap containing a base solution is necessary to neutralize the corrosive vapors). The resulting crude this compound is often used immediately in the next synthetic step due to its moisture sensitivity.

Spectroscopic Sample Preparation
  • NMR: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃). Anhydrous conditions are crucial for the acyl chloride to prevent hydrolysis.

  • IR: For the acyl chloride, which is often an oil or low-melting solid, a thin film between two salt plates (NaCl or KBr) is ideal. For the solid carboxylic acid precursor, a KBr pellet can be prepared.

  • MS: The sample is dissolved in a volatile organic solvent and introduced into the mass spectrometer, typically using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.

Visualizing the Workflow and Structure

experimental_workflow

Caption: Synthetic and analytical workflow for the target compound.

molecular_structure

Caption: Precursors and the predicted final chemical structure.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in readily accessible literature, a robust and scientifically sound predictive analysis is possible. By leveraging the known spectral features of its precursors and the fundamental principles of spectroscopy, researchers can establish a reliable set of expected data points. This comparative and predictive approach is a powerful tool in synthetic chemistry, enabling confident structural verification of novel intermediates and ensuring the integrity of the subsequent stages of research and development. The protocols and expected data presented in this guide offer a comprehensive framework for the synthesis and characterization of this and similar aryloxy alkanoyl chloride derivatives.

References

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Available from: [Link]

  • Chemistry LibreTexts. 12.11: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • PubChem. 3-Methyl-4-nitrophenol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Butyryl chloride. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Butanoyl chloride. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • Reddit. How to identify an Acyl Chloride in an IR spectra? r/chemhelp. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in advanced chemical synthesis and drug development, the responsible management of reactive reagents is paramount to ensuring laboratory safety and environmental stewardship. 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is a compound that, due to its chemical structure, presents a dual hazard: the high reactivity of an acyl chloride functional group and the inherent toxicity associated with a nitrophenol moiety. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in established chemical principles and regulatory compliance.

Hazard Analysis: A Tale of Two Functional Groups

A thorough understanding of the hazards associated with this compound is essential for its safe handling. The risks are primarily dictated by its two key functional groups:

  • Acyl Chloride Group (-COCl): This group is highly susceptible to nucleophilic attack, particularly by water.[1][2] The reaction, a hydrolysis, is a vigorous and exothermic process that results in the formation of the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][3][4] Uncontrolled addition to water or other nucleophiles can lead to a violent reaction, splashing of corrosive materials, and a rapid increase in temperature and pressure.[5][6]

  • Nitrophenol Group (-C₆H₃(NO₂)CH₃O-): Nitrophenols are a class of compounds recognized for their toxicity.[7] They can be harmful if inhaled, ingested, or absorbed through the skin and are considered environmental pollutants.[8][9] The U.S. Environmental Protection Agency (EPA) regulates the disposal of such hazardous materials, with high-temperature incineration being a common method to ensure their complete destruction.[8][10][11]

Therefore, the disposal procedure must first address the immediate reactivity of the acyl chloride and then ensure the resulting product is managed as a toxic hazardous waste.

Immediate Safety Precautions: Your First Line of Defense

Before initiating any disposal procedures, the following safety measures are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield to protect against splashes, and a flame-retardant lab coat.[5][12][13]

  • Chemical Fume Hood: All handling and disposal procedures for this compound must be conducted within a certified and properly functioning chemical fume hood to prevent the inhalation of corrosive vapors and toxic fumes.[14][15]

  • Spill Management: Have spill control materials readily available. For small spills, use an inert, dry absorbent such as sand, vermiculite, or a commercial sorbent.[14][15] Do not use combustible materials like paper towels. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[14]

Disposal Workflow: A Visual Guide

The following diagram outlines the logical workflow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Precaution cluster_neutralization Neutralization Protocol cluster_disposal Waste Management Start Start: Identify Waste This compound PPE Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood PrepBase Prepare Neutralizing Solution (e.g., Sodium Bicarbonate in Water) in a large flask with stirring FumeHood->PrepBase IceBath Cool Solution in an Ice Bath PrepBase->IceBath SlowAdd Slowly & Dropwise Add Acyl Chloride to the cold solution IceBath->SlowAdd Monitor Monitor Reaction (Control Temperature & Foaming) SlowAdd->Monitor Stir Allow to Stir until Reaction is Complete Monitor->Stir CheckpH Check pH (Ensure it is neutral or slightly basic) Stir->CheckpH LabelWaste Label Hazardous Waste Container with all constituents CheckpH->LabelWaste Transfer Transfer Neutralized Solution to the labeled container LabelWaste->Transfer Store Store in Satellite Accumulation Area (SAA) Transfer->Store EHS Contact EHS for Pickup and Final Disposal (Incineration) Store->EHS

Caption: Disposal workflow for this compound.

Step-by-Step Neutralization Protocol

The primary and most critical step in the disposal process is the controlled neutralization (quenching) of the reactive acyl chloride group.[5][16] This procedure converts the compound into its corresponding, less reactive carboxylic acid salt.

Materials:

  • This compound for disposal

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Deionized water

  • Large beaker or flask (at least 5 times the volume of the final solution)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate. For every 1 gram of the acyl chloride, prepare at least 50 mL of the bicarbonate solution. This large excess ensures complete neutralization of both the acyl chloride and the resulting HCl.[16]

  • Cool the Solution: Place the beaker containing the sodium bicarbonate solution on a magnetic stir plate and begin stirring. Place the entire setup in an ice bath and allow the solution to cool to below 10°C. Cooling is crucial to dissipate the heat generated during the exothermic hydrolysis reaction.[5][17]

  • Slow Addition of the Acyl Chloride: Using a pipette or dropping funnel, add the this compound to the cold, stirring bicarbonate solution very slowly, one drop at a time.[14]

    • Causality: The slow, dropwise addition is the most critical part of this procedure.[14] It prevents a runaway reaction, minimizes the release of HCl fumes, and controls the foaming that occurs as carbon dioxide is generated from the neutralization of the acid by the bicarbonate.

  • Monitor the Reaction: Carefully observe the reaction. If the rate of gas evolution becomes too vigorous or if the temperature rises significantly, stop the addition immediately and allow the reaction to subside before continuing.

  • Complete the Reaction: Once all the acyl chloride has been added, allow the mixture to stir in the ice bath for at least 30 minutes, and then let it slowly warm to room temperature while continuing to stir for another 1-2 hours. This ensures the hydrolysis and neutralization are complete.

  • Verify Neutralization: Check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 9. If the solution is still acidic, slowly add more sodium bicarbonate until the pH is in the neutral range.

Waste Collection and Final Disposal

Even after neutralization, the resulting aqueous solution contains the sodium salt of 2-(3-methyl-4-nitrophenoxy)butanoic acid and must be treated as hazardous waste due to the nitrophenol component.[8]

  • Labeling: Affix a hazardous waste tag to a compatible, sealable waste container (e.g., a high-density polyethylene (HDPE) jug).[12][18] Clearly list all constituents of the neutralized solution, including water, sodium 2-(3-methyl-4-nitrophenoxy)butanoate, and sodium chloride. Accurate labeling is a regulatory requirement and is essential for safe handling by waste management professionals.[19][20]

  • Transfer: Carefully transfer the neutralized solution into the labeled hazardous waste container.

  • Storage: Seal the container tightly and store it in a designated Satellite Accumulation Area (SAA) in accordance with your institution's policies and EPA/OSHA regulations.[19][21] Ensure it is stored away from incompatible materials, particularly acids.[19]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the waste.[22] The EHS office will work with a licensed hazardous waste contractor for proper disposal, which for nitrophenolic compounds is typically high-temperature incineration.[8][11] Do not pour the neutralized solution down the drain. [23]

Quantitative Data Summary

The following table summarizes the key parameters for this disposal protocol.

ParameterRecommendationRationale
Personal Protective Equipment Chemical-resistant gloves, safety goggles, face shield, lab coat.Protects against splashes of corrosive and toxic material.[12][24]
Engineering Control Certified Chemical Fume Hood.Prevents inhalation of corrosive HCl gas and toxic organic vapors.[14][24]
Neutralizing Agent 5-10% aqueous solution of Sodium Bicarbonate (NaHCO₃).A weak base that effectively neutralizes the acyl chloride and byproduct HCl while controlling the reaction rate.[14][16]
Ratio of Reagent to Quencher ~1 g of acyl chloride per 50 mL of bicarbonate solution.A large excess ensures the reaction goes to completion and all acidic components are neutralized.
Addition Rate Slow, dropwise.Prevents a runaway exothermic reaction and excessive foaming.[5][14]
Reaction Temperature 0 - 10°C (Ice Bath).Manages the exothermic nature of the hydrolysis reaction.[5]
Final pH 6 - 9.Confirms that all acidic and reactive components have been neutralized.
Final Waste Classification Hazardous Waste.The nitrophenol moiety remains, requiring disposal via licensed channels (e.g., incineration).[8][23]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
  • Acylation Mechanism - A Level Chemistry Revision Notes. Save My Exams.
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  • Essential Procedures for the Disposal of 2-(4-Nitrophenyl)-1,3-dioxolane. Benchchem.
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  • o-NITRO PHENOL CAS NO 88-75-5 MATERIAL SAFETY D
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A Senior Application Scientist's Guide to the Safe Handling of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

This document provides essential procedural guidance for the safe handling, use, and disposal of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride (MW: 257.67, Formula: C₁₁H₁₂ClNO₄)[1]. As a reactive acyl chloride containing a nitro functional group, this compound presents multiple hazards that demand rigorous adherence to safety protocols. This guide is designed for laboratory professionals engaged in research and development and is built on the foundational principles of causality in experimental safety, self-validating protocols, and authoritative best practices. The procedures outlined herein are synthesized from established safety guidelines for handling highly reactive chemical classes, including acyl chlorides, nitroarenes, and chlorinated organic compounds.

Hazard Assessment: A Mechanistic Perspective

Understanding the reactivity of this compound is paramount to its safe handling. The hazards are not abstract; they are a direct consequence of its molecular structure.

  • Acyl Chloride Moiety (-COCl): This is the primary source of immediate reactivity. Acyl chlorides are highly electrophilic and react vigorously with nucleophiles. The most common laboratory nucleophile is water (from atmospheric moisture, aqueous solutions, or improper quenching), leading to a rapid, often exothermic, hydrolysis reaction. This reaction liberates hydrochloric acid (HCl) gas, which is corrosive and can cause severe respiratory and skin irritation.[2][3] The reaction is as follows:

    • R-COCl + H₂O → R-COOH + HCl (gas)

  • Nitroaromatic Group (-NO₂ on a benzene ring): Nitro compounds are potent oxidizing agents and can be toxic.[4][5] Chronic exposure to nitroaromatic compounds is associated with adverse health effects. Their presence necessitates measures to prevent inhalation, ingestion, and skin absorption. Furthermore, they can be incompatible with reducing agents, leading to potentially energetic reactions.[6]

  • Chlorinated Organic Compound: As a chlorinated hydrocarbon, this compound and its waste products are subject to specific environmental disposal regulations.[7][8] Improper disposal can lead to persistent environmental contamination.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered approach to PPE is mandatory to prevent exposure.[5] The selection of each component is based on resisting the specific chemical hazards presented by the compound.

PPE CategorySpecificationRationale & Causality
Hand Protection Double-gloving: Inner nitrile glove, outer butyl rubber or laminate glove.Nitrile provides a good baseline of splash protection. The outer butyl rubber glove offers superior resistance to chlorinated compounds and acyl chlorides, which can degrade nitrile over prolonged contact.[6] This dual-layer system protects against immediate exposure and provides time for safe glove removal in case of a breach.
Eye Protection Chemical splash goggles with a full face shield.Goggles provide a seal against splashes and corrosive HCl vapor. A face shield is required to protect the entire face from splashes during transfers or potential energetic reactions.[9]
Body Protection Flame-resistant laboratory coat worn over a chemical-resistant apron.The lab coat provides a primary barrier. The chemical-resistant apron worn over it offers enhanced protection against splashes of the corrosive and absorbable liquid.[4]
Respiratory Protection Use is contingent on engineering controls. If there is any risk of fume hood failure or work outside a hood, a full-face air-purifying respirator with an organic vapor/acid gas cartridge is necessary.[10]This protects against inhalation of toxic nitro-compound vapors and corrosive HCl gas. Respirator use requires prior medical clearance and fit-testing as per OSHA standards.
Workflow for Donning and Doffing PPE

Proper sequencing is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat & Apron Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Butyl Gloves Don3->Don4 Doff1 1. Outer Butyl Gloves (Contaminated) Doff2 2. Apron & Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Nitrile Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Engineering Controls & Safe Handling Protocol

Reliance on PPE alone is insufficient. Robust engineering controls are the most critical safety measure.

Primary Engineering Control:

  • Certified Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[4] This contains corrosive vapors and prevents systemic exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the lowest possible height for comfortable work.

    • Designate a specific area within the hood for the procedure to contain potential spills.

    • Assemble all necessary apparatus, reagents, and a dedicated waste container within the hood before introducing the acyl chloride.

    • Have a quenching solution (e.g., isopropanol or a dilute sodium bicarbonate solution) and a spill kit readily accessible.

  • Aliquotting and Transfer:

    • Use a syringe or cannula for liquid transfers under an inert atmosphere (e.g., nitrogen or argon). This prevents reaction with atmospheric moisture, which would generate HCl gas and degrade the reagent.

    • Dispense the chemical slowly and carefully to avoid splashing.

    • If weighing is necessary, do so in a tared, sealed container within the fume hood.

  • Reaction Quenching:

    • Never quench a reaction containing unreacted acyl chloride directly with water, as this can cause a violent exothermic reaction and release of HCl gas.[11]

    • Slowly add the reaction mixture to a cooled, stirred vessel containing a suitable quenching agent like an alcohol (e.g., isopropanol) to form a less reactive ester.[11]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Spill Response Protocol:

This protocol is for small, manageable spills (<100 mL) inside a chemical fume hood. For larger spills, or any spill outside a fume hood, evacuate the area and contact institutional emergency response.[14]

Spill_Response Start Spill Occurs in Fume Hood Alert Alert Colleagues Ensure Fume Hood is On Start->Alert PPE Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Apron) Alert->PPE Contain Contain Spill with Inert Absorbent (e.g., Oil-Dri, Vermiculite) DO NOT USE WATER PPE->Contain Neutralize Slowly Add Absorbent to Waste Container Contain->Neutralize Decontaminate Wipe Spill Area with a cloth dampened with Isopropanol, followed by soap and water. Neutralize->Decontaminate Dispose Seal and Label Waste Container as 'Chlorinated Hazardous Waste: Spill Debris' Decontaminate->Dispose Report Report Incident to Supervisor and EH&S Dispose->Report

Caption: Chemical Spill Response Workflow.

Key Spill Response Actions:

  • Do Not Use Water or Bicarbonate Directly: Applying water to the bulk spill will cause a violent reaction.[15]

  • Contain: Cover the spill with an inert absorbent material like vermiculite or a commercial spill absorbent.[14][15]

  • Collect: Carefully sweep the saturated absorbent into a designated, labeled hazardous waste container.[12]

  • Decontaminate: Wipe the area with a cloth dampened with isopropanol to react with any remaining residue, followed by a thorough cleaning with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[7]

Disposal Plan

All waste streams containing this compound or its byproducts must be treated as hazardous.

  • Waste Segregation: Maintain separate, clearly labeled waste containers for:

    • Chlorinated Liquid Waste: Unused reagent, reaction mixtures, and solvent rinses.[8]

    • Chlorinated Solid Waste: Contaminated gloves, absorbent materials, weighing papers, and disposable labware.[4]

  • Container Requirements: Waste containers must be made of a compatible material (e.g., HDPE or glass), kept tightly sealed, and stored in a secondary container within a ventilated area.[7]

  • Disposal Pathway: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste contractor.[7][16] Do not pour any amount down the drain or place in regular trash. The EPA may classify this waste under F-listed or K-listed codes for hazardous wastes from non-specific or specific sources, respectively, particularly from organic chemical manufacturing.[17]

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem. (n.d.).
  • Personal protective equipment for handling 3-Nitro-2-hexene. Benchchem. (n.d.).
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Retrosynthesis Analysis

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2-(3-Methyl-4-nitrophenoxy)butanoyl chloride

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